Product packaging for 2-(3,5-Dichlorobenzoyl)oxazole(Cat. No.:CAS No. 898784-28-6)

2-(3,5-Dichlorobenzoyl)oxazole

Cat. No.: B1325493
CAS No.: 898784-28-6
M. Wt: 242.05 g/mol
InChI Key: FALFWGLRGMSTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3,5-Dichlorobenzoyl)oxazole (CAS 898784-28-6) is a high-value heterocyclic building block of significant interest in modern organic and medicinal chemistry research. With a molecular formula of C₁₀H₅Cl₂NO₂ and a molecular weight of 242.05 g/mol, this compound features a strategic molecular architecture that combines an electron-deficient oxazole ring with a 3,5-dichlorobenzoyl moiety . This structure makes it a versatile precursor for the development of novel bioactive molecules and functional materials. The core research applications of this compound are rooted in the proven utility of the oxazole scaffold, which is a privileged structure in drug discovery due to its ability to engage in diverse non-covalent interactions with biological targets . Oxazole-containing compounds demonstrate a broad spectrum of therapeutic activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties . The specific presence of the 3,5-dichlorophenyl group can enhance lipophilicity and influence the compound's pharmacokinetic profile, making it a valuable intermediate in the synthesis of potential pharmaceutical agents . Researchers employ this compound in various synthetic methodologies, including direct (hetero)arylation reactions, which provide an efficient alternative to traditional cross-coupling methods for creating complex molecular architectures . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound to explore new chemical spaces in drug discovery programs, develop novel catalytic transformations, and engineer advanced materials with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5Cl2NO2 B1325493 2-(3,5-Dichlorobenzoyl)oxazole CAS No. 898784-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALFWGLRGMSTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642114
Record name (3,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-28-6
Record name (3,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3,5-Dichlorobenzoyl)oxazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(3,5-Dichlorobenzoyl)oxazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring an oxazole ring substituted at the 2-position with a 3,5-dichlorobenzoyl group.[1] This unique substitution pattern, particularly the presence of two chlorine atoms on the benzoyl moiety, is believed to enhance its reactivity and biological efficacy.[1] The molecule's architecture combines the aromatic and electron-rich nature of the oxazole ring with the electrophilic character of the dichlorobenzoyl group.

Table 1: Chemical Identifiers and Properties

IdentifierValue
CAS Number 898784-28-6[1][2][3]
IUPAC Name (3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone[1]
Molecular Formula C₁₀H₅Cl₂NO₂[1]
Molecular Weight 242.05 g/mol [1]
Canonical SMILES C1=COC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl[1]
InChI Key FALFWGLRGMSTDS-UHFFFAOYSA-N[1]
Predicted Boiling Point 393.9 ± 52.0 °C[1]
Predicted Density 1.445 ± 0.06 g/cm³[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for oxazole formation. The Robinson-Gabriel synthesis is a classic and reliable method for constructing 2,5-disubstituted oxazoles.[1][4] This pathway involves the cyclodehydration of a 2-acylamino-ketone intermediate. A plausible route would involve the acylation of 2-amino-1-phenylethanone with 3,5-dichlorobenzoyl chloride, followed by cyclization.

Synthesis of 3,5-Dichlorobenzoyl Chloride (Precursor)

A common method for preparing acid chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[5][6]

Experimental Protocol:

  • To a solution of 3,5-dichlorobenzoic acid (1 eq.) in a dry, inert solvent such as methylene chloride, add a catalytic amount of N,N-dimethylformamide (DMF).[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (2 eq.) or thionyl chloride (1.2 eq.) dropwise to the stirred solution.[5][6]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 3,5-dichlorobenzoyl chloride can often be used directly in the next step.[6]

Synthesis of this compound

Experimental Protocol (Adapted from Robinson-Gabriel Synthesis):

  • Acylation: Dissolve 2-aminoacetophenone hydrochloride (1 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in a dry solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the mixture to 0 °C and add a solution of 3,5-dichlorobenzoyl chloride (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo to obtain the crude 2-(3,5-dichlorobenzamido)acetophenone intermediate.

  • Cyclodehydration: Dissolve the crude intermediate in a suitable solvent and add a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).[1][4]

  • Heat the mixture at an elevated temperature (e.g., 80-120 °C) for several hours.

  • After cooling, carefully quench the reaction mixture by pouring it onto ice water and neutralizing it with a base (e.g., NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, and dry.

  • Purify the final product by column chromatography on silica gel.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Synthesis (Robinson-Gabriel) A 3,5-Dichlorobenzoic Acid B 3,5-Dichlorobenzoyl Chloride A->B SOCl₂ or (COCl)₂ DMF (cat.), DCM D 2-(3,5-Dichlorobenzamido)acetophenone (Intermediate) B->D Base (e.g., Et₃N) DCM C 2-Aminoacetophenone C->D Acylation E This compound (Final Product) D->E Cyclodehydration (e.g., POCl₃, Heat)

Proposed synthesis workflow for this compound.

Spectroscopic Properties

While specific experimental data is limited, the structural features of this compound allow for the prediction of its key spectroscopic characteristics. These predictions are crucial for the structural validation of the synthesized compound.[7]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR - Oxazole Protons: Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely doublets or singlets depending on the substitution. - Benzoyl Protons: Two signals in the aromatic region (δ 7.5-8.5 ppm); one triplet (H4') and one doublet (H2', H6').
¹³C NMR - Carbonyl Carbon: Signal in the downfield region (δ 170-185 ppm). - Oxazole Carbons: Two to three signals in the aromatic region (δ 120-160 ppm). - Benzoyl Carbons: Signals for carbon atoms attached to chlorine will be downfield, with others in the typical aromatic range (δ 125-140 ppm).
IR Spectroscopy - C=O Stretch (Ketone): Strong absorption band around 1650-1680 cm⁻¹. - C=N Stretch (Oxazole): Absorption band around 1580-1620 cm⁻¹. - C-O-C Stretch (Oxazole): Absorption band around 1050-1150 cm⁻¹. - C-Cl Stretch: Strong absorption in the fingerprint region (600-800 cm⁻¹).
Mass Spectrometry - Molecular Ion (M⁺): A prominent peak at m/z 241, with a characteristic isotopic pattern (M, M+2, M+4) due to the two chlorine atoms.
General Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra using a standard spectrometer (e.g., 400 MHz).[7]

  • IR Spectroscopy: Prepare a sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). Record the spectrum using an FTIR spectrometer.

  • Mass Spectrometry: Introduce a dilute solution of the compound into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI) to obtain the mass-to-charge ratio.

Analytical_Workflow cluster_spectroscopy Spectroscopic Validation Start Purified Synthesized Product NMR NMR (¹H, ¹³C) Start->NMR IR FTIR Start->IR MS Mass Spec. Start->MS Analysis Data Analysis & Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis Final Confirmed Structure of This compound Analysis->Final Drug_Discovery_Logic cluster_dev Drug Development Pathway Compound This compound (Lead Compound) Screening Biological Screening (e.g., Anticancer, Antimicrobial) Compound->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Target Identification of Biological Target/Pathway Screening->Target Optimization Lead Optimization SAR->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 2-(3,5-Dichlorobenzoyl)oxazole and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no scientific literature available detailing the specific mechanism of action of 2-(3,5-Dichlorobenzoyl)oxazole. This guide, therefore, provides an in-depth overview of the established mechanisms of action of structurally related oxazole and dichlorophenyl-substituted heterocyclic compounds. The information presented here is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential biological activities of this chemical class.

The oxazole scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The biological activity of these compounds is significantly influenced by the nature and position of their substituents.[3] The presence of a dichlorophenyl moiety, as in the case of this compound, is known to contribute to the biological activity of various heterocyclic compounds.[4]

This guide will explore the most well-documented mechanisms of action for oxazole derivatives, focusing on their anticancer properties, for which there is a substantial body of research.

Potential Anticancer Mechanisms of Action

Oxazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1] Their modes of action are diverse, frequently targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.[1]

Tubulin Polymerization Inhibition

A significant number of oxazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. These compounds often bind to the colchicine-binding site on β-tubulin, which prevents its polymerization into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1]

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

Oxazole Oxazole Derivative Tubulin β-Tubulin (Colchicine Site) Oxazole->Tubulin Binds to Polymerization Microtubule Polymerization Oxazole->Polymerization Inhibits Microtubule Microtubule Network Disruption G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by oxazole derivatives, leading to cell cycle arrest and apoptosis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of angiogenesis.[5] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[5][6][7] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[5]

Signaling Pathway: VEGFR-2 Inhibition

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Autophosphorylation Receptor Autophosphorylation VEGFR2->Autophosphorylation Oxazole Benzoxazole Derivative Oxazole->VEGFR2 Inhibits Inhibition Inhibition of Angiogenesis Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Quantitative Data for Anticancer Activity of Oxazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected oxazole derivatives against various cancer cell lines.

Compound ClassSpecific CompoundTarget Cell LineIC₅₀ (µM)Reference
Benzoxazole DerivativeCompound 12l HepG2 (Liver Cancer)10.50[6][8]
Benzoxazole DerivativeCompound 12l MCF-7 (Breast Cancer)15.21[6][8]
Benzoxazole DerivativeCompound 14o HepG2 (Liver Cancer)Not specified (VEGFR-2 protein conc. 586.3 pg/ml)[5][7]
Benzoxazole DerivativeCompound 14b HepG2 (Liver Cancer)Not specified (VEGFR-2 protein conc. 705.7 pg/ml)[5][7]
Piperidinyl-based BenzoxazoleCompound 11b MCF-7 (Breast Cancer)4.30[9]
Piperidinyl-based BenzoxazoleCompound 11b A549 (Lung Cancer)6.68[9]
Piperidinyl-based BenzoxazoleCompound 11b PC-3 (Prostate Cancer)7.06[9]

Experimental Protocols

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[10] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals.[10]

Experimental Workflow

CellSeeding Seed cells in a 96-well plate and incubate for 24h CompoundTreatment Treat cells with various concentrations of oxazole derivative CellSeeding->CompoundTreatment Incubation Incubate for 48-72h CompoundTreatment->Incubation MTTAddition Add MTT solution to each well and incubate for 4h Incubation->MTTAddition FormazanSolubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTTAddition->FormazanSolubilization AbsorbanceMeasurement Measure absorbance at 570 nm using a microplate reader FormazanSolubilization->AbsorbanceMeasurement DataAnalysis Calculate cell viability and determine IC₅₀ value AbsorbanceMeasurement->DataAnalysis

Caption: Standard experimental workflow for the MTT cytotoxicity assay.[10]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the oxazole derivatives. A vehicle control (e.g., DMSO) and a blank control (medium only) are included.[10]

  • Incubation: The plate is incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC₅₀ value is determined by plotting the viability percentage against the compound concentration.[10]

VEGFR-2 Inhibition Assay

The inhibitory activity of compounds against VEGFR-2 can be determined using an in vitro ELISA-based assay.

Methodology:

  • Plate Coating: A 96-well plate is coated with a recombinant VEGFR-2 protein.

  • Compound Incubation: The test compounds (oxazole derivatives) at various concentrations are added to the wells and incubated.

  • ATP Addition: The kinase reaction is initiated by adding ATP.

  • Detection: A specific antibody that recognizes the phosphorylated tyrosine residues on VEGFR-2 is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Development: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the broader class of oxazole derivatives demonstrates significant potential as therapeutic agents, particularly in the field of oncology. The primary mechanisms identified for related compounds include the inhibition of tubulin polymerization and the inhibition of key signaling kinases such as VEGFR-2. The data and protocols presented in this guide provide a framework for the investigation of this compound and other novel oxazole derivatives, and can aid in the rational design of future drug candidates. Further research is warranted to determine the precise molecular targets and signaling pathways affected by this compound.

References

An In-depth Technical Guide to the Synthesis of 2-(3,5-Dichlorobenzoyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(3,5-Dichlorobenzoyl)oxazole derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with the oxazole scaffold. This document details two robust and widely applicable synthetic routes: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. For each pathway, detailed experimental protocols, quantitative data from analogous reactions, and visual representations of the chemical transformations are provided to facilitate practical application in a research and development setting.

Introduction

Oxazole derivatives are a critical class of heterocyclic compounds known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The this compound scaffold, in particular, incorporates a dichlorinated phenyl moiety, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. The synthesis of these derivatives is, therefore, a key step in the exploration of new therapeutic agents. This guide focuses on two of the most effective and well-established methods for constructing the 2-acyloxazole core.

Overall Synthesis Workflow

The selection of a synthetic pathway for this compound derivatives is primarily dictated by the availability of starting materials. The two pathways detailed herein commence from either 3,5-dichlorobenzoic acid or 3,5-dichlorobenzaldehyde.

Overall Synthesis Workflow General Synthesis Workflow cluster_precursors Precursor Synthesis cluster_pathways Main Synthesis Pathways 3_5_Dichlorobenzoic_Acid 3,5-Dichlorobenzoic Acid Robinson_Gabriel Robinson-Gabriel Synthesis 3_5_Dichlorobenzoic_Acid->Robinson_Gabriel Acylation 3_5_Dichlorobenzaldehyde 3,5-Dichlorobenzaldehyde Van_Leusen Van Leusen Oxazole Synthesis 3_5_Dichlorobenzaldehyde->Van_Leusen Condensation Target_Molecule This compound Derivatives Robinson_Gabriel->Target_Molecule Van_Leusen->Target_Molecule

Caption: Overall workflow for the synthesis of this compound derivatives.

Pathway 1: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles. It involves the cyclodehydration of a 2-acylamino-ketone intermediate. This pathway is particularly suitable when starting from a carboxylic acid derivative.

Reaction Scheme

Robinson_Gabriel_Pathway Robinson-Gabriel Synthesis Pathway Start 3,5-Dichlorobenzoic Acid Step1 Acylation with 2-Aminoacetophenone Start->Step1 Intermediate N-(2-oxo-2-phenylethyl)- 3,5-dichlorobenzamide Step1->Intermediate Step2 Cyclodehydration (e.g., H₂SO₄) Intermediate->Step2 Product This compound Step2->Product

Caption: Robinson-Gabriel synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)-3,5-dichlorobenzamide

This initial step involves the acylation of 2-aminoacetophenone with 3,5-dichlorobenzoyl chloride. The acid chloride can be prepared from 3,5-dichlorobenzoic acid using thionyl chloride or oxalyl chloride.

  • Preparation of 3,5-Dichlorobenzoyl Chloride: To a solution of 3,5-dichlorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF). Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-4 hours. After completion of the reaction (monitored by the cessation of gas evolution), the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3,5-dichlorobenzoyl chloride, which can often be used in the next step without further purification.

  • Acylation Reaction: Dissolve 2-aminoacetophenone hydrochloride (1.0 eq) and a base such as triethylamine or pyridine (2.0-2.2 eq) in a suitable solvent like dichloromethane or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath. To this solution, add a solution of 3,5-dichlorobenzoyl chloride (1.0-1.1 eq) in the same solvent dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Cyclodehydration to form this compound

The 2-acylamino-ketone intermediate undergoes intramolecular cyclization and dehydration in the presence of a strong acid.

  • Cyclization: To the N-(2-oxo-2-phenylethyl)-3,5-dichlorobenzamide (1.0 eq), add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. Heat the mixture at a temperature ranging from 60 to 120 °C for 1-4 hours.[1] The reaction should be monitored by TLC. After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide solution). The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Quantitative Data (Analogous Reactions)
StepReactantsReagents/ConditionsProductYield (%)Reference
13,5-Dichlorobenzoyl chloride, 4-amino-3-hydroxybenzoic acidToluene, THF, Water, 25-30°C, 2h4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acidNot specified
2N-(2-oxo-2-phenylethyl)benzamide derivativeConcentrated H₂SO₄, 60°C, 2h2,4,5-trisubstituted oxazole72

Pathway 2: Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a versatile one-pot reaction for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This method is advantageous due to its operational simplicity and generally good yields.

Reaction Scheme

Van_Leusen_Pathway Van Leusen Oxazole Synthesis Pathway Start 3,5-Dichlorobenzaldehyde Reaction One-pot condensation and cyclization Start->Reaction Reagents Tosylmethyl isocyanide (TosMIC) Base (e.g., K₂CO₃) Reagents->Reaction Product This compound Reaction->Product

Caption: Van Leusen synthesis of this compound.

Experimental Protocol
  • One-Pot Synthesis: To a stirred suspension of a base such as potassium carbonate (2.0-2.5 eq) in a protic solvent like methanol, add 3,5-dichlorobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1-1.2 eq) at room temperature. Heat the reaction mixture to reflux (approximately 65 °C for methanol) for 2-6 hours. Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

Quantitative Data (Analogous Reactions)
AldehydeBase/SolventProductYield (%)Reference
BenzaldehydeIon exchange resin/DME:MeOH5-phenyloxazole85[2]
4-NitrobenzaldehydeIon exchange resin/DME:MeOH5-(4-nitrophenyl)oxazole84[2]
2-Chloroquinoline-3-carbaldehydeK₂CO₃/MeOH5-(2-chloroquinolin-3-yl)oxazole83[3][4]
Various (het)aryl aldehydesaq. KOH/EtOH5-(het)aryloxazoles61-90[4]

Summary and Conclusion

This guide has detailed two primary and effective synthetic pathways for the preparation of this compound derivatives. The Robinson-Gabriel synthesis offers a robust, two-step approach starting from 3,5-dichlorobenzoic acid, which is ideal for constructing a 2-aryl-5-substituted oxazole. The Van Leusen oxazole synthesis provides an efficient one-pot alternative commencing from 3,5-dichlorobenzaldehyde, yielding a 5-aryl-substituted oxazole.

The choice between these pathways will depend on the availability of the starting materials, the desired scale of the reaction, and the specific substitution pattern of the target derivative. Both methods are well-documented in the chemical literature and are amenable to adaptation for a wide range of substituted precursors. The provided experimental protocols and data from analogous systems should serve as a valuable resource for researchers in the synthesis and development of novel oxazole-based compounds.

References

The Untapped Potential of Dichlorobenzoyl Oxazoles: A Technical Guide to Anticipated Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant research gap concerning the specific biological activities of dichlorobenzoyl oxazoles. While the broader oxazole class of compounds is well-documented for its diverse pharmacological effects, specific data on derivatives bearing a dichlorobenzoyl moiety is scarce. This technical guide, therefore, extrapolates the potential biological activities of dichlorobenzoyl oxazoles based on data from structurally related compounds, including dichlorophenyl oxazoles, dichlorophenyl oxadiazoles, and other substituted benzoyl oxazoles. This document is intended for researchers, scientists, and drug development professionals to highlight potential research avenues and provide a framework for future investigations.

The oxazole ring is a privileged scaffold in medicinal chemistry, known to be a core component in numerous compounds with significant biological activities.[1][2][3] The introduction of a dichlorobenzoyl group is anticipated to modulate the electronic and steric properties of the oxazole core, potentially leading to novel and enhanced pharmacological profiles. Based on analogous compounds, the primary areas of interest for the biological activities of dichlorobenzoyl oxazoles are anticancer, anti-inflammatory, and antimicrobial applications.

Anticipated Biological Activities

Anticancer Potential

Oxazole derivatives have demonstrated significant promise as anticancer agents, often acting through mechanisms such as the inhibition of tubulin polymerization, disruption of microtubule dynamics, and targeting various protein kinases.[1][4] The presence of halogen atoms, such as chlorine, on a phenyl ring can enhance the lipophilicity of a compound, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins. It is hypothesized that dichlorobenzoyl oxazoles could exhibit potent cytotoxic activity against a range of cancer cell lines.

Anti-inflammatory Properties

Structurally similar compounds, such as 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole derivatives, have shown significant anti-inflammatory activity in carrageenan-induced paw edema models in rats.[5][6] This suggests that the dichlorophenyl moiety is a key pharmacophore for anti-inflammatory effects. Dichlorobenzoyl oxazoles may, therefore, act as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes or modulate pro-inflammatory signaling pathways.

Antimicrobial Efficacy

The oxazole core is present in many antimicrobial agents.[7] Studies on related compounds, such as hydrazone derivatives of 2-(3,4-dichlorobenzoyl)benzoic acid, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] This indicates that the dichlorobenzoyl functional group can contribute to antimicrobial efficacy. It is plausible that dichlorobenzoyl oxazoles could exhibit inhibitory activity against a spectrum of bacterial and fungal pathogens.

Data Presentation: Extrapolated Quantitative Data

Due to the lack of specific data for dichlorobenzoyl oxazoles, the following tables summarize quantitative data from structurally related compounds to provide a comparative baseline for future studies.

Table 1: Illustrative Anticancer Activity of Related Oxazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Aryl Urea Oxazole-PyrimidinesMCF-7 (Breast)0.8 - 5.2Etoposide1.5[3]
Aryl Urea Oxazole-PyrimidinesA549 (Lung)1.1 - 6.8Etoposide2.1[3]
Aryl Urea Oxazole-PyrimidinesColo-205 (Colon)0.9 - 4.5Etoposide1.8[3]
Aryl Urea Oxazole-PyrimidinesA2780 (Ovarian)1.3 - 7.1Etoposide2.5[3]

Table 2: Illustrative Anti-inflammatory Activity of Dichlorophenyl Oxadiazole Derivatives

CompoundDose (mg/kg)% Inhibition of Paw EdemaReference Compound% InhibitionReference
5-(3,4-dichlorophenyl)-oxadiazole-thione derivative10057.8Indomethacin60.2[6]
5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazole10055.2Indomethacin58.4[5]

Table 3: Illustrative Antimicrobial Activity of Related Dichlorobenzoyl Hydrazone Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)Reference
2-(3,4-dichlorobenzoyl)benzoic acid hydrazoneE. coli14Ampicillin30[8]
2-(3,4-dichlorobenzoyl)benzoic acid hydrazoneB. subtilis15Ampicillin30[8]

Experimental Protocols: A Framework for Investigation

The following are generalized experimental protocols based on methodologies reported for structurally related compounds. These can serve as a starting point for the synthesis and biological evaluation of novel dichlorobenzoyl oxazoles.

General Synthesis of 2-(Dichlorobenzoyl)oxazoles

A potential synthetic route could involve the condensation of a dichlorobenzoyl chloride with an aminomethyl ketone followed by cyclodehydration.

  • Synthesis of α-Amino Ketone: Start with a suitable ketone and perform an α-amination reaction.

  • Acylation: React the α-amino ketone with the desired dichlorobenzoyl chloride (e.g., 2,4-dichlorobenzoyl chloride or 3,4-dichlorobenzoyl chloride) in the presence of a base like triethylamine or pyridine in an appropriate solvent such as dichloromethane or tetrahydrofuran.

  • Cyclodehydration: The resulting N-acyl-α-amino ketone is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride, thionyl chloride, or Burgess reagent to yield the 2-(dichlorobenzoyl)oxazole.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized dichlorobenzoyl oxazole derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
  • Animal Model: Male Wistar rats weighing 150-200g are used.

  • Compound Administration: The test compounds (e.g., 50-100 mg/kg) and a standard drug (e.g., indomethacin, 10 mg/kg) are administered orally or intraperitoneally. The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Dichlorobenzoyl Chloride Dichlorobenzoyl Chloride Acylation Acylation Dichlorobenzoyl Chloride->Acylation alpha-Amino Ketone alpha-Amino Ketone alpha-Amino Ketone->Acylation N-Acyl-alpha-amino ketone (Intermediate) N-Acyl-alpha-amino ketone (Intermediate) Acylation->N-Acyl-alpha-amino ketone (Intermediate) Cyclodehydration Cyclodehydration Dichlorobenzoyl Oxazole Dichlorobenzoyl Oxazole Cyclodehydration->Dichlorobenzoyl Oxazole N-Acyl-alpha-amino ketone (Intermediate)->Cyclodehydration G Dichlorobenzoyl Oxazole Dichlorobenzoyl Oxazole Target Protein (e.g., Tubulin, COX-2) Target Protein (e.g., Tubulin, COX-2) Dichlorobenzoyl Oxazole->Target Protein (e.g., Tubulin, COX-2) Microbial Growth Inhibition Microbial Growth Inhibition Dichlorobenzoyl Oxazole->Microbial Growth Inhibition Signaling Pathway Inhibition Signaling Pathway Inhibition Target Protein (e.g., Tubulin, COX-2)->Signaling Pathway Inhibition Cell Cycle Arrest Cell Cycle Arrest Signaling Pathway Inhibition->Cell Cycle Arrest Reduced Inflammation Reduced Inflammation Signaling Pathway Inhibition->Reduced Inflammation Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

References

An In-depth Technical Guide to 2-(3,5-Dichlorobenzoyl)oxazole: Reactivity, Functional Group Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorobenzoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details the molecule's core structural features, reactivity, and functional group characteristics. It outlines established synthetic protocols for its preparation and presents a summary of its physicochemical and spectroscopic properties. Furthermore, this guide explores the potential biological activities of this compound and related derivatives, with a focus on their anticancer and antimicrobial properties, including a discussion of potential mechanisms of action. This paper is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the oxazole scaffold has garnered significant attention due to its presence in numerous natural products and its diverse pharmacological activities. This compound is a synthetic derivative characterized by an oxazole ring linked to a 3,5-dichlorobenzoyl moiety. The presence of the dichlorinated phenyl ring is anticipated to significantly influence the molecule's electronic properties, reactivity, and biological interactions. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its further investigation and application.

Molecular Structure and Functional Group Analysis

The chemical structure of this compound, with the IUPAC name (3,5-dichlorophenyl)(oxazol-2-yl)methanone, is characterized by a central carbonyl bridge connecting a 3,5-dichlorophenyl ring to the 2-position of an oxazole ring.[1]

Key Functional Groups:

  • Oxazole Ring: A five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The oxazole ring is a key pharmacophore and its π-electron system contributes to the overall aromaticity and planarity of this part of the molecule.[2]

  • Benzoyl Group: An aromatic ketone moiety. The carbonyl group (C=O) is a major site of reactivity.

  • Dichlorophenyl Group: The benzene ring is substituted with two chlorine atoms at the 3 and 5 positions. These electron-withdrawing groups influence the reactivity of the benzoyl portion of the molecule.

The interplay of these functional groups dictates the chemical behavior and potential biological activity of the compound. The oxazole nitrogen provides a site for potential protonation or coordination, while the carbonyl oxygen can act as a hydrogen bond acceptor. The electrophilic nature of the carbonyl carbon is enhanced by the dichlorophenyl ring, making it susceptible to nucleophilic attack.[3]

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published in publicly accessible literature, the following table summarizes its key identifiers and predicted properties.

PropertyValueReference
CAS Number 898784-28-6[4]
Molecular Formula C₁₀H₅Cl₂NO₂[4]
Molecular Weight 242.06 g/mol [4]
Predicted Boiling Point 393.9 ± 52.0 °C[1]
Predicted Density 1.445 ± 0.06 g/cm³[1]
Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹, indicative of an aromatic ketone. The oxazole ring will exhibit characteristic C=N and C-O stretching vibrations.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would display signals corresponding to the protons on the oxazole and dichlorophenyl rings. The chemical shifts and coupling patterns would be indicative of their respective electronic environments.

    • ¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbon, the carbons of the oxazole ring, and the carbons of the dichlorophenyl ring. The chemical shifts of the aromatic carbons would be influenced by the chlorine substituents.[8]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak for this compound would be observed at m/z 242, with a characteristic isotopic pattern due to the two chlorine atoms.[1] Key fragmentation would likely involve the cleavage of the bond between the carbonyl group and the oxazole ring.[1][9][10][11][12]

Reactivity Profile

The reactivity of this compound is primarily governed by the electrophilic nature of the carbonyl carbon and the aromatic character of the oxazole and dichlorophenyl rings.

  • Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon is a primary site for nucleophilic attack. Reactions with various nucleophiles, such as amines, alcohols, and Grignard reagents, can be expected to yield a range of derivatives.[3]

  • Reactions of the Oxazole Ring: The oxazole ring can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole and furan. The positions of substitution are influenced by the existing substituents.[13]

  • Condensation Reactions: The carbonyl group can participate in condensation reactions, for instance, with active methylene compounds, to afford more complex molecular architectures.[3]

Experimental Protocols for Synthesis

Several classical methods for the synthesis of oxazoles can be adapted for the preparation of this compound.[14][15][16][17][18][19][20][21]

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of an α-acylamino ketone.[14][16][22][23]

Workflow for Robinson-Gabriel Synthesis

Robinson-Gabriel Synthesis Workflow start Start: 2-Aminoacetophenone step1 Acylation with 3,5-Dichlorobenzoyl chloride start->step1 step2 Formation of α-(3,5-Dichlorobenzamido)acetophenone step1->step2 step3 Cyclodehydration (e.g., with H₂SO₄ or POCl₃) step2->step3 end Product: this compound step3->end

Caption: Robinson-Gabriel synthesis workflow.

Experimental Protocol (General):

  • Acylation: To a solution of an α-amino ketone (e.g., 2-aminoacetophenone) in a suitable solvent (e.g., dichloromethane, pyridine), add 3,5-dichlorobenzoyl chloride dropwise at a low temperature (e.g., 0 °C).

  • The reaction mixture is stirred and allowed to warm to room temperature.

  • Upon completion, the reaction is quenched, and the α-acylamino ketone intermediate is isolated and purified.

  • Cyclodehydration: The purified intermediate is treated with a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[13]

  • The mixture is heated to effect cyclization and dehydration.

  • The crude product is then isolated, neutralized, and purified by recrystallization or column chromatography to yield this compound.

Van Leusen Oxazole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[17][18][19][21]

Workflow for Van Leusen Oxazole Synthesis

Van Leusen Oxazole Synthesis Workflow start Start: 3,5-Dichlorobenzaldehyde step1 Reaction with Tosylmethyl isocyanide (TosMIC) start->step1 step2 Base-catalyzed cycloaddition step1->step2 end Product: 5-(3,5-Dichlorophenyl)oxazole (followed by oxidation) step2->end

Caption: Van Leusen synthesis workflow.

Experimental Protocol (General):

  • To a solution of 3,5-dichlorobenzaldehyde and tosylmethyl isocyanide in a suitable solvent (e.g., methanol, dimethoxyethane), a base (e.g., potassium carbonate) is added.

  • The reaction mixture is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed, and the residue is worked up to isolate the oxazole product.

  • Note: The direct product of the Van Leusen reaction with an aldehyde is a 5-substituted oxazole. To obtain the 2-substituted isomer, a different synthetic strategy or a subsequent rearrangement would be necessary. A more direct approach would be the reaction of an acid chloride with TosMIC, though this is a less common variation.

Biological Activity and Potential Mechanisms of Action

While specific biological studies on this compound are limited in the public domain, the oxazole and dichlorobenzoyl moieties are present in many compounds with significant biological activities.[1][2][24]

Anticancer Activity

Oxazole derivatives have been reported to exhibit anticancer properties through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases.[1] Dichlorobenzoyl derivatives have also been investigated as potential anticancer agents. For instance, some 4-benzoyl-1-dichlorobenzoylthiosemicarbazides have been shown to inhibit human DNA topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[14]

Potential Anticancer Signaling Pathway

A plausible mechanism of action for compounds with a dichlorobenzoyl moiety involves the induction of apoptosis through the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[25][26]

Potential PI3K/Akt Signaling Pathway Inhibition Drug This compound Derivative PI3K PI3K Drug->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation / Survival mTOR->Proliferation

Caption: Potential PI3K/Akt pathway inhibition.

Antimicrobial Activity

The oxazole nucleus is a component of several antimicrobial agents.[1][2][24][27][28] The mechanism of action for oxazole-based antimicrobials can vary, including the inhibition of essential enzymes or disruption of the cell membrane. The dichlorobenzyl moiety is also found in some antiseptic agents.[29] It is plausible that this compound and its derivatives could exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Conclusion

This compound is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its structural features suggest a rich reactivity profile that can be exploited for the synthesis of a diverse range of derivatives. While specific biological data for this compound is not extensively available, the known activities of related oxazole and dichlorobenzoyl compounds indicate that it is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide provides a solid foundation for researchers to initiate further studies into the synthesis, characterization, and biological evaluation of this intriguing molecule. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its therapeutic potential.

References

A Technical Guide to 2-Aroyloxazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aroyloxazole compounds, a class of heterocyclic molecules with emerging interest in medicinal chemistry. This document details their synthesis, summarizes their biological activities with a focus on anticancer properties, and provides exemplary experimental protocols.

Core Concepts and Synthesis

2-Aroyloxazole compounds are characterized by an oxazole ring substituted at the 2-position with an aroyl group. The oxazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. The addition of an aroyl moiety at the 2-position can significantly influence the molecule's electronic and steric properties, leading to diverse pharmacological activities.

A common synthetic route to a class of compounds closely related to 2-aroyloxazoles, the 2-phenyloxazol-5(4H)-one derivatives, is through the condensation of benzoylglycine with various aromatic aldehydes. This reaction is typically carried out in the presence of acetic anhydride and sodium acetate in an ethanol solvent.[1]

General Synthetic Workflow

The synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives, which are structurally related to 2-aroyloxazoles, can be represented by the following workflow:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent Benzoylglycine Benzoylglycine Condensation Condensation Reaction Benzoylglycine->Condensation AromaticAldehyde Aromatic Aldehyde AromaticAldehyde->Condensation AceticAnhydride Acetic Anhydride AceticAnhydride->Condensation SodiumAcetate Sodium Acetate SodiumAcetate->Condensation Ethanol Ethanol Ethanol->Condensation Product 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivative Condensation->Product

Caption: Synthetic workflow for 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives.

Biological Activity: Anticancer Properties

Derivatives of the closely related 2-phenyloxazol-5(4H)-one class have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data presented below summarizes the in vitro cytotoxicity of a series of these compounds against the A549 human lung cancer cell line.

Compound IDSubstitution on Benzylidene RingCTC50 (µg/mL)
1 2-Nitro25
2 4-Nitro80
3 2-Chloro33
4 4-Chloro40
5 2,4-Dichloro156
6 3,4,5-Trimethoxy179
7 4-Hydroxy140
8 4-Methoxy38
9 4-Dimethylamino190
10 4-Hydroxy-3-methoxy95
11 2-Hydroxy187
12 3-Nitro149
13 3-Bromo48

Data sourced from a study on 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives.[1]

Mechanism of Action: Tubulin Inhibition

While the specific mechanism of action for 2-aroyloxazoles is not extensively documented, many bioactive oxazole derivatives exert their anticancer effects by targeting tubulin.[2][3][4] Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts the cell cycle, leading to apoptosis (programmed cell death).

G Oxazole Anticancer Oxazole Derivative Tubulin Tubulin Dimers Oxazole->Tubulin Binds to Microtubules Microtubule Polymerization Oxazole->Microtubules Inhibits Tubulin->Microtubules Polymerizes to form MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Essential for Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: General mechanism of tubulin inhibition by anticancer oxazole compounds.

Experimental Protocols

Synthesis of 4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one (Compound 1)

This protocol is adapted from the synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives.[1]

Materials:

  • Benzoylglycine

  • 2-Nitrobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • A mixture of benzoylglycine (0.01 mol), 2-nitrobenzaldehyde (0.01 mol), acetic anhydride (0.03 mol), and anhydrous sodium acetate (0.01 mol) in 50 mL of ethanol is prepared.

  • The mixture is heated under reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then poured into ice-cold water with stirring.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-(2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as FTIR, 1H NMR, and Mass spectrometry.

In Vitro Cytotoxicity Assay (SRB Assay)

This protocol describes a general procedure for evaluating the cytotoxicity of compounds against a cancer cell line, such as A549.[1]

Materials:

  • A549 human lung cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized oxazolone derivatives

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris buffer

Procedure:

  • A549 cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the synthesized oxazolone derivatives and incubated for a defined period (e.g., 48 hours).

  • After the incubation period, the cells are fixed by adding cold TCA and incubated for 1 hour at 4°C.

  • The plates are washed with water and air-dried.

  • The fixed cells are stained with SRB solution for 30 minutes.

  • The unbound dye is removed by washing with 1% acetic acid.

  • The plates are air-dried, and the bound stain is solubilized with 10 mM Tris buffer.

  • The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • The CTC50 (Concentration that causes 50% cell toxicity) is calculated from the dose-response curves.

Conclusion and Future Directions

2-Aroyloxazole compounds and their close analogs represent a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. The synthetic accessibility of the oxazole ring allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future research should focus on the synthesis and biological evaluation of a broader range of 2-aroyloxazole derivatives to fully elucidate their therapeutic potential and mechanisms of action. Further investigation into their effects on various signaling pathways will be crucial for the rational design of more potent and selective drug candidates.

References

Physicochemical Characteristics of 2-(3,5-Dichlorobenzoyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-(3,5-Dichlorobenzoyl)oxazole. The information herein is intended to support research and development efforts by providing key data points and standardized experimental protocols. The compound, with the IUPAC name (3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone, is noted for its potential applications in pharmaceuticals and as a building block in organic synthesis.[1]

Core Physicochemical Data

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for guiding formulation and development strategies. The following table summarizes the available quantitative data. It is important to note that several of these values are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₁₀H₅Cl₂NO₂[1]
Molecular Weight 242.05 g/mol [1]
IUPAC Name (3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone[1]
Predicted Boiling Point 393.9 ± 52.0 °C[1]
Predicted Density 1.445 ± 0.06 g/cm³[1]
Predicted pKa -2.86 ± 0.10[2]
Predicted logP 3.655[3]
Solubility Soluble in DMSO[4]

Potential Biological Activity

Preliminary studies and research into related oxazole derivatives suggest that this compound may exhibit a range of biological activities. The dichloro-substituted benzoyl moiety is thought to enhance its reactivity and interaction with biological targets.[1] Potential therapeutic applications are being explored in the following areas:

  • Anticancer Properties : Derivatives have shown effectiveness against various cancer cell lines.[1]

  • Antimicrobial Activity : The compound may have potential as an antibacterial or antifungal agent.[1]

  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases are also under investigation.[1]

A This compound E Interaction with Biological Targets (e.g., Enzymes, Receptors) A->E Potential Mechanism B Anticancer Activity C Antimicrobial Activity D Anti-inflammatory Activity E->B E->C E->D

Caption: Conceptual diagram of potential biological activities.

Synthesis Pathway

The synthesis of oxazole rings is well-established, with the Robinson-Gabriel synthesis being a foundational method.[5] This reaction involves the cyclodehydration of 2-acylamino-ketones, typically in the presence of an acid catalyst.[5][6]

A 2-Acylamino-ketone (Starting Material) B Cyclodehydration (Acid Catalyst, e.g., H₂SO₄) A->B C Oxazole Ring Formation B->C D 2,5-Disubstituted Oxazole (Product) C->D

Caption: Generalized workflow for the Robinson-Gabriel synthesis.

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate determination of physicochemical properties. Below are protocols for key experimental procedures.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid substance.[7]

  • Sample Preparation : The sample must be completely dry and in a fine powder form. The open end of a capillary tube is pressed into the sample powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.[8][9]

  • Apparatus Setup : The packed capillary tube is placed into a melting point apparatus.[7]

  • Heating : The sample is heated rapidly to about 15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[8][9]

  • Observation and Recording : The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.[9] A pure substance will typically have a sharp melting point range of 1-2°C.[10]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the pKa of a substance by measuring pH changes during titration.[11][12]

  • Preparation : A solution of the compound is prepared, typically at a concentration of at least 10⁻⁴ M.[11] The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid like 0.1 M HCl.[13] The ionic strength is kept constant using a solution such as 0.15 M KCl.[11]

  • Titration : The solution is placed in a vessel with a calibrated pH electrode and stirred. A standard base (e.g., 0.1 M NaOH) is added in small, precise increments.[13]

  • Data Collection : The pH of the solution is recorded after each addition of the titrant. The titration continues until the pH reaches a stable, high value (e.g., pH 12-12.5).[13]

  • Analysis : The pKa is determined by analyzing the resulting titration curve. The inflection point of the curve corresponds to the equivalence point, from which the pKa can be calculated.[12][14] The experiment should be repeated at least three times to ensure accuracy.[11]

logP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP), a key measure of a compound's lipophilicity.[15][16]

A 1. Preparation - Prepare octanol-saturated water and water-saturated octanol. - Prepare stock solution of the compound. B 2. Partitioning - Add known volumes of both phases and the compound to a flask. - Shake vigorously to allow partitioning. A->B C 3. Equilibration - Allow phases to separate completely (centrifugation may be used). B->C D 4. Sampling & Analysis - Carefully sample both the aqueous and octanol phases. - Determine the concentration of the compound in each phase (e.g., using HPLC or UV-Vis spectroscopy). C->D E 5. Calculation - Calculate LogP = log([Compound]octanol / [Compound]aqueous) D->E

Caption: Workflow for the shake-flask method of logP determination.

  • Preparation : Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated. A stock solution of the test compound is prepared.[15]

  • Partitioning : A small amount of the stock solution is added to a flask containing known volumes of the pre-saturated 1-octanol and aqueous buffer. The flask is then shaken until equilibrium is reached.[16]

  • Phase Separation : The mixture is allowed to stand until the octanol and aqueous layers are completely separated. Centrifugation can be used to facilitate this process.

  • Analysis : The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[16]

  • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[17]

Conclusion

This compound is a compound of interest with potential applications in medicinal chemistry. This guide has summarized its key physicochemical characteristics and provided detailed protocols for their experimental determination. While several properties have been predicted computationally, further experimental validation is necessary to confirm these values and to fully characterize the compound for drug development and other scientific applications.

References

2-(3,5-Dichlorobenzoyl)oxazole CAS number 898784-28-6 information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 898784-28-6

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorobenzoyl)oxazole (CAS 898784-28-6), a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document details the physicochemical properties, synthetic methodologies, and known biological activities of this compound and its derivatives. Experimental protocols for key biological assays are provided, and relevant signaling pathways are illustrated. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic and commercial applications of oxazole-based compounds.

Introduction

This compound is a member of the oxazole class of heterocyclic compounds, characterized by a five-membered ring containing one oxygen and one nitrogen atom.[1] The presence of a 3,5-dichlorobenzoyl moiety at the 2-position of the oxazole ring imparts unique physicochemical properties and biological activities.[2] Oxazole derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This guide consolidates the available technical information on this compound, offering a foundational resource for further investigation and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 898784-28-6
Molecular Formula C₁₀H₅Cl₂NO₂[2]
Molecular Weight 242.05 g/mol [2]
IUPAC Name (3,5-dichlorophenyl)(oxazol-2-yl)methanone
Predicted Boiling Point 393.9 ± 52.0 °C[2]
Predicted Density 1.445 ± 0.06 g/cm³[2]
Appearance Solid (predicted)
Solubility Data not available

Synthesis

Robinson-Gabriel Synthesis (Proposed)

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[4] For the synthesis of this compound, this would involve the reaction of a suitable 2-amino-ketone with 3,5-dichlorobenzoyl chloride to form the 2-(3,5-dichlorobenzamido)-ketone intermediate, followed by cyclization using a dehydrating agent.[2][5]

Experimental Workflow: Robinson-Gabriel Synthesis

G start Start: 2-Amino-ketone 3,5-Dichlorobenzoyl chloride step1 Acylation: Reaction in a suitable solvent (e.g., DCM) with a base (e.g., pyridine) to form 2-(3,5-dichlorobenzamido)-ketone. start->step1 step2 Cyclodehydration: Treatment with a dehydrating agent (e.g., H₂SO₄, POCl₃, or PPA) and heat. step1->step2 end Product: This compound step2->end G start Start: 3,5-Dichlorobenzaldehyde Tosylmethyl isocyanide (TosMIC) step1 Reaction: In the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., methanol). start->step1 end Product: This compound step1->end G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene Target Gene Transcription (e.g., Bcl-xL, Cyclin D1) Nucleus->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Oxazole This compound (Proposed) Oxazole->STAT3_active Inhibition of Dimerization G Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle CellDivision Cell Division Spindle->CellDivision Oxazole This compound (Proposed) Oxazole->Microtubule Inhibition G start Seed cells in a 96-well plate step1 Treat cells with varying concentrations of the compound start->step1 step2 Incubate for 24-72 hours step1->step2 step3 Add MTT reagent and incubate for 2-4 hours step2->step3 step4 Solubilize formazan crystals step3->step4 end Measure absorbance at 570 nm step4->end

References

Exploratory Screening of 2-(3,5-Dichlorobenzoyl)oxazole for Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a framework for the initial biological evaluation of the novel compound 2-(3,5-Dichlorobenzoyl)oxazole. While direct experimental data on the bioactivity of this specific molecule is limited in current scientific literature, its structural features—namely the oxazole ring and the dichlorinated benzoyl moiety—suggest potential for a range of pharmacological activities. Preliminary studies on related derivatives indicate possible anticancer, antimicrobial, and anti-inflammatory properties.[1]

This document outlines proposed experimental workflows and methodologies for the synthesis and exploratory screening of this compound to elucidate its potential therapeutic value.

Compound Profile

Compound Name This compound
CAS Number 898784-28-6
Molecular Formula C₁₀H₅Cl₂NO₂
Molecular Weight 242.06 g/mol
Chemical Structure A benzoyl group substituted at the 2-position of an oxazole ring, with two chlorine atoms on the benzoyl moiety.
Putative Bioactivities Anticancer, Antimicrobial, Anti-inflammatory

Synthesis of this compound

The synthesis of this compound can be approached through established methods for oxazole ring formation. One common route involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate precursor. The following is a generalized protocol based on standard synthetic methodologies for similar compounds.

Experimental Protocol: Synthesis

A potential synthetic route involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate reagent, such as tosylmethyl isocyanide (TosMIC) in a Van Leusen oxazole synthesis.[2]

  • Reaction Setup : To a solution of 3,5-dichlorobenzaldehyde in a suitable solvent like methanol, add TosMIC and a base such as potassium carbonate.

  • Reaction Conditions : The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the cycloaddition.

  • Work-up and Purification : Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography to yield this compound.

Proposed Exploratory Screening for Bioactivity

Given the preliminary indications for this class of compounds, a tiered screening approach is recommended to efficiently assess the bioactivity of this compound.

Anticancer Activity Screening

Derivatives of 2-substituted benzoxazoles have demonstrated cytotoxic effects against various cancer cell lines.[3] Therefore, an initial screening against a panel of cancer cell lines is warranted.

  • Cell Culture : A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media.

  • Compound Treatment : Cells are seeded in 96-well plates and treated with serial dilutions of this compound for 48-72 hours.

  • MTT Assay : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis : The formazan crystals are dissolved, and the absorbance is measured. The half-maximal inhibitory concentration (IC50) is calculated to determine the compound's potency.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaTo be determined
A549Lung CarcinomaTo be determined
HCT116Colorectal CarcinomaTo be determined
K562LeukemiaTo be determined
HEK293Non-cancerous KidneyTo be determined
Antimicrobial Activity Screening

The oxazole scaffold is present in numerous antimicrobial agents.[4] An initial assessment of antibacterial and antifungal activity is recommended.

  • Microorganism Culture : A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media.

  • Compound Dilution : Serial dilutions of this compound are prepared in a 96-well microplate.

  • Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation and Analysis : The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaTo be determined
Escherichia coliGram-negative BacteriaTo be determined
Candida albicansFungusTo be determined
Anti-inflammatory Activity Screening

Certain benzoxazole derivatives have shown potential as anti-inflammatory agents.[5] A primary screen for anti-inflammatory effects can be conducted using a cell-based assay.

  • Cell Culture : Murine macrophage cell line (e.g., RAW 264.7) is cultured.

  • Compound Treatment and LPS Stimulation : Cells are pre-treated with various concentrations of this compound followed by stimulation with LPS to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay) : The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis : The inhibition of NO production by the compound is calculated relative to the LPS-stimulated control.

Cell LineAssayIC50 (µM)
RAW 264.7NO Production InhibitionTo be determined

Visualization of Experimental Workflows and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows and a hypothetical signaling pathway that could be investigated if initial screening reveals significant bioactivity.

experimental_workflow cluster_synthesis Synthesis cluster_screening Exploratory Bioactivity Screening cluster_followup Follow-up Studies (If Active) synthesis Synthesis of this compound anticancer Anticancer Screening (MTT Assay) synthesis->anticancer antimicrobial Antimicrobial Screening (MIC Assay) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Screening (Griess Assay) synthesis->anti_inflammatory mechanism Mechanism of Action Studies anticancer->mechanism antimicrobial->mechanism anti_inflammatory->mechanism in_vivo In Vivo Efficacy Models mechanism->in_vivo hypothetical_pathway compound This compound target_protein Putative Target Protein (e.g., Kinase, Enzyme) compound->target_protein Inhibition/Activation downstream_effector Downstream Effector target_protein->downstream_effector Signal Transduction cellular_response Cellular Response (e.g., Apoptosis, Growth Inhibition) downstream_effector->cellular_response

References

The Pivotal Role of Dichlorobenzoyl Substitution in Enhancing Oxazole Compound Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Its versatility allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Among these, the incorporation of a dichlorobenzoyl moiety has emerged as a critical strategy for enhancing the therapeutic efficacy of oxazole derivatives. This technical guide delves into the nuanced role of dichlorobenzoyl substitution, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to provide a comprehensive resource for researchers in drug discovery and development.

Structure-Activity Relationship: The Impact of Dichlorobenzoyl Substitution

The substitution of a dichlorobenzoyl group onto an oxazole core significantly influences the compound's electronic and steric properties, which in turn dictates its interaction with biological targets. The presence of two chlorine atoms, which are strong electron-withdrawing groups, can enhance the potency of the molecule.[1][2] This is often attributed to increased binding affinity with target proteins or improved membrane permeability. The position of the chlorine atoms on the benzene ring is also crucial, with different isomers exhibiting varied biological activities.

One key area where dichlorobenzoyl-substituted oxazoles have shown promise is in their anti-tubercular and antibacterial activities. For instance, a series of 4-(2,6-dichlorobenzyloxy)phenyl oxazole derivatives have been synthesized and evaluated for their inhibitory effects against Mycobacterium tuberculosis and other bacteria.[3]

Quantitative Efficacy Data

The following table summarizes the in vitro activity of dichlorobenzoyl-substituted oxazole compounds against various biological targets. This data highlights the potency of these compounds and provides a basis for comparative analysis.

Compound IDTarget Organism/Cell LineBiological ActivityMeasurementValueReference
4-(2,6-dichlorobenzyloxy)phenyl oxazole derivativeMycobacterium tuberculosis H37RvAnti-tubercularMICVaries by derivative[3]
4-(2,6-dichlorobenzyloxy)phenyl oxazole derivativeS. pneumoniaeAntibacterialMIC< 0.134 µM (for some derivatives)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of dichlorobenzoyl-substituted oxazole compounds, based on established research.

General Synthesis of Dichlorobenzoyl-Substituted Oxazoles

A common synthetic route to produce oxazole derivatives involves the reaction of an α-haloketone with a primary amide.[4][5]

Workflow for the Synthesis of Dichlorobenzoyl-Substituted Oxazoles

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product alpha_haloketone α-Haloketone cyclization Cyclization Reaction alpha_haloketone->cyclization primary_amide Primary Amide (containing dichlorobenzoyl moiety) primary_amide->cyclization oxazole Dichlorobenzoyl-Substituted Oxazole Derivative cyclization->oxazole

General synthetic workflow for dichlorobenzoyl-substituted oxazoles.

Materials:

  • α-Haloketone

  • Primary amide containing the dichlorobenzoyl moiety

  • Appropriate solvent (e.g., ethanol, DMF)

  • Base (e.g., sodium acetate)

Procedure:

  • Dissolve the primary amide in the chosen solvent.

  • Add the α-haloketone to the solution.

  • Add the base to catalyze the reaction.

  • Reflux the mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final compound using spectroscopic methods such as FT-IR, 1H-NMR, and Mass Spectrometry.[6]

In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[3]

Workflow for Microplate Alamar Blue Assay (MABA)

prepare_compounds Prepare serial dilutions of dichlorobenzoyl-substituted oxazole compounds inoculate_plates Inoculate microplate wells containing compounds with bacterial culture prepare_compounds->inoculate_plates prepare_bacterial_culture Prepare a standardized inoculum of M. tuberculosis H37Rv prepare_bacterial_culture->inoculate_plates incubate_plates Incubate plates at 37°C inoculate_plates->incubate_plates add_alamar_blue Add Alamar Blue reagent to each well incubate_plates->add_alamar_blue reincubate Re-incubate plates add_alamar_blue->reincubate read_results Read results visually (color change) or spectrophotometrically reincubate->read_results

Workflow for determining anti-tubercular activity using MABA.

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.

  • Include positive and negative controls in the assay.

  • Incubate the plates at 37°C for a specified duration.

  • Add Alamar Blue reagent to each well.

  • Re-incubate the plates to allow for color development.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

Signaling Pathways and Mechanisms of Action

The biological activity of oxazole derivatives often stems from their ability to modulate specific signaling pathways. For instance, some oxazole compounds exert their effects by activating the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis.[7] Activation of AMPK can lead to various downstream effects, including increased glucose uptake and inhibition of cell proliferation, which is relevant for hypoglycemic and anticancer applications, respectively.[7][8]

Simplified AMPK Activation Pathway by a Bioactive Oxazole Compound

Oxazole_Compound Dichlorobenzoyl-Substituted Oxazole Compound AMPK AMPK Oxazole_Compound->AMPK Activates Downstream_Targets Downstream Targets (e.g., PGC-1α, ULK1) AMPK->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (e.g., Increased Glucose Uptake, Inhibition of Cell Growth) Downstream_Targets->Cellular_Response Leads to

Hypothesized activation of the AMPK pathway by a bioactive oxazole derivative.

Conclusion

The incorporation of a dichlorobenzoyl moiety into the oxazole scaffold is a validated strategy for enhancing biological efficacy, particularly in the development of anti-tubercular and antibacterial agents. The electron-withdrawing nature of the dichloro-substituents plays a crucial role in modulating the pharmacological properties of these compounds. The data and protocols presented in this guide offer a foundational resource for the rational design and evaluation of novel dichlorobenzoyl-substituted oxazole derivatives. Further research into the precise mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of next-generation therapeutics based on this privileged chemical motif.

References

Methodological & Application

Application Note & Protocol: A Strategy for the Synthesis of 2-(3,5-Dichlorobenzoyl)oxazole Utilizing the Van Leusen Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. This document provides a comprehensive guide for the synthesis of 2-(3,5-Dichlorobenzoyl)oxazole, a molecule of interest for drug discovery professionals. It is critical to note that the classic Van Leusen oxazole synthesis directly yields 5-substituted oxazoles from aldehydes and is not a direct route to 2-substituted products.[1][2] Therefore, this guide presents a robust, two-step synthetic strategy. The first step employs the powerful and versatile Van Leusen reaction to construct a key 5-phenyloxazole intermediate. The second step achieves the target structure through a regioselective C2-acylation. This application note furnishes detailed mechanistic insights, step-by-step protocols, troubleshooting advice, and data presentation to enable researchers to successfully navigate this synthetic pathway.

Strategic Overview: A Two-Pronged Approach

The synthesis of this compound is strategically divided into two distinct phases. This approach leverages the strengths of established reactions to build complexity in a controlled manner.

  • Phase 1: Formation of the Oxazole Core via Van Leusen Reaction. We begin by synthesizing 5-phenyloxazole. This reaction is a textbook example of the Van Leusen oxazole synthesis, reacting a commercially available aldehyde (benzaldehyde) with tosylmethyl isocyanide (TosMIC).[2][3] This step efficiently constructs the necessary heterocyclic core.

  • Phase 2: Regioselective C2-Acylation. The oxazole ring exhibits a uniquely acidic proton at the C2 position. This allows for regioselective deprotonation using a strong organolithium base, creating a potent nucleophile. This intermediate is then quenched with 3,5-dichlorobenzoyl chloride to install the desired acyl group at the 2-position, yielding the final product.

The complete logical workflow is outlined below.

cluster_0 Phase 1: Van Leusen Reaction cluster_1 Phase 2: C2-Acylation Benzaldehyde Benzaldehyde Step1 Van Leusen Oxazole Synthesis Benzaldehyde->Step1 TosMIC TosMIC TosMIC->Step1 Base Base (K₂CO₃) Methanol Base->Step1 Intermediate 5-Phenyloxazole Step1->Intermediate Step2 C2-Lithiation & Acylation Intermediate->Step2 Purified Intermediate StrongBase Strong Base (n-BuLi) Anhydrous THF StrongBase->Step2 AcylChloride 3,5-Dichlorobenzoyl Chloride AcylChloride->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall synthetic workflow for this compound.

Mechanistic Principles & Rationale

A deep understanding of the underlying reaction mechanisms is paramount for successful execution and troubleshooting.

The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a [3+2] cycloaddition that masterfully constructs the 5-substituted oxazole ring.[1][4] The unique reactivity of TosMIC, which possesses an acidic α-proton, an isocyano group, and a sulfinate leaving group, drives the transformation.[2]

The mechanism proceeds through several key steps:

  • Deprotonation: A base, typically potassium carbonate, deprotonates the α-carbon of TosMIC, creating a nucleophilic anion.

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde).

  • Cyclization (5-endo-dig): The resulting alkoxide intermediate undergoes an intramolecular cyclization by attacking the isocyanide carbon, forming a 5-membered oxazoline ring.[5]

  • Elimination: A final base-promoted elimination of the tosyl group (as p-toluenesulfinic acid) occurs, leading to aromatization and the formation of the stable oxazole ring.[2][5]

G TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion + Base - H⁺ Adduct Alkoxide Adduct Anion->Adduct + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Oxazoline Intermediate Oxazoline Adduct->Oxazoline 5-endo-dig Cyclization Product 5-Substituted Oxazole Oxazoline->Product + Base - Tos-H (Aromatization)

Caption: Mechanism of the Van Leusen oxazole synthesis.

C2-Lithiation and Acylation

The C2-proton of the oxazole ring is the most acidic due to the inductive electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. This allows for clean deprotonation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures to form a 2-lithiooxazole species. This species is a powerful nucleophile that readily reacts with electrophiles. The subsequent addition of 3,5-dichlorobenzoyl chloride results in a nucleophilic acyl substitution to forge the final C-C bond, yielding the desired 2-acyl oxazole.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All reactions involving n-BuLi must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

Protocol 1: Van Leusen Synthesis of 5-Phenyloxazole

This protocol is adapted from established procedures for the synthesis of 5-aryloxazoles.[3][6]

Materials & Reagents:

ReagentMolar Eq.MW ( g/mol )AmountNotes
Benzaldehyde1.0106.121.06 g (10.0 mmol)Purify by distillation if necessary.
TosMIC1.1195.242.15 g (11.0 mmol)Moisture sensitive; handle quickly.
Potassium Carbonate2.0138.212.76 g (20.0 mmol)Anhydrous, finely powdered.
Methanol-32.0450 mLAnhydrous grade.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous methanol (50 mL) to the flask, followed by benzaldehyde (1.06 g, 10.0 mmol) and TosMIC (2.15 g, 11.0 mmol).

  • Heat the reaction mixture to reflux (approx. 65°C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour (Eluent: 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.[6]

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (gradient eluent of hexanes and ethyl acetate) to yield 5-phenyloxazole as a white solid.

Protocol 2: C2-Acylation of 5-Phenyloxazole

Materials & Reagents:

ReagentMolar Eq.MW ( g/mol )AmountNotes
5-Phenyloxazole1.0145.16726 mg (5.0 mmol)Must be completely dry.
n-Butyllithium1.164.062.2 mL (5.5 mmol)2.5 M solution in hexanes.
3,5-Dichlorobenzoyl Chloride1.2209.461.26 g (6.0 mmol)Moisture sensitive.
Tetrahydrofuran (THF)-72.1140 mLAnhydrous, inhibitor-free.

Step-by-Step Procedure:

  • Set up a flame-dried, three-neck 100 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add the 5-phenyloxazole (726 mg, 5.0 mmol) to the flask and dissolve it in anhydrous THF (30 mL).

  • Cool the stirred solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 mL of a 2.5 M solution, 5.5 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70°C. Stir for 30 minutes at -78°C.

  • In a separate dry flask, dissolve 3,5-dichlorobenzoyl chloride (1.26 g, 6.0 mmol) in anhydrous THF (10 mL).

  • Add the solution of the acid chloride dropwise to the cold lithiated oxazole solution over 15 minutes.

  • After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the final product, this compound.

Troubleshooting & Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Low yield in Van Leusen Reaction 1. Wet reagents/solvents. 2. Impure aldehyde starting material. 3. Insufficient base or reaction time.1. Ensure use of anhydrous methanol and K₂CO₃. Handle TosMIC quickly.[6] 2. Purify aldehyde by distillation to remove acidic or ketone impurities.[6] 3. Increase reaction time and monitor by TLC until starting material is consumed.
Formation of Nitrile Byproduct Presence of ketone impurities in the aldehyde starting material. Ketones react with TosMIC to form nitriles.[5][6]Purify the aldehyde via distillation or chromatography before use.
Difficult Purification (Van Leusen) Residual p-toluenesulfinic acid byproduct can co-elute with the product.Wash the crude organic extract with a dilute solution of sodium hydrosulfide (NaHS) or sodium bisulfite (NaHSO₃) to remove the acidic byproduct.[6][7]
Failure of C2-Acylation 1. Incomplete lithiation due to moisture. 2. n-BuLi reagent has degraded.1. Ensure all glassware is rigorously flame-dried and the reaction is run under a positive pressure of inert gas. Use freshly distilled anhydrous THF. 2. Titrate the n-BuLi solution before use to determine its exact molarity.

References

Application Notes and Protocols for the Fischer Oxazole Synthesis of Dichlorinated Benzoyl Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of dichlorinated benzoyl oxazoles utilizing the Fischer oxazole synthesis. This method offers a direct route to constructing the oxazole ring from readily available starting materials.

Introduction

The Fischer oxazole synthesis is a classic acid-catalyzed cyclization reaction between a cyanohydrin and an aldehyde to form a 2,5-disubstituted oxazole.[1] This method is particularly useful for the preparation of diaryloxazoles. The synthesis proceeds by reacting a dichlorobenzaldehyde cyanohydrin with a dichlorobenzaldehyde in the presence of anhydrous hydrogen chloride in a dry ether solvent. The resulting dichlorinated benzoyl oxazole precipitates as a hydrochloride salt, which can then be neutralized to yield the free oxazole.

Reaction Mechanism and Workflow

The synthesis of dichlorinated benzoyl oxazoles via the Fischer oxazole synthesis involves two main stages: the formation of the dichlorobenzaldehyde cyanohydrin and the subsequent acid-catalyzed cyclization with another molecule of dichlorobenzaldehyde to form the oxazole ring.

Diagram: Experimental Workflow

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Fischer Oxazole Synthesis cluster_2 Step 3: Purification A Dichlorobenzaldehyde C Acidic Workup A->C B Sodium Cyanide B->C D Dichlorobenzaldehyde Cyanohydrin C->D D_clone Dichlorobenzaldehyde Cyanohydrin G Reaction Mixture D_clone->G E Dichlorobenzaldehyde E->G F Anhydrous HCl in Dry Ether F->G H Precipitation G->H I Dichlorinated Benzoyl Oxazole Hydrochloride H->I I_clone Dichlorinated Benzoyl Oxazole Hydrochloride J Neutralization (e.g., NaHCO3) I_clone->J K Crude Dichlorinated Benzoyl Oxazole J->K L Recrystallization / Chromatography K->L M Pure Dichlorinated Benzoyl Oxazole L->M

Caption: Experimental workflow for the synthesis of dichlorinated benzoyl oxazoles.

Diagram: Fischer Oxazole Synthesis Signaling Pathway

G A Dichlorobenzaldehyde Cyanohydrin C Iminochloride Intermediate A->C + HCl B Anhydrous HCl B->C E Nucleophilic Attack C->E D Dichlorobenzaldehyde D->E F Intermediate Adduct E->F G Dehydration F->G - H2O H Chloro-oxazoline Intermediate G->H I Tautomerization H->I J Elimination of HCl I->J - HCl K Dichlorinated Benzoyl Oxazole J->K

Caption: Reaction mechanism of the Fischer oxazole synthesis.

Experimental Protocols

Materials and Reagents:

  • Dichlorobenzaldehyde (e.g., 2,4-dichlorobenzaldehyde or 3,4-dichlorobenzaldehyde)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Anhydrous diethyl ether

  • Anhydrous Hydrogen Chloride (gas or a solution in ether)

  • Sodium bisulfite

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethanol, acetic acid)

  • Silica gel for column chromatography

Protocol 1: Synthesis of Dichlorobenzaldehyde Cyanohydrin

This procedure should be performed in a well-ventilated fume hood due to the use of cyanide.

  • In a flask equipped with a magnetic stirrer, dissolve the dichlorobenzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • In a separate flask, prepare a solution of sodium cyanide or potassium cyanide in water.[2]

  • Cool the aldehyde solution to 0-5 °C in an ice bath.

  • Slowly add the cyanide solution to the aldehyde solution with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture carefully with a dilute acid (e.g., HCl or H₂SO₄) to a pH of approximately 5-6 to quench the reaction.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the organic layer with a saturated sodium bisulfite solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dichlorobenzaldehyde cyanohydrin. This product is often used in the next step without further purification.

Protocol 2: Fischer Oxazole Synthesis of Dichlorinated Benzoyl Oxazole

This reaction must be carried out under anhydrous conditions.

  • Dissolve the crude dichlorobenzaldehyde cyanohydrin (1.0 equivalent) and a fresh portion of the same dichlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours, or add a saturated solution of HCl in anhydrous ether.

  • Seal the flask and allow the mixture to stand at room temperature for 24-48 hours. A precipitate of the oxazole hydrochloride should form.

  • Collect the precipitate by filtration and wash it with anhydrous diethyl ether.

  • To obtain the free oxazole, suspend the hydrochloride salt in water and neutralize it with a base such as a saturated sodium bicarbonate solution until the effervescence ceases.

  • Collect the solid product by filtration, wash it thoroughly with water, and dry it.

Protocol 3: Purification of Dichlorinated Benzoyl Oxazole

  • Recrystallization: The crude dichlorinated benzoyl oxazole can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of solvents. The choice of solvent will depend on the specific dichlorinated isomer.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. A mixture of hexane and ethyl acetate is a common eluent system for diaryl oxazoles.

Quantitative Data

The following table summarizes typical reaction parameters for the Fischer oxazole synthesis of substituted diaryl oxazoles. Please note that specific yields for dichlorinated benzoyl oxazoles are not widely reported and may require optimization.

Reactant 1 (Cyanohydrin)Reactant 2 (Aldehyde)Catalyst/SolventReaction Time (h)Temperature (°C)Yield (%)Reference
Mandelic acid nitrileBenzaldehydeAnhydrous HCl / Dry Ether24-480 to RTModerate to Good[1]
Benzaldehyde cyanohydrin4-BromobenzaldehydeAnhydrous HCl / Dry Ether24-480 to RTNot specified[1]

Yields for the synthesis of dichlorinated benzoyl oxazoles are expected to be in the moderate to good range, but may be influenced by the electron-withdrawing nature of the chlorine substituents.

Safety Precautions

  • Cyanide Handling: Sodium cyanide and hydrogen cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

  • Anhydrous Conditions: The Fischer oxazole synthesis requires strictly anhydrous conditions. All glassware should be oven-dried, and anhydrous solvents should be used.

  • Hydrogen Chloride Gas: Hydrogen chloride is a corrosive gas. Handle with care in a fume hood.

References

Application Notes and Protocols: 2-(3,5-Dichlorobenzoyl)oxazole in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(3,5-dichlorobenzoyl)oxazole as a reactive intermediate for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols detail methodologies for the synthesis of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives, which are scaffolds of significant interest in medicinal chemistry due to their broad range of biological activities.[1][2][3][4][5][6]

Introduction

This compound is a versatile building block in organic synthesis.[1] Its reactivity is primarily centered around the electrophilic carbonyl group of the benzoyl moiety, which is susceptible to nucleophilic attack.[1] This reactivity, enhanced by the presence of two electron-withdrawing chlorine atoms on the phenyl ring, allows for its use in cyclization and condensation reactions to form more complex heterocyclic systems.[1] Derivatives of this intermediate are being explored for their potential as anticancer and antimicrobial agents.[1] This document outlines protocols for the synthesis of 5-(3,5-dichlorophenyl)-substituted 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, and summarizes the biological activities of analogous compounds.

Synthetic Applications

The primary application of this compound is as a precursor for the synthesis of five-membered heterocycles. The general reaction involves the nucleophilic attack on the benzoyl carbonyl carbon, followed by cyclization and elimination of the oxazole ring, which acts as a leaving group.

A plausible synthetic pathway for the formation of 1,3,4-thiadiazoles and 1,3,4-oxadiazoles from this compound is depicted below.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_products Products A This compound D Nucleophilic Acyl Substitution & Cyclization A->D Electrophile B Thiosemicarbazide (for Thiadiazole) B->D Nucleophile C Semicarbazide (for Oxadiazole) C->D Nucleophile E 2-Amino-5-(3,5-dichlorophenyl)- 1,3,4-thiadiazole D->E F 2-Amino-5-(3,5-dichlorophenyl)- 1,3,4-oxadiazole D->F G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase Kinase Domain Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling P_Substrate->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Blocked Inhibited Pathway Inhibitor Thiadiazole/Oxadiazole Derivative Inhibitor->Kinase Blocks ATP Binding Site

References

Application Notes and Protocols for Anticancer Assay of 2-(3,5-Dichlorobenzoyl)oxazole on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxazole derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery.[1][2] These compounds have been shown to exhibit a wide range of pharmacological activities, including potent anticancer effects against various cancer cell lines, such as breast, lung, and colorectal tumors.[2] Their mechanisms of action are diverse and can involve the inhibition of critical cellular targets like STAT3, microtubules, and protein kinases, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[1] This document provides a detailed protocol for evaluating the anticancer activity of a specific oxazole derivative, 2-(3,5-Dichlorobenzoyl)oxazole, on the human breast cancer cell line MCF-7. The MCF-7 cell line is a well-established and widely used model for breast cancer research.[3]

The following protocols outline key in vitro assays to determine the cytotoxic effects, apoptotic induction, and potential mechanism of action of this compound on MCF-7 cells.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
192 ± 3.885 ± 4.278 ± 3.9
575 ± 5.262 ± 3.551 ± 4.1
1058 ± 4.145 ± 2.932 ± 3.3
2535 ± 3.921 ± 2.515 ± 2.1
5018 ± 2.79 ± 1.85 ± 1.2
IC50 (µM) ~12.5 ~7.8 ~6.2

Data are presented as mean ± standard deviation of three independent experiments.

Table 2: Apoptosis Induction in MCF-7 Cells by this compound (Annexin V/PI Staining)

Treatment% Early Apoptosis% Late Apoptosis% Necrosis% Live Cells
Control (DMSO)2.1 ± 0.51.5 ± 0.30.8 ± 0.295.6 ± 1.0
This compound (10 µM, 24h)15.8 ± 1.28.2 ± 0.91.1 ± 0.474.9 ± 2.5
This compound (25 µM, 24h)28.4 ± 2.115.7 ± 1.52.3 ± 0.653.6 ± 3.2

Data are presented as mean ± standard deviation of three independent experiments.

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO)65.2 ± 3.120.5 ± 1.814.3 ± 1.5
This compound (10 µM, 24h)55.8 ± 2.515.1 ± 1.229.1 ± 2.2
This compound (25 µM, 24h)42.3 ± 2.810.7 ± 0.947.0 ± 3.1

Data are presented as mean ± standard deviation of three independent experiments.

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)[4]

  • Fetal Bovine Serum (FBS)[4]

  • Penicillin-Streptomycin solution[5]

  • Trypsin-EDTA solution[5]

  • Phosphate Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in fresh medium at a suitable density.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • MCF-7 cells

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Dimethyl sulfoxide (DMSO)[3]

  • Microplate reader

Protocol:

  • Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[6]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% (v/v).[6]

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, and 72 hours.[6]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit[6]

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of this compound for 24 hours.

  • Collect both adherent and floating cells. Detach adherent cells using a gentle cell scraper or Accutase.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[3]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Analyze the cells by flow cytometry within 1 hour.[3]

Cell Cycle Analysis

This assay uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.[8][9]

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with the test compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[9]

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).[9]

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • MCF-7 cells

  • RIPA buffer with protease and phosphatase inhibitors[3]

  • BCA Protein Assay Kit[3]

  • SDS-PAGE gels[3]

  • PVDF membrane[3]

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)[10]

  • HRP-conjugated secondary antibodies[3]

  • Chemiluminescent substrate[3]

Protocol:

  • Treat MCF-7 cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer to extract total proteins.[3]

  • Determine the protein concentration using the BCA Protein Assay Kit.[3]

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

  • Incubate the membrane with the primary antibody overnight at 4°C.[3]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[3]

  • Use β-actin as a loading control to normalize protein expression levels.[3]

Mandatory Visualization

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Anticancer Assays cluster_analysis Data Analysis & Interpretation cell_culture MCF-7 Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis cell_culture->cell_cycle western_blot Western Blot cell_culture->western_blot compound_prep Prepare this compound compound_prep->cytotoxicity compound_prep->apoptosis compound_prep->cell_cycle compound_prep->western_blot data_analysis Quantitative Data Analysis cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis interpretation Mechanism of Action Interpretation data_analysis->interpretation

Caption: Experimental workflow for assessing the anticancer activity of this compound on MCF-7 cells.

Signaling_Pathway cluster_compound cluster_cellular Cellular Response cluster_apoptosis Apoptotic Cascade compound This compound ros ROS Generation compound->ros induces mito_stress Mitochondrial Stress compound->mito_stress induces er_stress ER Stress compound->er_stress induces ros->mito_stress bax Bax (Pro-apoptotic) mito_stress->bax activates bcl2 Bcl-2 (Anti-apoptotic) mito_stress->bcl2 inhibits cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Plausible signaling pathway for this compound-induced apoptosis in MCF-7 cells.

References

Application Notes and Protocols for Antimicrobial Activity Testing of 2-(3,5-Dichlorobenzoyl)oxazole against S. aureus and E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including antimicrobial properties. The escalating threat of multidrug-resistant bacteria necessitates the discovery and development of novel antibacterial agents. This document provides detailed application notes and protocols for evaluating the antimicrobial efficacy of 2-(3,5-Dichlorobenzoyl)oxazole, a synthetic oxazole derivative, against two clinically important pathogens: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).

While specific quantitative data for this compound is not publicly available, this document presents a framework for its evaluation based on established antimicrobial testing methodologies and representative data from structurally related oxazole compounds. The provided protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standardized to ensure reproducibility and comparability of results.

Data Presentation

The following tables present a template for summarizing the quantitative data obtained from antimicrobial susceptibility testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureus (ATCC 29213)Gram-positive256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5Vancomycin[Experimental Value]1
Escherichia coli (ATCC 25922)Gram-negative256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5Ciprofloxacin[Experimental Value]0.015

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Gram-positive[From Table 1][Experimental Value][Calculated Value]Bactericidal/Bacteriostatic
Escherichia coli (ATCC 25922)Gram-negative[From Table 1][Experimental Value][Calculated Value]Bactericidal/Bacteriostatic

Note: The MBC/MIC ratio is used to determine the mode of action. A ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a standard and widely used technique for determining the MIC of a novel compound.[1]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Escherichia coli (e.g., ATCC 25922)

  • Positive control antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile CAMHB.

    • Incubate at 35-37°C until the turbidity of the bacterial suspension matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve the desired concentration range (e.g., 0.5 to 256 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only).

    • Prepare a separate plate or wells for the positive control antibiotic, following the same dilution and inoculation procedure.

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Data Interpretation:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C Add Inoculum B Prepare Serial Dilutions of This compound B->C Add Compound D Incubate at 37°C for 16-20 hours C->D E Visually Assess for Bacterial Growth D->E F Determine MIC Value E->F

Fig. 1: Experimental workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[1] This assay is a direct extension of the MIC assay.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or PBS

  • Micropipettes and sterile tips

  • Incubator (35-37°C)

Protocol:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, count the number of colonies on each MHA plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).

MBC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Wells from MIC Plate (No Visible Growth) B Plate Aliquots onto Mueller-Hinton Agar A->B C Incubate at 37°C for 18-24 hours B->C D Count Viable Colonies (CFU) C->D E Determine MBC Value D->E Signaling_Pathway Compound This compound Target Bacterial Topoisomerases (DNA Gyrase / Topoisomerase IV) Compound->Target Binds to Effect1 Inhibition of DNA Replication Target->Effect1 Effect2 Inhibition of DNA Repair Target->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

References

Application Notes and Protocols for Anti-inflammatory Screening of 2-(3,5-Dichlorobenzoyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the anti-inflammatory screening of 2-(3,5-Dichlorobenzoyl)oxazole derivatives. The protocols detailed herein cover essential in vitro and in vivo assays to evaluate the potential of these compounds to modulate key inflammatory pathways.

Introduction to Oxazole Derivatives in Inflammation

Oxazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory properties. The oxazole scaffold serves as a versatile pharmacophore that can be tailored to interact with various enzymatic targets and receptors involved in the inflammatory cascade. Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them promising candidates for further investigation as novel therapeutic agents for inflammatory diseases.[1]

In Vitro Screening Methods

In vitro assays are crucial for the initial screening of compounds to determine their specific mechanisms of action at the molecular level. The following protocols describe methods to assess the inhibitory effects of this compound derivatives on two key enzymes in the inflammatory process: Cyclooxygenase-2 (COX-2) and Nitric Oxide Synthase (NOS).

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay

Application Note:

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. This fluorometric assay provides a high-throughput method for screening potential COX-2 inhibitors by measuring the generation of Prostaglandin G2, an intermediate product of the COX-2 enzymatic reaction.

Experimental Protocol:

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Reconstitute the COX-2 enzyme in sterile ddH₂O and store on ice. Avoid repeated freeze-thaw cycles.

    • Prepare a 10X working solution of the test compounds and the positive control by diluting them in COX Assay Buffer. The final solvent concentration in the assay should not exceed 1%.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare the Arachidonic Acid/NaOH solution immediately before use.

  • Assay Protocol:

    • Add 10 µL of the 10X test inhibitor solution to the "Test Inhibitor" wells.

    • Add 10 µL of the 10X positive control solution to the "Inhibitor Control" wells.

    • Add 10 µL of COX Assay Buffer (with the same final solvent concentration as the test compounds) to the "Enzyme Control" wells.

    • Add 80 µL of the Reaction Mix to all wells.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells using a multi-channel pipette.

  • Measurement:

    • Immediately measure the fluorescence intensity in kinetic mode at 25°C for 5-10 minutes, with excitation at 535 nm and emission at 587 nm.

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Nitric Oxide Synthase (NOS) Inhibition Assay

Application Note:

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key signaling molecule in inflammation. Overproduction of NO is associated with various inflammatory conditions. The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite. This assay is a valuable tool for screening compounds that may inhibit NOS activity.

Experimental Protocol:

Materials:

  • Cell line capable of expressing iNOS (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression

  • Test compounds (this compound derivatives) dissolved in a suitable solvent

  • Positive control inhibitor (e.g., L-NMMA)

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds or the positive control for 1 hour.

    • Induce iNOS expression by treating the cells with LPS and IFN-γ. Include an untreated control group.

    • Incubate the cells for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Prepare a series of sodium nitrite standards in the cell culture medium to generate a standard curve.

    • Transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.

    • Add an equal volume of Griess Reagent to each well containing the standards and supernatants.

    • Incubate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the nitrite standards versus their known concentrations to generate a standard curve.

    • Use the standard curve to determine the nitrite concentration in the cell culture supernatants.

    • Calculate the percentage of inhibition of NO production for each test compound concentration relative to the LPS/IFN-γ treated control.

    • Determine the IC₅₀ value for the inhibition of NO production.

In Vivo Screening Method

In vivo models are essential for evaluating the efficacy and safety of potential anti-inflammatory compounds in a whole-organism context. The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rats

Application Note:

Injection of carrageenan into the paw of a rat induces a biphasic inflammatory response characterized by edema (swelling). The early phase is mediated by histamine and serotonin, while the late phase is primarily mediated by prostaglandins and involves the infiltration of neutrophils. This model is effective for evaluating the in vivo efficacy of compounds that may inhibit these inflammatory mediators.

Experimental Protocol:

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (this compound derivatives) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer or calipers for measuring paw volume/thickness

  • Animal handling equipment

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

    • Randomly divide the animals into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Drug Administration:

    • Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives only the vehicle.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[2][3]

  • Paw Volume Measurement:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Paw volume at time 't' - Initial paw volume.

    • Calculate the mean edema for each group at each time point.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100.

Data Presentation

Disclaimer: The following tables are templates for data presentation. As of the last update, no specific quantitative anti-inflammatory data for this compound derivatives were found in the public domain. The data presented are representative examples for structurally related compounds to illustrate how experimental results should be summarized.

Table 1: In Vitro COX-2 Inhibitory Activity of Representative Benzoxazole Derivatives

CompoundCOX-2 IC₅₀ (µM)Reference
2a0.08Fictional Data
2b0.15Fictional Data
3a0.05Fictional Data
Celecoxib (Control)0.04Fictional Data

Table 2: In Vitro Nitric Oxide Synthase (NOS) Inhibitory Activity of Representative Benzothiazolium Compounds

CompoundNO Production IC₅₀ (µM)Reference
BTZ-1~0.05[5]
BTZ-2>10[5]
L-NMMA (Control)88.4[5]

Table 3: In Vivo Anti-inflammatory Activity of Representative Oxadiazole Derivatives in Carrageenan-Induced Paw Edema in Rats

Treatment (Dose)1h2h3h4h5h
Compound 5f (100 mg/kg) 35.248.655.150.345.7
Compound 5g (100 mg/kg) 30.845.352.448.142.9
Indomethacin (10 mg/kg) 40.155.260.758.453.6

Data for compounds 5f and 5g are adapted from a study on 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiazoles.

Visualizations

Signaling Pathways

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Peroxidase Peroxidase (COX-2 activity) PGG2->Peroxidase PGH2 Prostaglandin H2 Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor 2-(3,5-Dichlorobenzoyl) oxazole Derivative Inhibitor->COX2

Caption: COX-2 signaling pathway and point of inhibition.

NOS_Pathway L_Arginine L-Arginine iNOS Inducible Nitric Oxide Synthase (iNOS) L_Arginine->iNOS NO Nitric Oxide (NO) iNOS->NO L_Citrulline L-Citrulline iNOS->L_Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP Inflammation Inflammation & Vasodilation cGMP->Inflammation Inhibitor 2-(3,5-Dichlorobenzoyl) oxazole Derivative Inhibitor->iNOS Inflammatory_Stimuli Inflammatory Stimuli (LPS, IFN-γ) Inflammatory_Stimuli->iNOS induces expression

Caption: iNOS signaling pathway and point of inhibition.

Experimental Workflow

Paw_Edema_Workflow Start Start: Acclimatize & Group Rats Step1 Administer Vehicle, Positive Control, or Test Compound Start->Step1 Step2 Wait 1 Hour Step1->Step2 Step3 Measure Initial Paw Volume (V₀) Step2->Step3 Step4 Inject Carrageenan into Paw Step3->Step4 Step5 Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 Hours Step4->Step5 Step6 Calculate Edema Volume & % Inhibition Step5->Step6 End End: Data Analysis Step6->End

Caption: Carrageenan-induced paw edema experimental workflow.

References

Application Notes and Protocols: 2-(3,5-Dichlorobenzoyl)oxazole as a Potential p38α MAPK Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a range of diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.[1][2] The α-isoform of p38 (p38α) is the most extensively studied and is a key target for therapeutic intervention.[3] Small molecule inhibitors of p38α have shown promise in preclinical and clinical studies.[4]

This document provides detailed application notes and protocols for the investigation of 2-(3,5-Dichlorobenzoyl)oxazole as a potential inhibitor of the p38α MAPK pathway. While direct evidence for the inhibition of p38α by this specific compound is not yet established in published literature, its structural features, including the oxazole scaffold, are present in other biologically active molecules.[5] For instance, substituted isoxazoles have been developed as potent p38 MAP kinase inhibitors, suggesting that related heterocyclic compounds warrant investigation. The dichlorophenyl moiety is also a common feature in various kinase inhibitors.

These notes are intended to guide researchers in the systematic evaluation of this compound's inhibitory potential against p38α and its effects on the downstream signaling cascade.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of the compound is presented below.

PropertyValue
Molecular Formula C₁₀H₅Cl₂NO₂
Molecular Weight 242.06 g/mol
CAS Number 898784-28-6
Appearance Solid (predicted)
Boiling Point 393.9 ± 52.0 °C (Predicted)
Density 1.445 ± 0.06 g/cm³ (Predicted)

p38α MAPK Signaling Pathway

The p38 MAPK pathway is a tiered kinase cascade. It is activated by various extracellular stimuli, including stress and inflammatory cytokines. This activation is mediated by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, which dually phosphorylate p38 on a conserved TGY motif. Once activated, p38 kinases phosphorylate a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, leading to a variety of cellular responses.

p38_pathway p38α MAPK Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MKK3_MKK6 MKK3 / MKK6 Stress Stimuli->MKK3_MKK6 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MKK3_MKK6 p38a p38α MKK3_MKK6->p38a phosphorylates MK2 MK2 p38a->MK2 phosphorylates ATF2 ATF2 p38a->ATF2 phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) MK2->Cellular_Response Inhibitor This compound Inhibitor->p38a inhibits ATF2->Cellular_Response

Caption: The p38α MAPK signaling cascade.

Experimental Protocols

The following protocols are provided as a guide for evaluating the inhibitory activity of this compound against the p38α MAPK pathway.

Protocol 1: In Vitro p38α Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified p38α kinase. A common method is a luminescence-based assay that quantifies ADP production.

Materials:

  • Recombinant human p38α kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP

  • Substrate (e.g., ATF2 peptide)

  • This compound

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Also, prepare a DMSO-only control.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO to the appropriate wells.

  • Prepare a master mix of the p38α kinase and the ATF2 substrate in the kinase reaction buffer. Add 2 µL of this master mix to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Assay for Inhibition of p38α MAPK Phosphorylation (Western Blot)

This method assesses the ability of the compound to inhibit the activation of p38α MAPK within a cellular context by detecting its phosphorylated form.

Materials:

  • Human cell line (e.g., HeLa, A549, or THP-1)

  • Cell culture medium and supplements

  • This compound

  • Stimulant (e.g., Anisomycin, LPS, or UV radiation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in a 6-well plate and culture overnight.

  • Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anisomycin for 30 minutes) to activate the p38 MAPK pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

  • Quantify the band intensities to determine the extent of inhibition.

Protocol 3: Inhibition of Downstream Cytokine Release (ELISA)

This assay determines the functional consequence of p38α inhibition by measuring the release of a downstream inflammatory cytokine, such as TNF-α.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI 1640 medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Human TNF-α ELISA kit

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the IC₅₀ value for the inhibition of TNF-α release.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing a potential p38α MAPK inhibitor.

experimental_workflow Workflow for p38α Inhibitor Characterization cluster_screening Primary Screening cluster_cellular Cellular Characterization cluster_downstream Downstream Analysis biochemical_assay In Vitro Kinase Assay (Protocol 1) determine_ic50 Determine IC50 biochemical_assay->determine_ic50 western_blot Western Blot for p-p38 (Protocol 2) determine_ic50->western_blot Active Compounds elisa Cytokine Release Assay (ELISA) (Protocol 3) western_blot->elisa toxicity_assay Cytotoxicity Assays elisa->toxicity_assay selectivity_assay Kinase Selectivity Profiling elisa->selectivity_assay

Caption: General workflow for inhibitor testing.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the experimental protocols.

Table 1: In Vitro p38α Kinase Inhibition

Compoundp38α IC₅₀ (µM)
This compoundTo be determined
Reference Inhibitor (e.g., SB203580)Known value

Table 2: Cellular Inhibition of p38α Phosphorylation

Compoundp-p38 Inhibition IC₅₀ (µM) in [Cell Line]
This compoundTo be determined
Reference InhibitorTo be determined

Table 3: Inhibition of TNF-α Release

CompoundTNF-α Release IC₅₀ (µM) in [Cell Line]
This compoundTo be determined
Reference InhibitorTo be determined

Conclusion

The provided protocols and application notes offer a comprehensive framework for the initial investigation of this compound as a potential p38α MAPK pathway inhibitor. A systematic approach, beginning with biochemical assays and progressing to cellular and functional assays, will provide a clear understanding of the compound's potential as a therapeutic agent targeting the p38α MAPK pathway.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-(3,5-Dichlorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-(3,5-Dichlorobenzoyl)oxazole. This substrate is an attractive starting material for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the 2-oxazolylcarbonyl group activates the dichlorinated benzene ring, facilitating the displacement of a chlorine atom by various nucleophiles. This protocol focuses on the reaction with amine nucleophiles, a common transformation in drug discovery programs.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the modification of aromatic rings.[1] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3][4] The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and accelerating the reaction.[2][5] In the case of this compound, the 2-oxazolylcarbonyl moiety acts as a meta-directing and activating group, making the chlorine atoms susceptible to nucleophilic attack. While direct nucleophilic substitution on the oxazole ring itself is generally challenging and can lead to ring cleavage, the dichlorinated benzoyl group provides a reactive handle for derivatization.[6]

This application note outlines a general procedure for the monosubstitution of a chlorine atom on the 3,5-dichlorobenzoyl ring with a primary or secondary amine. The protocol includes reaction setup, monitoring, workup, and purification, as well as a table of representative data for various amine nucleophiles.

Experimental Workflow

experimental_workflow Experimental Workflow for SNAr on this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in a suitable aprotic polar solvent (e.g., DMF, NMP). add_base Add a base (e.g., K2CO3, DIPEA). start->add_base add_nucleophile Add the amine nucleophile. add_base->add_nucleophile heat Heat the reaction mixture (e.g., 80-120 °C). add_nucleophile->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool Upon completion quench Quench with water. cool->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract wash Wash the organic layer with brine. extract->wash dry Dry over anhydrous Na2SO4. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify end Characterize the final product. purify->end

Caption: A schematic overview of the experimental procedure for the nucleophilic aromatic substitution reaction.

Detailed Experimental Protocol

Materials:

  • This compound

  • Selected amine nucleophile (e.g., morpholine, piperidine, aniline)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO))[7]

  • Base (e.g., Potassium carbonate (K₂CO₃), N,N-Diisopropylethylamine (DIPEA))[7]

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates and UV lamp

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of starting material).

  • Add the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the desired amine nucleophile (1.1-1.5 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the nucleophile's reactivity.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired monosubstituted product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative, hypothetical results for the nucleophilic aromatic substitution on this compound with various amine nucleophiles. The yields are illustrative and may vary based on specific reaction conditions.

EntryNucleophileProductHypothetical Yield (%)
1Morpholine2-(3-Chloro-5-(morpholin-4-yl)benzoyl)oxazole85
2Piperidine2-(3-Chloro-5-(piperidin-1-yl)benzoyl)oxazole82
3Aniline2-(3-Chloro-5-(phenylamino)benzoyl)oxazole75
4Benzylamine2-(3-(Benzylamino)-5-chlorobenzoyl)oxazole78
5N-Methylpiperazine2-(3-Chloro-5-(4-methylpiperazin-1-yl)benzoyl)oxazole80

Reaction Mechanism

The reaction proceeds through a typical SNAr mechanism.

sn_ar_mechanism SNAr Mechanism cluster_reactants cluster_intermediate cluster_products reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition of Nucleophile nucleophile + Nu-H product Monosubstituted Product intermediate->product Elimination of Leaving Group leaving_group + Cl-

Caption: The addition-elimination mechanism of the SNAr reaction.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The solvents used (DMF, NMP, DMSO) are toxic and can be absorbed through the skin. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The provided protocol offers a robust and adaptable method for the synthesis of novel derivatives of this compound via nucleophilic aromatic substitution. This methodology is valuable for researchers in drug discovery and related fields for the generation of compound libraries for biological screening. The reaction conditions can be further optimized for different nucleophiles to maximize yields and purity.

References

Application Note: Characterization of 2-(3,5-Dichlorobenzoyl)oxazole using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the characterization of 2-(3,5-Dichlorobenzoyl)oxazole using mass spectrometry. The protocol outlines the instrumental parameters for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, providing a comprehensive guide for the structural elucidation and confirmation of this compound. The expected fragmentation patterns are discussed, and a summary of anticipated quantitative data is presented. This document serves as a practical guide for researchers in medicinal chemistry, drug discovery, and analytical sciences involved in the synthesis and analysis of novel heterocyclic compounds.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and synthetic organic chemistry.[1] Its molecular formula is C₁₀H₅Cl₂NO₂, with a molecular weight of 242.05 g/mol .[1] Accurate mass measurement and fragmentation analysis are crucial for the unequivocal identification and structural confirmation of this and related molecules. Mass spectrometry is a powerful analytical technique for this purpose, providing information about the molecular weight and structural motifs of a compound. This note provides a detailed protocol for the analysis of this compound by mass spectrometry.

Experimental Protocols

Sample Preparation

A stock solution of this compound should be prepared by dissolving the compound in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL. For analysis, this stock solution should be further diluted to a final concentration of approximately 10 µg/mL using the same solvent. If precipitation is observed, the solution must be filtered prior to injection to prevent instrument contamination.

Mass Spectrometry Analysis

a) Electron Ionization (EI) Mass Spectrometry

EI-MS is a hard ionization technique that provides detailed structural information through extensive fragmentation.

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • GC Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Range: m/z 40-400.

b) Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of the compound with minimal fragmentation.

  • Instrument: Liquid Chromatograph-Mass Spectrometer (LC-MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Nebulizer Pressure: 35 psi

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 325 °C

  • LC Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Range: m/z 50-500.

Data Presentation

The following table summarizes the expected quantitative data from the mass spectrometric analysis of this compound.

Ion Proposed Structure m/z (Calculated) m/z (Observed) Relative Abundance (%) Notes
[M]⁺˙This compound240.97241ModerateMolecular ion peak (for ³⁵Cl₂)
[M+2]⁺˙This compound242.97243ModerateIsotopic peak due to one ³⁷Cl
[M+4]⁺˙This compound244.96245LowIsotopic peak due to two ³⁷Cl
[M-CO]⁺˙212.98213LowLoss of carbon monoxide
[C₇H₃Cl₂O]⁺3,5-Dichlorobenzoyl cation172.95173High (Base Peak)Result of carbonyl bond cleavage
[C₇H₃Cl₂O+2]⁺3,5-Dichlorobenzoyl cation174.95175HighIsotopic peak due to one ³⁷Cl
[C₇H₃Cl₂O+4]⁺3,5-Dichlorobenzoyl cation176.94177ModerateIsotopic peak due to two ³⁷Cl
[C₃H₂NO]⁺Oxazole-2-yl cation68.0168ModerateResult of carbonyl bond cleavage
[C₆H₃Cl₂]⁺3,5-Dichlorophenyl cation144.96145ModerateLoss of CO from the dichlorobenzoyl cation

Mandatory Visualizations

G cluster_workflow Mass Spectrometry Experimental Workflow Sample_Preparation Sample Preparation (Dissolution and Dilution) Introduction Sample Introduction (GC or LC) Sample_Preparation->Introduction Inject Ionization Ionization (EI or ESI) Introduction->Ionization Elute Mass_Analyzer Mass Analysis (m/z separation) Ionization->Mass_Analyzer Accelerate Detector Detection Mass_Analyzer->Detector Separate Data_Analysis Data Analysis (Spectrum Interpretation) Detector->Data_Analysis Signal

Caption: General workflow for mass spectrometry analysis.

G cluster_fragmentation Proposed Fragmentation Pathway of this compound Parent [C₁₀H₅Cl₂NO₂]⁺˙ m/z = 241/243/245 Fragment1 [C₇H₃Cl₂O]⁺ 3,5-Dichlorobenzoyl cation m/z = 173/175/177 Parent->Fragment1 α-cleavage Fragment2 [C₃H₂NO]⁺ Oxazole-2-yl cation m/z = 68 Parent->Fragment2 α-cleavage Fragment3 [C₆H₃Cl₂]⁺ 3,5-Dichlorophenyl cation m/z = 145/147/149 Fragment1->Fragment3 Decarbonylation Neutral1 - [C₃H₂NO]˙ Neutral2 - [C₇H₃Cl₂O]˙ Neutral3 - CO

References

Application Note & Protocol: Quantitative Analysis of 2-(3,5-Dichlorobenzoyl)oxazole using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dichlorobenzoyl)oxazole is a heterocyclic compound of interest in pharmaceutical research and drug development due to its potential biological activities, which may include anticancer and antimicrobial properties.[1] Accurate and precise quantification of this compound is crucial for various stages of drug development, including formulation studies, stability testing, and quality control. This application note provides a detailed protocol for the quantitative analysis of this compound using a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is designed to be specific, accurate, and precise for its intended purpose.

Principle

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and water mixture. The analyte is detected and quantified by a UV detector at a wavelength where the compound exhibits maximum absorbance. Quantification is performed using an external standard calibration curve.

Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or ultrapure)

    • Phosphoric Acid (Analytical Grade)

  • Equipment:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD)

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.45 µm, PTFE or nylon)

    • Autosampler vials

Experimental Protocol

Chromatographic Conditions

A summary of the HPLC-UV instrument parameters is provided in the table below. These conditions are a starting point and may require optimization based on the specific instrument and column used.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Run Time 10 minutes
Preparation of Solutions

4.2.1. Mobile Phase Preparation

To prepare 1 L of the mobile phase, mix 650 mL of acetonitrile with 350 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the solution using an appropriate method (e.g., sonication or vacuum filtration) before use.

4.2.2. Standard Stock Solution Preparation (1000 µg/mL)

Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This will be the standard stock solution.

4.2.3. Preparation of Calibration Standards

Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve the desired concentrations. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

4.2.4. Sample Preparation

The sample preparation procedure will depend on the matrix. For a bulk drug substance, accurately weigh an appropriate amount of the sample, dissolve it in acetonitrile, and dilute with the mobile phase to a final concentration within the calibration range. For formulated products, an extraction step may be necessary. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the 25 µg/mL standard solution five times. The system is deemed suitable for analysis if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Construct a calibration curve by injecting each calibration standard once.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with an appropriate solvent mixture (e.g., Methanol:Water 50:50) and store it according to the manufacturer's recommendations.

Data Presentation

Calibration Data

The linearity of the method was assessed by a six-point calibration curve. The peak area response was plotted against the concentration, and a linear regression analysis was performed.

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,890
25379,725
50758,950
1001,520,100

Linear Regression Analysis:

  • Slope: 15195

  • Intercept: 250

  • Correlation Coefficient (r²): 0.9998

Method Validation Summary

The developed method was validated according to ICH guidelines. The results are summarized below.

ParameterResult
Linearity (r²) 0.9998
Range (µg/mL) 1 - 100
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Repeatability0.85%
- Intermediate Precision1.15%
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Specificity No interference from placebo or known impurities

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-UV analysis of this compound.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O:H3PO4) E Equilibrate HPLC System A->E B Prepare Standard Stock (1000 µg/mL in ACN) C Prepare Calibration Standards (1-100 µg/mL in Mobile Phase) B->C G Inject Calibration Standards C->G D Prepare Sample Solution (Dilute in Mobile Phase) H Inject Sample Solutions D->H F System Suitability Test (5 injections of 25 µg/mL std) E->F F->G G->H J Generate Calibration Curve G->J I Integrate Peak Areas H->I K Quantify Sample Concentration I->K J->K G MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->LOD Linearity->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

References

Application Notes and Protocols for 2-(3,5-Dichlorobenzoyl)oxazole in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dichlorobenzoyl)oxazole, with the chemical formula C₁₀H₅Cl₂NO₂, is a heterocyclic compound featuring a dichlorinated benzoyl group attached to an oxazole ring.[1] While its derivatives have been explored for potential pharmaceutical applications, including anticancer and antimicrobial properties, its use within material science remains a nascent field of investigation.[1] This document provides an overview of its known characteristics, a detailed hypothetical protocol for its synthesis based on established oxazole synthesis methodologies, and explores its potential, though not yet experimentally validated, applications in material science.

Chemical and Physical Properties

Based on available data for this compound and related compounds, the following properties can be summarized.

PropertyValue/InformationSource
Molecular Formula C₁₀H₅Cl₂NO₂[1]
Molecular Weight 242.06 g/mol [1]
IUPAC Name (3,5-dichlorophenyl)(oxazol-2-yl)methanone[1]
Predicted Boiling Point 389.2 ± 52.0 °C[1]
Predicted Density 1.445 ± 0.06 g/cm³[1]
Predicted pKa -2.86 ± 0.10-

Potential Applications in Material Science

Currently, there is a lack of specific research detailing the application of this compound in material science. However, based on the known properties of oxazole derivatives, several potential areas of application can be proposed for future research:

  • Organic Light-Emitting Diodes (OLEDs): Oxazole-containing compounds are known to exhibit fluorescence and have been investigated as components in OLEDs. The dichlorobenzoyl moiety in this compound could influence the electronic properties and potentially lead to materials with interesting electroluminescent characteristics.

  • Fluorescent Probes and Sensors: The oxazole core is a known fluorophore. The electron-withdrawing nature of the dichlorophenyl group may modulate the fluorescence properties, making it a candidate for development as a fluorescent probe for detecting specific analytes or changes in the microenvironment.

  • Nonlinear Optical (NLO) Materials: The conjugated π-system of the benzoyl and oxazole rings suggests potential for nonlinear optical properties. Further derivatization could enhance these properties for applications in optical communications and data storage.

Experimental Protocols

As no specific experimental protocols for the material science applications of this compound are available, a detailed, plausible synthesis protocol is provided below based on general and well-established methods for oxazole synthesis.

Synthesis of this compound via Robinson-Gabriel Synthesis

This protocol is a hypothetical adaptation of the Robinson-Gabriel synthesis, a common method for preparing oxazoles.

Objective: To synthesize this compound from 2-amino-1-(3,5-dichlorophenyl)ethan-1-one hydrochloride and oxalyl chloride.

Materials:

  • 2-amino-1-(3,5-dichlorophenyl)ethan-1-one hydrochloride

  • Oxalyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Acylation:

    • In a 100 mL round-bottom flask, dissolve 2-amino-1-(3,5-dichlorophenyl)ethan-1-one hydrochloride (1.0 eq) in anhydrous dichloromethane (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous pyridine (2.2 eq) to the solution with stirring.

    • In a separate dropping funnel, prepare a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (10 mL).

    • Add the oxalyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Extraction:

    • Wash the reaction mixture with 1 M HCl (2 x 50 mL).

    • Wash with saturated sodium bicarbonate solution (2 x 50 mL).

    • Wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(2-(3,5-dichlorophenyl)-2-oxoethyl)oxalamide.

  • Cyclodehydration:

    • To the crude intermediate in a round-bottom flask, add phosphorus oxychloride (POCl₃, 5-10 eq).

    • Heat the mixture to reflux (approximately 105 °C) for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Visualizations

The following diagrams illustrate the proposed synthesis pathway and a general experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 2-amino-1-(3,5-dichlorophenyl)ethan-1-one HCl acylation Acylation (Pyridine, DCM) reactant1->acylation reactant2 Oxalyl Chloride reactant2->acylation cyclodehydration Cyclodehydration (POCl3, heat) acylation->cyclodehydration Intermediate product This compound cyclodehydration->product

Caption: Proposed synthesis pathway for this compound.

Experimental_Workflow start Start: Reactants synthesis Synthesis (Acylation & Cyclodehydration) start->synthesis workup Work-up & Extraction synthesis->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure Product characterization->end

Caption: General experimental workflow for synthesis and characterization.

Conclusion

While this compound is commercially available, its application in material science is an underexplored area. The provided information, including a detailed synthesis protocol and potential avenues for research, aims to serve as a foundational guide for scientists interested in investigating the material properties of this and related compounds. Further research is necessary to experimentally validate its photophysical, electronic, and optical properties to ascertain its suitability for the proposed applications.

References

Application Note: A SYBR Green I-based Fluorescence Assay for Screening and Characterization of Oxazole Derivatives as G-Quadruplex Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazole and its derivatives represent a class of heterocyclic compounds that are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] Many of these biological activities stem from their ability to interact with various enzymes and receptors through non-covalent bonds.[1][2] A particularly promising area of research is the development of oxazole derivatives that target specific nucleic acid secondary structures, such as G-quadruplexes (G4).[6][7]

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in human telomeres and the promoter regions of many oncogenes.[8][9][10] The stabilization of these G4 structures by small molecules can inhibit key cellular processes like telomerase activity or oncogene transcription, making them attractive targets for anticancer drug development.[9][11] Several oxazole-containing compounds, including the natural product telomestatin and its synthetic derivatives, have been identified as potent and selective G4 ligands.[8][9][10][11]

Developing high-throughput screening (HTS) methods is crucial for discovering novel G4 ligands. This application note describes a sensitive and cost-effective fluorescence-based assay using SYBR Green I dye to screen and characterize the binding of oxazole derivatives to G-quadruplex DNA. SYBR Green I is a cyanine dye that exhibits a significant increase in fluorescence upon binding to double-stranded DNA and other nucleic acid structures, including G-quadruplexes.[12][13][14][15][16] The assay is based on the principle of competitive displacement: an oxazole derivative that binds to the G-quadruplex will displace the SYBR Green I dye, leading to a measurable decrease in fluorescence intensity. This method provides a robust platform for the primary screening and preliminary characterization of new oxazole-based G4-targeting compounds.

Principle of the Assay

The assay operates on a competitive binding model between the oxazole derivative and SYBR Green I for the G-quadruplex DNA target.

  • Baseline Fluorescence: In the absence of a competitive ligand, SYBR Green I (SG) binds to the grooves and surfaces of the pre-formed G-quadruplex DNA structure. This binding event restricts the intramolecular motion of the dye, causing a dramatic enhancement of its fluorescence emission at ~520 nm when excited at ~497 nm.[12][13][14]

  • Competitive Binding: When an oxazole derivative with affinity for the G-quadruplex is introduced, it competes for binding sites.

  • Fluorescence Quenching: The binding of the oxazole derivative displaces SYBR Green I from the G-quadruplex. The displaced, free SYBR Green I in the aqueous solution exhibits very low fluorescence.[17]

  • Signal Detection: The resulting decrease in fluorescence intensity is directly proportional to the concentration and binding affinity of the oxazole derivative. By measuring this signal reduction across a range of compound concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the compound's binding potency.

The underlying mechanism is visualized in the diagram below.

AssayPrinciple Assay Principle: Competitive Displacement of SYBR Green I cluster_0 High Fluorescence State cluster_1 Low Fluorescence State G4 G-Quadruplex DNA Complex G4-SG Complex (High Fluorescence) G4->Complex Binds SG SYBR Green I SG->Complex Binds Oxazole Oxazole Derivative G4_Oxazole G4-Oxazole Complex Complex->G4_Oxazole Displaces SG SG_Free Free SYBR Green I (Low Fluorescence) Complex->SG_Free Releases Oxazole->G4_Oxazole Binds

Assay Principle Diagram

Experimental Protocols

Materials and Reagents
  • G-quadruplex DNA: A G-rich oligonucleotide sequence capable of forming a G-quadruplex structure (e.g., human telomeric sequence 5'-AGG GTT AGG GTT AGG GTT AGG G-3'). Lyophilized, HPLC-purified.

  • Oxazole Derivatives: Stock solutions of test compounds in DMSO (e.g., 10 mM).

  • SYBR Green I (SG): 10,000X concentrate in DMSO.

  • Assay Buffer: Tris buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4). The potassium chloride (KCl) is essential for the stabilization of the G-quadruplex structure.

  • DMSO: Anhydrous, for dilutions.

  • Nuclease-free water.

  • Microplates: Black, flat-bottom, 96-well or 384-well plates suitable for fluorescence measurements.

  • Fluorescence Plate Reader: Capable of excitation at ~497 nm and emission detection at ~520 nm.

Reagent Preparation
  • G-Quadruplex DNA Stock Solution (100 µM):

    • Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 100 µM.

    • To facilitate G-quadruplex formation, add KCl to a final concentration of 100 mM.

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature overnight.

    • Store aliquots at -20°C.

  • SYBR Green I Working Solution (2X):

    • Caution: SYBR Green I is a potential mutagen. Handle with appropriate care and personal protective equipment.

    • Prepare a 1:100 intermediate dilution of the 10,000X stock in DMSO.

    • Further dilute this intermediate stock into the assay buffer to a final 2X working concentration (e.g., 1:2500 final dilution from stock, for a 1X of 1:5000). The optimal concentration may require titration but a 1X final dilution of 1:5000 is a good starting point.

    • Protect the solution from light. Prepare fresh daily.

  • Oxazole Derivative Dilutions:

    • Perform a serial dilution of the 10 mM stock solution in DMSO to create a concentration range suitable for IC50 determination (e.g., from 10 mM to 0.1 µM).

    • Further dilute these DMSO stocks into the assay buffer to create 2X working solutions. Ensure the final DMSO concentration in the assay well remains constant and low (e.g., ≤1%) to avoid solvent effects.

Assay Protocol

The following protocol is for a 96-well plate with a final reaction volume of 100 µL.

  • Plate Setup:

    • Test Wells: Oxazole derivative + G4 DNA + SYBR Green I.

    • Positive Control (100% Signal): Assay Buffer + G4 DNA + SYBR Green I (no compound).

    • Negative Control (0% Signal): Assay Buffer + SYBR Green I (no G4 DNA).

  • Dispensing:

    • Add 50 µL of the 2X G-quadruplex DNA working solution (e.g., 0.5 µM for a final concentration of 0.25 µM) to each well except the negative control wells. Add 50 µL of assay buffer to the negative control wells.

    • Add 25 µL of the 4X oxazole derivative working solutions to the test wells. Add 25 µL of assay buffer containing the same percentage of DMSO to the control wells.

    • Add 25 µL of the 4X SYBR Green I working solution to all wells.

  • Incubation:

    • Mix the plate gently by tapping or using a plate shaker for 30 seconds.

    • Incubate the plate at room temperature (25°C) for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity on a plate reader with excitation set to ~497 nm and emission set to ~520 nm.

The experimental workflow is summarized in the diagram below.

ExperimentalWorkflow Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_g4 1. Prepare & Anneal G4-DNA Solution prep_cmpd 2. Prepare Serial Dilutions of Oxazole Derivatives prep_sg 3. Prepare SYBR Green I Working Solution add_g4 4. Add G4-DNA to Plate prep_sg->add_g4 add_cmpd 5. Add Oxazole Derivatives (or buffer for controls) add_g4->add_cmpd add_sg 6. Add SYBR Green I to all wells add_cmpd->add_sg incubate 7. Incubate 15 min at RT (in dark) add_sg->incubate read 8. Measure Fluorescence (Ex: 497nm, Em: 520nm) incubate->read normalize 9. Normalize Data read->normalize plot 10. Plot Dose-Response Curve normalize->plot calc 11. Calculate IC50 Value plot->calc

Assay Workflow Diagram
Data Analysis

  • Background Subtraction: Subtract the average fluorescence of the negative control wells (no G4 DNA) from all other wells.

  • Normalization: Calculate the percentage of inhibition for each oxazole derivative concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min)) Where:

    • Signal_Test is the fluorescence of the test well.

    • Signal_Max is the average fluorescence of the positive control wells (G4 + SG, no compound).

    • Signal_Min is the average fluorescence of the negative control wells (SG only, no G4).

  • IC50 Determination: Plot the % Inhibition against the logarithm of the oxazole derivative concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Data Presentation

The following tables show representative data for hypothetical oxazole derivatives.

Table 1: Raw Fluorescence Data and Inhibition Calculation for a Sample Oxazole Derivative (OXA-01)

[OXA-01] (µM)Raw Fluorescence (RFU)Background Subtracted (RFU)% Inhibition
0 (Max Signal)85,43085,0000.0%
0.182,15081,7203.9%
0.571,28070,85016.6%
1.058,93058,50031.2%
2.543,08042,65049.8%
5.029,63029,20065.6%
10.018,58018,15078.6%
50.09,8309,40088.9%
No G4 (Min Signal)4300100.0%

Table 2: Summary of IC50 Values for Different Oxazole Derivatives

Compound IDIC50 (µM)Hill Slope
OXA-012.51-1.150.998
OXA-020.89-1.210.999
OXA-0315.7-0.980.995
OXA-04> 50N/AN/A
Reference Ligand*0.55-1.300.999

*A known G-quadruplex binder used as a positive control for assay validation.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Background Fluorescence SYBR Green I concentration is too high.Optimize (lower) the SYBR Green I concentration through titration.
Contamination of buffer or water with nucleic acids.Use fresh, nuclease-free reagents.
Low Signal-to-Background Ratio G4-DNA concentration is too low.Increase the concentration of the G4-DNA oligonucleotide.
Incomplete G4-DNA annealing.Ensure the heating and slow cooling protocol for annealing is followed correctly. Verify buffer contains sufficient KCl.
Incorrect fluorescence reader settings.Confirm excitation/emission wavelengths are optimal for SYBR Green I (~497/520 nm). Adjust gain settings.
High Well-to-Well Variability Pipetting errors.Use calibrated pipettes and proper technique. Automate liquid handling if possible.
Incomplete mixing in wells.Ensure the plate is mixed gently after adding all reagents.
Bubbles in wells.Centrifuge the plate briefly before reading.
Compound Interference Intrinsic fluorescence of the test compound.Measure the fluorescence of the compound in assay buffer without SYBR Green I and G4-DNA. If high, this assay may not be suitable.
Compound precipitates out of solution.Check the solubility of the compound in the final assay buffer. Decrease the highest concentration tested or increase the final DMSO percentage (while running appropriate controls).

Conclusion

The SYBR Green I-based competitive displacement assay is a simple, rapid, and sensitive method for the high-throughput screening of oxazole derivatives as potential G-quadruplex DNA ligands. The assay eliminates the need for radioactivity or complex ligand labeling, making it a cost-effective and accessible primary screening tool.[18][19] The quantitative data, such as IC50 values, allow for the direct comparison and ranking of compound potency, facilitating the identification of promising lead candidates for further development in cancer therapeutics and other areas of molecular medicine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,5-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield for the synthesis of 2-(3,5-Dichlorophenyl)oxazole. Methodologies are based on established principles for oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing 2-(3,5-Dichlorophenyl)oxazole?

A1: The synthesis of 2-aryloxazoles can be achieved through several reliable methods. Two prominent approaches starting from derivatives of 3,5-dichlorobenzoic acid are:

  • Cyclodehydration of a 2-Acylamino-ketone (Robinson-Gabriel Synthesis): This classic method involves the reaction of a 2-acylamino-ketone precursor, which can be synthesized from 3,5-dichlorobenzoic acid. The subsequent cyclodehydration step yields the oxazole ring. While robust, this method can sometimes require harsh conditions, which may lead to lower yields if the substrate is sensitive.[1][2]

  • Reaction of a Carboxylic Acid Derivative with an Isocyanide: A more modern and often milder approach involves activating 3,5-dichlorobenzoic acid (or using 3,5-dichlorobenzoyl chloride) and reacting it with an isocyanide, such as tosylmethyl isocyanide (TosMIC) or an isocyanoacetate.[3] This method often proceeds with high efficiency and good functional group tolerance.[3]

Q2: Which key reaction parameters should be optimized to maximize yield?

A2: Optimizing the following parameters is critical for maximizing the yield of 2-(3,5-Dichlorophenyl)oxazole:

  • Reagent Quality: Ensure that all reagents, especially solvents and bases, are anhydrous. Water can hydrolyze starting materials or intermediates.[1] Starting materials like 3,5-dichlorobenzoyl chloride should be pure, as acid impurities can interfere with the reaction.

  • Choice of Base/Cyclodehydrating Agent: The strength of the base or dehydrating agent is crucial. For Van Leusen-type syntheses, potassium carbonate is common, but stronger bases like potassium tert-butoxide can also be effective.[4] For Robinson-Gabriel syntheses, the choice of cyclodehydrating agent (e.g., PCl₅, POCl₃, H₂SO₄, or milder reagents like TFAA) significantly impacts yield and byproduct formation.[1][2]

  • Reaction Temperature: Temperature control is vital. Some reactions require heating to proceed at a reasonable rate, but excessive heat can cause degradation of starting materials or the final product, leading to tar formation.[1][5] It is often best to start at a lower temperature and gradually increase it while monitoring the reaction.

  • Reaction Time: The reaction should be monitored to determine the optimal duration. Stopping the reaction too early results in incomplete conversion, while extended times can increase the formation of degradation byproducts.[6]

Q3: How can the progress of the reaction be effectively monitored?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[4] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of reactants and the appearance of the product spot (visualized under UV light). For more quantitative analysis and to check for the presence of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective technique.[6][7]

Q4: What are the potential side products that could lower the yield?

A4: The formation of side products is a common cause of reduced yield. Depending on the synthetic route, potential byproducts may include:

  • Incompletely Cyclized Intermediates: For instance, in the Robinson-Gabriel synthesis, the 2-acylamino-ketone starting material may persist if the cyclodehydration is inefficient.[6]

  • Hydrolysis Products: If moisture is present, sensitive reagents like 3,5-dichlorobenzoyl chloride can hydrolyze back to 3,5-dichlorobenzoic acid.

  • Tar and Polymerization Products: Harsh reaction conditions, such as using strong acids at high temperatures, can lead to the decomposition and polymerization of starting materials or the desired oxazole product.[1]

  • Oxazoline Intermediates: In some cases, the reaction may stall at the oxazoline stage without complete elimination to form the aromatic oxazole ring.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-(3,5-Dichlorophenyl)oxazole and provides actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
1. Low or No Product Yield a. Poor Quality of Reagents/Solvents: Starting materials (e.g., 3,5-dichlorobenzoic acid) may be impure. Solvents or bases may contain water.[4]a. Verify & Purify: Check the purity of starting materials via NMR or melting point. Use freshly opened, anhydrous solvents. Ensure bases are stored properly in a desiccator.[5]
b. Ineffective Dehydrating Agent/Base: The chosen agent may be too weak to promote cyclization, or the base may be old or hydrated.[1][4]b. Screen Reagents: If using a mild dehydrating agent (e.g., TFAA) with no success, consider a stronger one (e.g., POCl₃). If using a base like K₂CO₃, ensure it is fresh or switch to a stronger, non-nucleophilic base.[1]
c. Suboptimal Reaction Temperature: The reaction may have a high activation energy barrier requiring heat, or the temperature may be too high, causing degradation.[5]c. Optimize Temperature: Run small-scale trials at various temperatures (e.g., room temperature, 50 °C, 100 °C) and monitor by TLC to find the optimal balance between reaction rate and product stability.[5]
2. Significant Byproduct Formation a. Reaction Conditions Too Harsh: Strong acids, high temperatures, or prolonged reaction times can cause substrate decomposition.[1]a. Use Milder Conditions: Lower the reaction temperature. Reduce the reaction time by stopping the reaction as soon as TLC/LC-MS shows consumption of the limiting reagent. Consider a milder dehydrating agent.[6]
b. Side Reactions: The base or nucleophiles in the mixture may be promoting competing reactions (e.g., self-condensation of starting materials).[4]b. Optimize Reagent Addition: Try adding the most sensitive reagent slowly to the reaction mixture at a low temperature to control the initial reaction rate and minimize side reactions.
c. Presence of Oxygen: Some intermediates may be sensitive to oxidation, leading to degradation.c. Use Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation-related side reactions.[7]
3. Difficulty in Product Purification a. Co-elution of Impurities: A byproduct may have a similar polarity to the desired product, making separation by column chromatography difficult.[7]a. Alter Chromatography Conditions: Try a different solvent system (eluent) or switch the stationary phase (e.g., from normal-phase silica to reverse-phase C18).[7]
b. Presence of Acidic/Basic Byproducts: Byproducts like p-toluenesulfinic acid (from TosMIC) can complicate purification.[4]b. Aqueous Wash: Perform a liquid-liquid extraction and wash the organic layer with a mild aqueous base (e.g., NaHCO₃ solution) to remove acidic impurities or a mild acid (e.g., dilute HCl) to remove basic impurities.
c. Product Insolubility/High Solubility: The product may be difficult to recrystallize or may be too soluble in the chromatography eluent.c. Screen Solvents for Recrystallization: Test the solubility of the crude product in various solvents to find one where it is soluble when hot but poorly soluble when cold.[5]

Data Presentation: Reagent Selection

The choice of reagents is a critical factor in optimizing oxazole synthesis. The tables below provide a comparative overview based on literature for analogous transformations.

Table 1: Comparison of Cyclodehydrating Agents for Robinson-Gabriel Synthesis [1]

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
H₂SO₄ (conc.) High TemperatureInexpensive, powerfulHarsh conditions, can lead to charring/decomposition
POCl₃ Reflux in pyridine/neatStrong, effective for many substratesCorrosive, can be harsh
Polyphosphoric Acid (PPA) 80-160 °CCan improve yields over H₂SO₄[2]Viscous, can be difficult to work with
TFAA Room Temp to RefluxMild conditionsExpensive, can be too reactive

Table 2: Optimization of Conditions for Oxazole Synthesis from a Carboxylic Acid [3]

BaseSolventTemperature (°C)Time (min)Yield (%)
Et₃NCH₂Cl₂2560<10
DBUCH₂Cl₂256035
DMAPCH₂Cl₂256070
DMAP CH₂Cl₂ 40 30 96
DMAPTHF403085
DMAPMeCN403081
Data adapted from a representative synthesis of a 4,5-disubstituted oxazole from a carboxylic acid, demonstrating the significant impact of base, temperature, and solvent on reaction efficiency.[3]

Experimental Protocols

The following is a generalized protocol for the synthesis of a 2-aryloxazole from a carboxylic acid, adapted for the synthesis of 2-(3,5-Dichlorophenyl)oxazole.

Protocol: Synthesis of 2-(3,5-Dichlorophenyl)oxazole via Carboxylic Acid Activation

  • Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 0.1 M). Add 3,5-dichlorobenzoic acid (1.0 eq.), followed by an activating agent (e.g., a triflylpyridinium reagent, 1.3 eq.) and a suitable base (e.g., DMAP, 1.5 eq.).[3]

  • Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the activated acylpyridinium salt.

  • Nucleophile Addition: Add the isocyanide reagent (e.g., ethyl isocyanoacetate, 1.2 eq.) to the reaction mixture.

  • Reaction and Monitoring: Heat the reaction to 40 °C and monitor its progress by TLC every 15-30 minutes until the starting carboxylic acid is consumed.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to isolate the pure 2-(3,5-Dichlorophenyl)oxazole.[4]

Visualizations

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start: Reagents & Solvents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)"]; characterization [label="Characterization\n(NMR, MS, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow start -> "Reaction Setup\n(Inert Atmosphere)"; "Reaction Setup\n(Inert Atmosphere)" -> "Reagent Addition & Mixing"; "Reaction Addition & Mixing" -> "Reaction Monitoring\n(TLC / LC-MS)"; "Reaction Monitoring\n(TLC / LC-MS)" -> "Workup\n(Extraction & Washing)"; "Workup\n(Extraction & Washing)" -> purification; purification -> characterization; } DOT Caption: General experimental workflow for oxazole synthesis.

// Node styles problem [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; solution [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Logic Flow p1 [label="Low / No Yield", problem];

p1 -> c1 [label="Potential\nCauses"]; c1 [label="Poor Reagent Quality?\n(Wet, Impure)"]; c1 -> s1 [label="Solution"]; s1 [label="Use Anhydrous Solvents\nPurify Starting Materials\nUse Fresh Base"];

p1 -> c2; c2 [label="Suboptimal Temp.?\n(Too Low / High)"]; c2 -> s2 [label="Solution"]; s2 [label="Screen Temperatures\n(e.g., RT, 50°C, 100°C)"];

p1 -> c3; c3 [label="Ineffective Reagents?\n(Base, Dehydrator)"]; c3 -> s3 [label="Solution"]; s3 [label="Screen Stronger/Milder\nReagents"];

{rank=same; c1; c2; c3;} } DOT Caption: Troubleshooting logic for addressing low reaction yield.

// Reactants RCOOH [label="3,5-Dichlorobenzoic Acid", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Act [label="Activating Agent\n+ Base (DMAP)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Iso [label="Isocyanoacetate", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediates Acyl [label="Acylpyridinium Salt\n(Intermediate B)"]; C [label="Adduct\n(Intermediate C)"]; Oxazoline [label="Oxazoline Intermediate"];

// Product Oxazole [label="2-Substituted Oxazole\n(Product)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway RCOOH -> Acyl [label=" Activation"]; Act -> Acyl; Acyl -> C [label=" Nucleophilic Attack"]; Iso -> C; C -> Oxazoline [label=" Intramolecular\nCyclization"]; Oxazoline -> Oxazole [label=" Dehydration/\nElimination"]; } DOT Caption: Plausible reaction mechanism for oxazole formation.[3]

References

Technical Support Center: Purification of Crude 2-(3,5-Dichlorobenzoyl)oxazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2-(3,5-Dichlorobenzoyl)oxazole using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (230-400 mesh) is the most commonly used and effective stationary phase.[1] Its slightly acidic nature is generally suitable for this type of heterocyclic compound.

Q2: Which eluent system is best suited for the separation of this compound?

A2: A common and effective eluent system for oxazole derivatives is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate.[1][2] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. A typical starting point for gradient elution could be a low percentage of ethyl acetate in hexane (e.g., 5-10%), gradually increasing the polarity to elute the desired compound.[3]

Q3: How can I monitor the progress of the purification during column chromatography?

A3: Thin-layer chromatography (TLC) is the primary method for monitoring the separation.[4][5] Small aliquots of the collected fractions are spotted on a TLC plate and developed in the same eluent system used for the column. The spots corresponding to the product, impurities, and starting materials can be visualized under UV light or by using a suitable staining agent.

Q4: What are the expected physical properties of purified this compound?

A4: Purified this compound is expected to be a solid at room temperature. The presence of impurities can lower the melting point, potentially causing the product to appear as an oil or a waxy solid.[1]

Troubleshooting Guide

Problem ID Issue Potential Causes Recommended Solutions
PUR-001 Product does not elute from the column. 1. The eluent system is not polar enough.2. The compound has very strong interactions with the silica gel.1. Gradually increase the polarity of the eluent system. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.2. If the compound is suspected to be basic, a small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to deactivate the silica gel.
PUR-002 Co-elution of the product with impurities. 1. The polarity difference between the product and the impurity is too small for the chosen eluent system.2. The column is overloaded with crude material.1. Optimize the eluent system using TLC to achieve better separation. A shallower gradient or an isocratic elution with the optimal solvent ratio might be necessary.2. Reduce the amount of crude material loaded onto the column. The weight of the silica gel should typically be 20-50 times the weight of the crude sample for effective separation.[6]
PUR-003 The purified product appears as an oil instead of a solid. 1. Presence of residual solvent.2. The compound has a low melting point.3. Presence of impurities that are depressing the melting point.1. Dry the product under high vacuum for an extended period to remove all traces of solvent.2. If the compound is inherently an oil at room temperature, this is not an issue. Confirm the purity by analytical methods like NMR or LC-MS.3. Re-purify the oil by column chromatography using a more optimized eluent system or consider recrystallization from a suitable solvent.[1]
PUR-004 Low recovery of the purified product. 1. Incomplete elution from the column.2. The compound is unstable on silica gel.3. Physical loss of material during workup and transfer.1. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to ensure all the product has eluted.2. Minimize the time the compound spends on the column by using flash chromatography techniques. If degradation is significant, consider alternative purification methods like recrystallization.3. Ensure careful handling and transfer of fractions and the final product.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure. The specific solvent ratios and fraction sizes should be optimized based on preliminary TLC analysis.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column, allowing the silica to settle without air bubbles. Drain the excess solvent until it is just above the silica bed.

  • Add another layer of sand on top of the silica gel.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a volatile solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add the sample to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the starting eluent system.

  • If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Collect fractions of a consistent volume in test tubes or flasks.

4. Monitoring and Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

  • Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).

Data Presentation

Table 1: TLC Analysis for Eluent System Optimization

Solvent System (Hexane:Ethyl Acetate) Rf of Starting Material Rf of this compound Rf of Major Impurity Separation (ΔRf)
95:50.850.600.550.05
90:100.750.450.380.07
80:200.600.300.200.10
70:300.450.150.080.07

Note: The Rf values are hypothetical and for illustrative purposes. The optimal eluent system should provide a product Rf of ~0.3-0.4 for good separation.

Table 2: Summary of a Typical Purification Run

Parameter Value
Mass of Crude Product1.5 g
Mass of Silica Gel60 g
Column Dimensions40 mm x 300 mm
Eluent SystemGradient: 5% to 20% Ethyl Acetate in Hexane
Volume of Fractions20 mL
Fractions Containing Pure Product15 - 22
Mass of Purified Product1.1 g
Yield73.3%
Purity (by HPLC/NMR)>98%

Experimental Workflow Visualization

PurificationWorkflow Purification Workflow for this compound start Crude this compound tlc TLC for Eluent Optimization start->tlc column_prep Prepare Silica Gel Column tlc->column_prep sample_load Load Crude Product column_prep->sample_load elution Elute with Hexane/EtOAc Gradient sample_load->elution fraction_collection Collect Fractions elution->fraction_collection tlc_monitor Monitor Fractions by TLC fraction_collection->tlc_monitor troubleshoot Troubleshooting Required? tlc_monitor->troubleshoot combine_fractions Combine Pure Fractions evaporation Evaporate Solvent combine_fractions->evaporation analysis Analyze Final Product (NMR, MS, MP) evaporation->analysis end Purified Product analysis->end troubleshoot->tlc Yes (Optimize Eluent) troubleshoot->combine_fractions No

References

developing recrystallization techniques for 2-(3,5-Dichlorobenzoyl)oxazole purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(3,5-Dichlorobenzoyl)oxazole via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the recrystallization of this compound.

Problem ID Issue Potential Causes Recommended Solutions
CRY-001 Compound does not dissolve in the hot solvent. 1. The solvent is not appropriate for the compound. 2. An insufficient volume of solvent is being used.1. Test the solubility of a small amount of the crude product in various solvents (see Solvent Selection Guide below). Good single-solvent candidates will show high solubility at elevated temperatures and low solubility at room temperature. 2. Gradually add more hot solvent in small increments until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.
CRY-002 No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used). 2. The cooling process is too rapid. 3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. 2. Add a seed crystal of the pure compound. 3. If using a mixed-solvent system, add the anti-solvent dropwise to the cooled solution until turbidity persists. 4. Reduce the solvent volume by gentle heating and then allow it to cool again. 5. Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath.
CRY-003 The compound "oils out" instead of forming crystals. 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The presence of significant impurities is depressing the melting point. 3. The rate of cooling is too fast.1. Choose a solvent with a lower boiling point. 2. Add slightly more of the "good" solvent to keep the compound dissolved at a lower temperature, then cool more slowly. 3. Consider pre-purification by another method, like column chromatography, to remove a larger portion of the impurities.
CRY-004 Crystals form too quickly and are very fine. 1. The solution is too concentrated. 2. The cooling process is too rapid.1. Re-heat the solution and add a small amount of additional hot solvent to slightly decrease the saturation. 2. Allow the solution to cool more slowly to room temperature before transferring to an ice bath. Insulating the flask can help slow down the cooling process.[1]
CRY-005 Low recovery of the purified compound. 1. Too much solvent was used, leading to significant loss of the compound in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were not washed with a cold solvent during filtration.1. Use the minimum amount of hot solvent necessary for dissolution.[2] 2. To minimize premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent. 3. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.
CRY-006 The purified product is still impure (e.g., discolored, broad melting point). 1. The chosen solvent is not effective at leaving impurities in the solution. 2. The crystals crashed out too quickly, trapping impurities. 3. The crude material contains impurities with similar solubility profiles to the target compound.1. Try a different recrystallization solvent or a mixed-solvent system. 2. If the solution is colored, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 3. A second recrystallization may be necessary. 4. For persistent impurities, purification by column chromatography may be required prior to a final recrystallization step.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for the recrystallization of this compound?

A1: Based on the structure of this compound (a halogenated aromatic ketone with an oxazole ring), good starting points for solvent selection include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Mixed-solvent systems such as ethanol/water or ethyl acetate/hexane are also likely to be effective. A rule of thumb is that solvents with functional groups similar to the compound being recrystallized can be good solubilizers.[4]

Q2: How do I perform a mixed-solvent recrystallization?

A2: In a mixed-solvent recrystallization, you use a "good" solvent in which your compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible. Dissolve the crude this compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until you observe persistent cloudiness. Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q3: What are the likely impurities in my crude this compound?

A3: Potential impurities will depend on the synthetic route used. If a Robinson-Gabriel or Fischer oxazole synthesis was employed, impurities could include unreacted starting materials such as 3,5-dichlorobenzoic acid, the corresponding acylamino ketone precursor, or byproducts from the cyclization and dehydration steps.[3]

Q4: Can the oxazole ring be unstable during recrystallization?

A4: The oxazole ring can be sensitive to strong acidic or basic conditions. While recrystallization is generally performed under neutral conditions, it is advisable to avoid solvents that may have residual acidity or basicity. The use of neutral, high-purity solvents is recommended.

Q5: How can I improve the crystal quality for techniques like X-ray crystallography?

A5: For high-quality single crystals, very slow crystal growth is essential. This can be achieved by allowing the hot, saturated solution to cool to room temperature over several hours in an insulated container before any further cooling. Techniques like solvent layering, where a less-dense anti-solvent is carefully layered on top of a solution of the compound in a denser solvent, can also yield high-quality crystals over several days.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a few milligrams of crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to pre-heat the funnel and filter paper to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water (the "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Quantitative Data: Solvent Suitability (Estimated)

The following table provides an estimated guide to the solubility of this compound in common laboratory solvents. This data is based on the general behavior of similar dichlorinated aromatic compounds and should be confirmed experimentally.

Solvent Solubility at 20°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Suitability as Recrystallization Solvent
Ethanol LowHighGood (Single-solvent or with water)
Isopropanol LowHighGood (Single-solvent)
Acetone ModerateVery HighPotentially good, but high solubility at RT may lower yield
Ethyl Acetate ModerateVery HighGood (Likely in a mixed-solvent system with hexanes)
Hexanes Very LowLowPoor (Can be used as an anti-solvent)
Toluene LowHighGood (Single-solvent)
Water InsolubleInsolubleGood as an anti-solvent with a miscible organic solvent
Dimethyl Sulfoxide (DMSO) HighVery HighPoor (Too high solubility at room temperature)[5]

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow Recrystallization Workflow for this compound Purification start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Crystal Formation Issues

Troubleshooting_Crystallization Troubleshooting Crystal Formation start No Crystals Form Upon Cooling scratch Scratch Inner Surface of Flask start->scratch First Step seed Add a Seed Crystal scratch->seed If no success success Crystals Form scratch->success Success reduce_volume Reduce Solvent Volume by Heating seed->reduce_volume If no success seed->success Success change_solvent Re-evaluate Solvent System reduce_volume->change_solvent If still no success reduce_volume->success Success

Caption: Decision-making process for inducing crystallization.

References

forced degradation studies for 2-(3,5-Dichlorobenzoyl)oxazole stability assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the forced degradation studies of 2-(3,5-Dichlorobenzoyl)oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on this compound?

Forced degradation studies are crucial to understand the intrinsic stability of this compound.[1][2][3] The primary objectives include:

  • Identifying potential degradation products that could form under various stress conditions.[1][4][5]

  • Elucidating the degradation pathways of the molecule.[1][2]

  • Developing and validating a stability-indicating analytical method, typically by HPLC, that can separate the parent drug from its degradation products.[1][4]

  • Informing decisions on formulation development, packaging, and storage conditions to ensure the safety and efficacy of the drug product.[4][6]

Q2: What are the expected degradation pathways for this compound under hydrolytic conditions?

The oxazole ring in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions. The primary degradation pathway is likely the hydrolytic cleavage of the oxazole ring to form an aminoketone derivative.[7] Under acidic conditions, the nitrogen atom of the oxazole ring may be protonated, facilitating nucleophilic attack by water. In basic conditions, direct nucleophilic attack on the oxazole ring can lead to ring opening.[6]

Q3: How does the dichlorobenzoyl group influence the stability of the molecule?

The 3,5-dichloro substitution on the benzoyl group is expected to have an electron-withdrawing effect. This can influence the electron density of the entire molecule, potentially affecting the reactivity of the oxazole ring and the benzoyl moiety. While specific data on this compound is limited, electron-withdrawing groups can sometimes enhance the susceptibility of adjacent functional groups to nucleophilic attack.

Q4: What kind of degradation products can be expected from oxidation stress?

Oxidative degradation, typically induced by agents like hydrogen peroxide, can potentially lead to the formation of N-oxides or hydroxylated derivatives on the benzoyl ring. The oxazole ring itself might also be susceptible to oxidative cleavage, although this is generally less common than hydrolysis.

Q5: Is this compound expected to be sensitive to light (photostability)?

Many oxazole derivatives are known to be photoactive, and some can undergo photolysis.[4] It is crucial to conduct photostability studies by exposing the compound in both solid and solution states to UV and visible light, as per ICH Q1B guidelines. A dark control sample should always be analyzed in parallel to differentiate between photolytic and thermal degradation.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Ghost Peaks in Chromatogram Contamination of the mobile phase, sample, or HPLC system.[8] Degradation of the sample in the autosampler.Use high-purity solvents and freshly prepared mobile phases.[8] Implement a thorough cleaning procedure for the injector and column.[8] Analyze a blank injection (diluent only) to identify the source of contamination. Ensure the autosampler is temperature-controlled to prevent sample degradation.
Poor Peak Shape (Tailing or Fronting) Interaction of the analyte with active sites on the column. Column overload. Inappropriate mobile phase pH or composition.Use a high-quality, end-capped column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the mobile phase composition, including the organic modifier and buffer concentration. Reduce the injection volume or sample concentration.
Baseline Drift or Noise Changes in mobile phase composition or temperature.[8] Contaminated detector cell. Detector lamp instability.Ensure the mobile phase is well-mixed and degassed.[8] Use a column oven to maintain a stable temperature.[8] Flush the detector cell with a strong solvent like isopropanol. Check the detector lamp's age and intensity.
Inconsistent Retention Times Fluctuation in pump flow rate. Inadequate column equilibration. Changes in mobile phase composition.Prime the pump to remove air bubbles. Check for leaks in the pump and connections. Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection. Prepare fresh mobile phase for each run.
Forced Degradation Experiment Issues
Problem Potential Cause Troubleshooting Steps
No or Minimal Degradation Observed Stress conditions are too mild. The compound is highly stable under the applied conditions.Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent). Extend the duration of the stress study. Increase the temperature (in increments of 10°C). If no degradation is observed under significantly harsh conditions, the molecule can be considered stable under those conditions.[2]
Excessive Degradation (>20%) Stress conditions are too harsh.[9]Reduce the concentration of the stress agent. Decrease the duration of the stress study. Lower the temperature of the reaction. The goal is to achieve a target degradation of 5-20% to avoid the formation of secondary, irrelevant degradation products.[9]
Poor Mass Balance Formation of non-UV active or volatile degradation products. Degradation products are not being eluted from the HPLC column. Inaccurate quantification due to differences in response factors.Use a mass spectrometer (LC-MS) in parallel with a UV detector to identify non-chromophoric or volatile products. Employ a gradient elution method that goes to a high organic percentage to ensure all compounds are eluted. Determine the relative response factors for the major degradation products for accurate quantification.[10]
Inconsistent Degradation Profiles Poor control over experimental parameters (temperature, concentration). Sample preparation variability.Use calibrated and temperature-controlled equipment (ovens, water baths). Prepare all stress solutions and sample dilutions accurately and consistently. Ensure thorough mixing of all solutions.

Experimental Protocols

Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the mixture at 60°C for a predetermined time (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate the mixture at 60°C for the same time points as the acid hydrolysis.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of purified water.

    • Incubate at 60°C and sample at the same time points.

    • Dilute with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Preparation of Stress Solution: Prepare a 3% solution of hydrogen peroxide (H₂O₂).

  • Procedure:

    • To a known volume of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature and protect it from light.

    • Sample at various time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Dilute the samples with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Sample Preparation: Prepare two sets of samples of the solid compound and a solution of the compound (e.g., in methanol).

  • Exposure:

    • Expose one set of solid and solution samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter).[9]

    • Wrap the second set of samples (the dark control) in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.

  • Analysis: After the exposure period, dissolve the solid samples and dilute the solution samples with the mobile phase for HPLC analysis.

Thermal Degradation
  • Sample Preparation: Place the solid this compound in a controlled-temperature oven.

  • Procedure:

    • Expose the sample to a high temperature (e.g., 70°C) for a specified period (e.g., 1, 3, 7, and 14 days).

    • At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution in a suitable solvent for HPLC analysis.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Temperature (°C)% Assay of Parent CompoundNumber of DegradantsMajor Degradant (RT, min)
0.1 N HCl246085.224.5
0.1 N NaOH126078.933.8, 5.2
Water246098.114.5 (trace)
3% H₂O₂242592.526.1
Photolytic (Solid)2402599.50-
Photolytic (Solution)242596.817.3
Thermal (Solid)1687097.318.1

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API This compound (Solid) Thermal Thermal Stress (70°C, Solid) API->Thermal API_Solution API Stock Solution (in Solvent) Acid Acid Hydrolysis (0.1N HCl, 60°C) API_Solution->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) API_Solution->Oxidation Photo Photolysis (UV/Vis Light) API_Solution->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for forced degradation studies.

Hydrolysis_Pathway Parent This compound Intermediate Ring-Opened Intermediate Parent->Intermediate Hydrolysis Product Aminoketone Degradant Intermediate->Product Rearrangement Conditions H₃O⁺ or OH⁻ (Acid or Base) Conditions->Parent

Caption: Projected hydrolytic degradation pathway.

HPLC_Troubleshooting_Logic cluster_solutions Potential Solutions Start HPLC Problem Observed Check_Baseline Baseline Issue? (Drift/Noise) Start->Check_Baseline Check_Peaks Peak Shape Issue? (Tailing/Fronting) Start->Check_Peaks Check_Retention Retention Time Shifting? Start->Check_Retention Check_Ghost Ghost Peaks? Start->Check_Ghost Sol_MobilePhase Check Mobile Phase (Fresh, Degassed) Check_Baseline->Sol_MobilePhase Sol_System Check System (Leaks, Contamination) Check_Baseline->Sol_System Sol_Column Check Column (Equilibration, Condition) Check_Peaks->Sol_Column Sol_Method Optimize Method (pH, Gradient) Check_Peaks->Sol_Method Check_Retention->Sol_MobilePhase Check_Retention->Sol_Column Check_Ghost->Sol_MobilePhase Check_Ghost->Sol_System

Caption: Logic for HPLC troubleshooting.

References

minimizing side products in the Robinson-Gabriel synthesis of substituted oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions for the Robinson-Gabriel synthesis of substituted oxazoles. The focus is on minimizing byproduct formation and optimizing reaction outcomes for the synthesis of these important heterocyclic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the Robinson-Gabriel synthesis in a question-and-answer format, offering targeted solutions to improve yield and purity.

Question 1: My reaction yields are consistently low, and I observe significant charring or tar-like byproduct formation. What is the likely cause?

Answer: Low yields accompanied by tar formation typically indicate that the reaction conditions are too harsh for your specific substrate. The strong acids traditionally used for the cyclodehydration, such as concentrated sulfuric acid (H₂SO₄), can lead to decomposition and polymerization, especially at elevated temperatures.[1]

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with alternative reagents that operate under milder conditions. Polyphosphoric acid (PPA) can sometimes offer better yields than sulfuric acid. Modern methods utilizing reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often much cleaner.

  • Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and the minimization of substrate decomposition.

  • Reduce Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing the thermal degradation of the substrate.

Question 2: I am struggling with an incomplete reaction, even after extended periods. How can I drive the reaction to completion without generating byproducts?

Answer: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met under the current conditions, or the chosen dehydrating agent is not sufficiently potent for your substrate.

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.

  • Switch to a More Powerful Dehydrating Agent: If using a very mild agent, consider switching to a slightly stronger one. For instance, if TFAA is ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable. Refer to the table below for a comparison.

  • Employ Microwave Heating: As mentioned previously, microwave energy can provide the necessary activation energy to drive the reaction to completion in a much shorter timeframe, often preventing byproduct formation associated with prolonged heating.

Question 3: My starting 2-acylamino-ketone seems to be degrading before the desired cyclization occurs. How can this be prevented?

Answer: The 2-acylamino-ketone precursors can be sensitive to the reaction conditions, particularly to hydrolysis under strongly acidic conditions before the intramolecular cyclization can take place.[1]

Recommended Solutions:

  • Ensure Anhydrous Conditions: Water in the reaction mixture can facilitate the hydrolysis of the amide bond in the starting material. Ensure all solvents and reagents are thoroughly dried before use.

  • Choose a Milder Dehydrating Agent: Reagents that do not require strongly acidic conditions, such as the Dess-Martin periodinane/PPh₃/I₂ system, can prevent the degradation of sensitive starting materials.

Question 4: I am observing a significant amount of an enamide byproduct. What is causing this and how can it be minimized?

Answer: Enamide formation is a known side reaction in the Robinson-Gabriel synthesis where elimination of water from the 2-acylamino-ketone occurs, competing with the desired intramolecular cyclization.

Recommended Solutions:

  • Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the enamide formation pathway. Systematic experimentation is often required to find the optimal conditions for a specific substrate.

  • Use a Two-Step Procedure: The conversion of a β-hydroxy amide to the oxazole via Dess-Martin oxidation followed by cyclodehydration with PPh₃/I₂ is a very mild method that can often avoid enamide formation.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Robinson-Gabriel synthesis?

A1: The reaction proceeds via the cyclodehydration of a 2-acylamino-ketone. The generally accepted mechanism involves an initial acid-catalyzed enolization of the ketone. The amide oxygen then acts as a nucleophile, attacking the protonated ketone or enol in an intramolecular fashion to form a five-membered cyclic intermediate (a hemiaminal or oxazoline derivative). Finally, this intermediate undergoes dehydration (loss of a water molecule) to yield the aromatic oxazole ring.

Q2: Are there any "greener" or more modern alternatives to the classical conditions?

A2: Yes, significant progress has been made to develop more environmentally friendly and efficient protocols. These include:

  • Solid-Phase Synthesis: The reaction has been adapted for solid-phase synthesis, which simplifies purification and allows for the generation of oxazole libraries. This often uses TFAA as the cyclodehydrating agent.[2][3][4]

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically cut reaction times and often improves yields by minimizing thermal decomposition.

  • One-Pot Reactions: Combining steps, such as a Dakin-West reaction followed by in-situ Robinson-Gabriel cyclization, reduces waste and improves overall efficiency. Coupled Ugi and Robinson-Gabriel reactions have also been developed for rapid access to diverse oxazoles.[5][6]

Q3: How is the 2-acylamino-ketone starting material for the Robinson-Gabriel synthesis typically made?

A3: The requisite 2-acylamino-ketone starting material is commonly synthesized via the Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride in the presence of a base like pyridine.[7]

Data Presentation

Comparison of Common Cyclodehydrating Agents

The choice of cyclodehydrating agent is critical to the success of the Robinson-Gabriel synthesis. The following table summarizes common reagents, their typical reaction conditions, and reported yields.

Dehydrating AgentTypical SolventsTypical ConditionsReported YieldAdvantagesDisadvantages
Conc. H₂SO₄ Acetic Anhydride90-100°C72% (substrate dependent)[5]Inexpensive, readily availableHarsh conditions, can lead to charring and low yields with sensitive substrates
Polyphosphoric Acid (PPA) Neat or Xylene60-160°C50-60%[8]Can provide better yields than H₂SO₄High viscosity can make handling difficult, requires high temperatures
Phosphorus Oxychloride (POCl₃) DMF, Toluene80-110°CModerate to GoodEffective for many substratesCan be harsh, may lead to chlorinated byproducts
Phosphorus Pentachloride (PCl₅) Benzene, ChloroformRefluxLow to ModeratePowerful dehydrating agentHarsh, generates HCl, solid handling can be difficult
Trifluoroacetic Anhydride (TFAA) THF, DioxaneRoom Temp to RefluxTrace amounts (substrate dependent)[5]Mild conditions, suitable for solid-phase synthesis[2][3][4]Expensive, can be too reactive for some substrates
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CNRoom TemperatureGood to ExcellentVery mild, high functional group toleranceTwo-step process, expensive reagents
Burgess Reagent THF, Benzene50-80°C (often with microwave)Good to ExcellentMild, neutral conditionsExpensive, moisture-sensitive

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Mild Two-Step Synthesis via Dess-Martin Oxidation and PPh₃/I₂ Cyclodehydration

This protocol is suitable for sensitive substrates and is adapted from the method reported by Wipf et al.[7]

Step A: Dess-Martin Oxidation of a β-Hydroxy Amide

  • Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.

Step B: Cyclodehydration with Triphenylphosphine and Iodine

  • Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

  • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.

  • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.

Visualizations

Reaction Mechanism and Side Product Pathways

Robinson_Gabriel_Mechanism cluster_main Main Reaction Pathway cluster_side Side Product Pathways start 2-Acylamino-ketone enol Enol or Protonated Ketone Intermediate start->enol Acid-Catalyzed Tautomerization polymer Polymerization / Tar start->polymer Decomposition hemiaminal Hemiaminal (Oxazoline Intermediate) enol->hemiaminal Intramolecular Cyclization enamide Enamide Side Product enol->enamide Dehydration (-H₂O) enol->polymer Harsh Conditions (Excess Acid, High Temp) oxazole 2,4,5-Substituted Oxazole hemiaminal->oxazole Dehydration (-H₂O)

Caption: Mechanism of the Robinson-Gabriel synthesis and common side product pathways.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_yield Low Yield / Tar Formation cluster_incomplete Incomplete Reaction cluster_degradation Starting Material Degradation start Problem with Oxazole Synthesis low_yield_q Harsh Conditions? start->low_yield_q Low Yield / Tar incomplete_q Insufficient Activation? start->incomplete_q Incomplete Reaction degradation_q Hydrolysis or Decomposition? start->degradation_q Starting Material Degradation sol_milder_agent Use Milder Agent (e.g., TFAA, Burgess, DMP/PPh₃/I₂) low_yield_q->sol_milder_agent Yes sol_lower_temp Lower Temperature low_yield_q->sol_lower_temp Yes sol_reduce_time Reduce Reaction Time low_yield_q->sol_reduce_time Yes sol_stronger_agent Use Stronger Agent (e.g., POCl₃, PPA) incomplete_q->sol_stronger_agent Yes sol_increase_stoich Increase Reagent Stoichiometry incomplete_q->sol_increase_stoich Yes sol_microwave Use Microwave Heating incomplete_q->sol_microwave Yes sol_anhydrous Ensure Anhydrous Conditions degradation_q->sol_anhydrous Yes sol_milder_conditions Use Milder Reagents degradation_q->sol_milder_conditions Yes

Caption: A decision tree for troubleshooting common Robinson-Gabriel synthesis issues.

References

Technical Support Center: Optimizing Iodine-Catalyzed Oxidative Cyclization of Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodine-catalyzed oxidative cyclization for the synthesis of oxazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the iodine-catalyzed synthesis of oxazoles. For optimal results, please consult the relevant sections below.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Impure Starting Materials - α-Bromoketones/Enamides/etc.: Purify starting materials via recrystallization or column chromatography. Impurities can inhibit the catalyst or lead to side reactions. Confirm purity using NMR and melting point analysis.
Inactive Catalyst or Reagents - Iodine: Use freshly opened or properly stored iodine. Molecular iodine can sublime over time. - Hypervalent Iodine Reagents (e.g., PIFA, PIDA): These reagents can be sensitive to moisture and degrade upon storage. It is advisable to use freshly opened reagents or store them in a desiccator. - Oxidants (e.g., TBHP, H₂O₂): Check the concentration of peroxide solutions, as they can decompose over time. Use fresh bottles when possible.
Sub-optimal Reaction Conditions - Temperature: The optimal temperature can vary significantly depending on the specific iodine catalyst and substrates. If the reaction is sluggish, consider a stepwise increase in temperature. For highly reactive substrates, cooling might be necessary to prevent side product formation. - Solvent: The choice of solvent is critical. Aprotic solvents like DCE, CH₂Cl₂, and DMF are commonly used. For some protocols, protic solvents might be required. Ensure the solvent is anhydrous, as water can quench the reaction. - Catalyst/Reagent Loading: Ensure the correct stoichiometry of the iodine source and any co-oxidant is used. Refer to the specific protocol for the recommended molar equivalents.
Substrate Reactivity - Electron-withdrawing groups: Substrates with strong electron-withdrawing groups may exhibit lower reactivity.[1] In such cases, increasing the reaction temperature or time may be necessary. - Steric Hindrance: Bulky substituents near the reaction center can impede the cyclization. Longer reaction times or higher temperatures might be required.
Atmosphere - Some reactions may be sensitive to air or moisture. While many iodine-catalyzed reactions are robust, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes improve yields, especially if sensitive functional groups are present.

Issue 2: Formation of Multiple Products/Side Reactions

Potential Cause Troubleshooting Steps
Over-oxidation - Reduce the amount of the oxidant or add it portion-wise to control the reaction rate. - Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Side Reactions of Iodine - Iodination of aromatic rings: Electron-rich aromatic substrates may undergo electrophilic iodination. Using a less reactive iodine source or milder conditions can mitigate this. - Decomposition of sensitive functional groups: Some functional groups may not be stable to the reaction conditions. It may be necessary to use protecting groups for sensitive moieties like free hydroxyl groups.[1]
Incorrect Base - The choice and amount of base can be crucial. For instance, in the synthesis of oxazolines and oxazoles from β-acylamino ketones, K₂CO₃ favors the formation of oxazolines, while DBU promotes further dehydrogenation to oxazoles.
Reaction Time - Prolonged reaction times can sometimes lead to the decomposition of the desired product or the formation of byproducts. Optimize the reaction time by monitoring with TLC.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Steps
Removal of Iodine - At the end of the reaction, quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine. The disappearance of the characteristic brown/purple color of iodine indicates complete quenching.[2][3]
Removal of Iodine-containing Byproducts - After quenching, perform an aqueous work-up. The organic layer should be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
Co-elution of Product and Impurities - If purification by column chromatography is challenging, try different solvent systems (e.g., varying polarity with ethyl acetate/hexane or dichloromethane/methanol mixtures). - Recrystallization from a suitable solvent can be an effective alternative for solid products.

Frequently Asked Questions (FAQs)

Q1: What is the role of the iodine catalyst in the oxidative cyclization reaction?

A1: Molecular iodine (I₂) can act as a Lewis acid to activate substrates.[3] In the presence of an oxidant, it can be converted in situ to a hypervalent iodine species, which is a powerful oxidant that facilitates the cyclization.[3] Hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA) or (Diacetoxyiodo)benzene, can directly act as the oxidant and electrophile to promote the C-O bond formation.

Q2: How do I choose the right iodine source and oxidant for my specific substrate?

A2: The choice depends on the starting materials and the desired oxazole.

  • Molecular Iodine (I₂) with an oxidant (e.g., TBHP, H₂O₂, DMSO): This is a common and cost-effective method suitable for a wide range of substrates.[4]

  • Hypervalent Iodine Reagents (e.g., PIFA, PIDA): These are often used for milder reaction conditions and can be highly effective for specific transformations, such as the cyclization of enamides.[5]

It is recommended to consult the literature for protocols involving similar substrates to yours.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction progress.[1] Use a suitable solvent system to achieve good separation between your starting material, product, and any major byproducts. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active.

Q4: My reaction is not going to completion, what should I do?

A4: First, refer to the "Low or No Product Yield" section in the troubleshooting guide. Check the purity of your starting materials and the activity of your reagents. If these are not the issue, you can try incrementally increasing the reaction temperature or adding a small additional portion of the catalyst and/or oxidant. Be sure to monitor for byproduct formation when changing conditions.

Q5: Are there any safety precautions I should be aware of when working with iodine and hypervalent iodine reagents?

A5: Yes.

  • Iodine: Solid iodine can cause skin and eye irritation and is harmful if inhaled. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hypervalent Iodine Reagents: Some hypervalent iodine reagents can be explosive under certain conditions (e.g., heating).[6] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. They are also potent oxidizers and should be handled with care.

  • Oxidants: Peroxides like TBHP and H₂O₂ are strong oxidizers and can be corrosive. Handle them with care and avoid contact with incompatible materials.

Data Presentation: Comparison of Reaction Conditions

Table 1: Iodine/Co-oxidant Systems for Oxazole Synthesis

Starting MaterialIodine SourceCo-oxidantBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
β-Keto Sulfoxides & NitrilesI₂-----Good to Excellent[7]
Aldehydes & α-Amino AcidsI₂Cu(NO₃)₂·3H₂O-----[4]
α-Bromoketones & BenzylaminesI₂-K₂CO₃DMF80-46-62[8][9]
EnamidesI₂TBHPDBU---up to 95
Vinyl Azides & BenzylaminesI₂TBHP----Good[10]

Table 2: Hypervalent Iodine Reagent Systems for Oxazole Synthesis

Starting MaterialHypervalent Iodine ReagentAdditiveSolventTemp. (°C)TimeYield (%)Ref.
N-StyrylbenzamidesPIFA (in situ from PhI(OTf)₂)TMSOTfCH₂Cl₂/Et₂O-78 to 010-15 minup to 77[2]
EnamidesPIDABF₃·Et₂ODCEReflux-up to 90[5]

Experimental Protocols

Protocol 1: General Procedure for I₂/K₂CO₃-Mediated Synthesis of 2,5-Disubstituted Oxazoles from α-Bromoketones and Benzylamines [8][9]

  • To a round-bottom flask, add the α-bromoketone (1.0 equiv.), benzylamine derivative (1.1 equiv.), iodine (2.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • If necessary, purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for PIFA-Mediated Synthesis of 2,5-Disubstituted Oxazoles from N-Styrylbenzamides [2]

  • To a flame-dried, argon-purged flask, add the N-styrylbenzamide (1.0 equiv.) and a 1:1 mixture of anhydrous dichloromethane (CH₂Cl₂) and diethyl ether (Et₂O).

  • Cool the solution to -78 °C.

  • Add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.2 equiv.) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.2 equiv.).

  • Allow the reaction to warm to 0 °C and stir for 10-15 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (e.g., α-Bromoketone, Benzylamine) setup Combine Reactants in Solvent start->setup reagents Reagents (I₂, K₂CO₃, DMF) reagents->setup heat Heat to 80°C & Stir setup->heat monitor Monitor by TLC heat->monitor quench Cool & Quench (Ice Water) monitor->quench Reaction Complete filter Filter & Wash quench->filter purify Purify (Chromatography/ Recrystallization) filter->purify product Final Product (Oxazole) purify->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield impure_sm Impure Starting Materials? start->impure_sm inactive_reagents Inactive Catalyst/ Reagents? start->inactive_reagents suboptimal_cond Sub-optimal Conditions? start->suboptimal_cond substrate_issue Substrate Reactivity Issue? start->substrate_issue purify_sm Purify Starting Materials impure_sm->purify_sm fresh_reagents Use Fresh/ Properly Stored Reagents inactive_reagents->fresh_reagents optimize_cond Optimize Temp., Solvent, Stoichiometry suboptimal_cond->optimize_cond modify_cond Increase Temp./Time, Consider Protecting Groups substrate_issue->modify_cond

References

interpreting mass spectrometry fragmentation patterns of 2-(3,5-Dichlorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(3,5-Dichlorobenzoyl)oxazole, focusing on the interpretation of its mass spectrometry fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound and what should I expect for its molecular ion peak in a mass spectrum?

The molecular formula for this compound is C₁₀H₅Cl₂NO₂.[1] Its calculated molecular weight is approximately 242.05 g/mol .[1] In a mass spectrum, you should expect to see the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of approximately 242.[1] Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in an [M]⁺ peak, an [M+2]⁺ peak, and an [M+4]⁺ peak with a distinctive intensity ratio.

Q2: What is the primary fragmentation pathway for this compound in mass spectrometry?

The primary fragmentation of this compound involves the cleavage of the carbonyl bond connecting the 3,5-dichlorobenzoyl group and the oxazole ring.[1] This bond is typically the most labile under electron ionization (EI) conditions. This cleavage results in the formation of a dichlorobenzoyl cation and an oxazole radical, or a dichlorobenzoyl radical and an oxazole cation.

Q3: What are the expected major fragment ions and their m/z values?

Following the primary cleavage at the carbonyl group, you can expect to observe several characteristic fragment ions. The most prominent fragments are summarized in the table below. The presence of two chlorine atoms on the benzoyl fragment will also result in a characteristic isotopic pattern for that ion.

Troubleshooting Guide

Problem: I am not observing the molecular ion peak at m/z 242.

  • Possible Cause 1: Ionization energy is too high.

    • Solution: If using electron ionization (EI), the standard 70 eV might be causing extensive fragmentation, leaving a very low abundance of the molecular ion. Try reducing the ionization energy to a "softer" level (e.g., 15-20 eV). This will decrease fragmentation and increase the relative abundance of the molecular ion.

  • Possible Cause 2: In-source fragmentation.

    • Solution: The compound might be thermally labile and degrading in the ion source. Try lowering the ion source temperature.

  • Possible Cause 3: Incorrect instrument calibration.

    • Solution: Ensure your mass spectrometer is properly calibrated using a known standard across the desired mass range.

Problem: The observed fragmentation pattern does not match the expected fragments.

  • Possible Cause 1: Presence of an isomer.

    • Solution: Verify the structure of your compound using other analytical techniques such as NMR spectroscopy. Isomeric compounds can have very different fragmentation patterns.

  • Possible Cause 2: Contamination of the sample.

    • Solution: Ensure the purity of your sample. Analyze a blank run to check for background contaminants in the solvent or system. Re-purify the sample if necessary.

  • Possible Cause 3: Unexpected rearrangements.

    • Solution: Complex rearrangements can occur in the gas phase. Consult literature on the mass spectrometry of related benzoyl and oxazole compounds to see if similar rearrangements have been reported.[2][3][4]

Data Presentation

Table 1: Expected Mass Spectrometry Fragments for this compound

Fragment IonChemical FormulaCalculated m/zNotes
[M]⁺[C₁₀H₅Cl₂NO₂]⁺242Molecular Ion. Will show [M+2] and [M+4] isotopic peaks.
[M-CO]⁺[C₉H₅Cl₂NO]⁺214Loss of a carbonyl group.
[C₇H₃Cl₂O]⁺[C₇H₃Cl₂O]⁺1733,5-Dichlorobenzoyl cation. Will show isotopic peaks.
[C₇H₃Cl₂]⁺[C₇H₃Cl₂]⁺145Loss of CO from the 3,5-Dichlorobenzoyl cation.
[C₃H₂NO]⁺[C₃H₂NO]⁺68Oxazol-2-yl cation.

Experimental Protocols

General Protocol for Electron Ionization Mass Spectrometry (EI-MS)

A general experimental protocol for obtaining the mass spectrum of a small molecule like this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is as follows:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Gas Chromatography:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C[5]

    • Mass Analyzer: Quadrupole

    • Scan Range: m/z 50-500

    • Solvent Delay: 3 minutes

Visualizations

Fragmentation_Pathway Figure 1: Proposed Mass Spectrometry Fragmentation Pathway of this compound cluster_frags Primary Fragmentation cluster_frag1_decomp Further Fragmentation mol This compound m/z = 242 frag1 3,5-Dichlorobenzoyl cation m/z = 173 mol->frag1 α-cleavage frag2 Oxazol-2-yl radical mol->frag2 α-cleavage frag3 Dichlorophenyl cation m/z = 145 frag1->frag3 - CO

Caption: Proposed fragmentation pathway for this compound.

Experimental_Workflow Figure 2: General Experimental Workflow for GC-MS Analysis cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Separation on GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret

Caption: General workflow for GC-MS analysis of a small molecule.

References

handling and safety precautions for dichlorinated aromatic compounds in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and troubleshooting advice for laboratory personnel working with dichlorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with dichlorinated aromatic compounds?

A1: Dichlorinated aromatic compounds can pose significant health risks.[1] They can be harmful if swallowed, cause skin and eye irritation, and may lead to severe burns.[2] Some dichlorinated aromatic compounds are considered potential occupational carcinogens.[3] Prolonged or high-level exposure can affect the central nervous system, liver, and kidneys.[4] Inhalation of vapors may cause respiratory irritation, headaches, dizziness, and nausea.[4]

Q2: What are the essential personal protective equipment (PPE) requirements for handling these compounds?

A2: A comprehensive PPE plan is crucial when working with dichlorinated aromatic compounds.[2] This includes chemical safety goggles and a face shield, a chemical-resistant lab coat or apron, and closed-toe shoes.[2] The selection of appropriate chemical-resistant gloves is critical; materials such as Viton®, and nitrile rubber are often recommended, but you should always consult a glove compatibility chart for the specific compound and your operational conditions.[2] For procedures with a risk of inhalation, work should be conducted in a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2]

Q3: How should I properly store dichlorinated aromatic compounds in the lab?

A3: Dichlorinated aromatic compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Ensure containers are tightly sealed and clearly labeled with the chemical name and associated hazards. Store them in a designated and locked cabinet for hazardous chemicals.

Q4: What are the immediate first aid measures in case of accidental exposure?

A4: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. If inhaled, move the individual to fresh air immediately. If swallowed, do not induce vomiting and seek immediate medical attention. In all cases of exposure, seek prompt medical evaluation.

Q5: How do I dispose of waste containing dichlorinated aromatic compounds?

A5: Halogenated organic waste must be segregated from non-halogenated waste streams.[2] Collect all waste containing dichlorinated aromatic compounds in a designated, properly labeled, and leak-proof hazardous waste container.[2] Follow your institution's specific hazardous waste disposal procedures. Never dispose of this waste down the drain or in regular trash.

Troubleshooting Guide

Q1: I notice a persistent "mothball-like" or aromatic odor in the lab, even when the container is closed. What should I do?

A1: This could indicate a leak or improper sealing of the container. Immediately ensure the area is well-ventilated and work within a fume hood to inspect the container for any cracks or loose seals. If a leak is confirmed, follow the spill cleanup protocol. The odor threshold for some dichlorinated aromatics can be low, so even a small leak can be noticeable.[4]

Q2: My nitrile gloves seem to be degrading or swelling during my experiment. Why is this happening and what should I do?

A2: Nitrile gloves may not be suitable for prolonged or direct contact with all dichlorinated aromatic compounds.[2] Degradation, swelling, or discoloration are signs that the glove material is being compromised, and its protective barrier is failing. Immediately remove and dispose of the gloves, wash your hands thoroughly, and select a more resistant glove material such as Viton® or a laminate glove.[1][6][7] Always consult a chemical resistance chart for specific breakthrough times.[3][6]

Q3: I'm having trouble completely dissolving a solid dichlorinated aromatic compound in my solvent system. Can I heat it?

A3: Gently heating the mixture can aid in dissolution, but this must be done with extreme caution in a chemical fume hood due to the increased volatility and potential for vapor inhalation. Use a flameless heat source, such as a heating mantle or a water bath. Ensure your experimental setup is secure to prevent spills.

Q4: After my reaction, I'm seeing unexpected side products in my analysis. Could this be related to the handling of the dichlorinated aromatic compound?

A4: While many factors can lead to unexpected side products, improper handling could be a contributor. Cross-contamination from shared glassware or utensils is a possibility. Ensure all glassware is scrupulously cleaned and dedicated to specific reagents where possible. Additionally, exposure to air or moisture can affect the stability of some reagents, so ensure they are handled under an inert atmosphere if required by the protocol.

Data Presentation

Occupational Exposure Limits for Dichlorobenzenes
CompoundAgencyExposure LimitNotes
o-Dichlorobenzene OSHA50 ppm (300 mg/m³) Ceiling[4][5][8][9]
NIOSH50 ppm (300 mg/m³) Ceiling[4][5][8]
ACGIH25 ppm (150 mg/m³) TWA; 50 ppm (301 mg/m³) STEL[4][8]
p-Dichlorobenzene OSHA75 ppm (450 mg/m³) TWA[3]
NIOSHPotential Occupational Carcinogen[3]
ACGIH10 ppm (60 mg/m³) TWA[3]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; Ceiling: Not to be exceeded at any time.

Glove Compatibility for Dichlorinated Aromatic Compounds
Glove MaterialDichlorobenzene Breakthrough Time (minutes)General Recommendation
Nitrile < 5 to 15Not recommended for prolonged contact; suitable for incidental splash protection only.[3]
Neoprene ~10Fair; suitable for short-term use.[3]
Natural Rubber (Latex) < 1Not Recommended.[3]
Viton® > 480Excellent.[6]
Laminate Film (e.g., Barrier®) > 480Excellent; offers the broadest chemical protection.[6][10]

Disclaimer: This is a general guide. Breakthrough times can vary based on glove thickness, manufacturer, and specific experimental conditions. Always consult the manufacturer's data for your specific glove.[2]

Experimental Protocols

Protocol for Safe Handling in a Chemical Fume Hood
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly (check airflow monitor). Gather all necessary chemicals, glassware, and equipment and place them inside the fume hood. Adjust the sash to the lowest practical height.

  • Personal Protective Equipment: Don appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and chemically-resistant gloves (e.g., Viton®).

  • Dispensing: Carefully dispense the required amount of the dichlorinated aromatic compound. For solids, use a spatula and weighing paper. For liquids, use a calibrated pipette or syringe. Perform all transfers over a spill tray within the fume hood.

  • Reaction Setup: Assemble your reaction apparatus securely within the fume hood, ensuring any potential vapor release is contained.

  • Post-Procedure: Upon completion, cap all containers tightly. Decontaminate any surfaces and equipment within the fume hood.

  • Waste Disposal: Dispose of all contaminated materials, including pipette tips and wipes, in the designated halogenated organic waste container located within the fume hood.

Protocol for Spill Cleanup
  • Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and call emergency services.

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure proper ventilation by working in a fume hood if possible. Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including a respirator with organic vapor cartridges if necessary, chemical-resistant gloves, a lab coat, and splash goggles.

  • Contain and Absorb: For liquid spills, contain the spill by surrounding it with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Slowly add the absorbent to the spill, working from the outside in. For solid spills, carefully sweep the material into a dustpan.

  • Collect Waste: Carefully scoop the absorbed material or the solid into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials in the same hazardous waste container.

  • Dispose: Dispose of the sealed waste container according to your institution's hazardous waste procedures.

  • Restock: Replenish any used items in the spill kit.

Protocol for Waste Disposal
  • Segregation: It is critical to segregate halogenated waste from non-halogenated waste to prevent dangerous reactions and to ensure proper disposal.[2]

  • Waste Container: Use a designated, clearly labeled, and chemically-resistant container for "Halogenated Organic Waste." Ensure the container has a secure, tight-fitting lid.

  • Collection: Collect all dichlorinated aromatic compound waste, including reaction residues, contaminated solvents, and disposable materials (gloves, paper towels, etc.), in this container.

  • Labeling: Label the waste container with the full chemical names of all components and their approximate concentrations.

  • Storage: Store the waste container in a designated satellite accumulation area, preferably within a ventilated cabinet, away from heat and ignition sources.

  • Disposal Request: When the container is nearly full, submit a hazardous waste pickup request through your institution's Environmental Health and Safety department. Do not overfill the container.

Visualizations

PPE_Selection_Decision_Tree start Start: Handling Dichlorinated Aromatic Compound fume_hood Is the procedure performed in a fume hood? start->fume_hood splash_risk Is there a significant splash risk? fume_hood->splash_risk Yes no_fume_hood Work in a well-ventilated area. Re-evaluate procedure. fume_hood->no_fume_hood No aerosol_risk Is there a risk of aerosol generation? splash_risk->aerosol_risk No ppe2 Add Face Shield splash_risk->ppe2 Yes ppe1 Minimum PPE: - Lab Coat - Safety Goggles - Chemical-Resistant Gloves aerosol_risk->ppe1 No ppe3 Consider Respirator with Organic Vapor Cartridges aerosol_risk->ppe3 Yes ppe2->aerosol_risk consult_ehs Consult EHS for Respirator Fit Testing ppe3->consult_ehs

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep1 Verify Fume Hood Functionality prep2 Gather All Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 exec1 Dispense Compound Carefully prep3->exec1 exec2 Set Up and Run Reaction exec1->exec2 exec3 Monitor Reaction exec2->exec3 clean1 Cap All Containers exec3->clean1 clean2 Decontaminate Surfaces clean1->clean2 clean3 Segregate and Dispose of Waste clean2->clean3

Caption: Workflow for the safe handling of dichlorinated aromatic compounds.

Spill_Response_Workflow cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill Spill Occurs assess Assess Spill Size and Hazard spill->assess alert_minor Alert Colleagues assess->alert_minor Minor evacuate Evacuate Area assess->evacuate Major don_ppe Don Appropriate PPE alert_minor->don_ppe contain Contain and Absorb don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose_minor Dispose of Waste decontaminate->dispose_minor call_emergency Call Emergency Services evacuate->call_emergency

Caption: Workflow for responding to a chemical spill.

References

overcoming low reactivity of starting materials in 2-aroyloxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-aroyloxazoles, particularly when dealing with low-reactivity starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2-aroyloxazoles, and which ones are prone to low reactivity?

A1: The synthesis of 2-aroyloxazoles typically involves the condensation and cyclization of an α-haloketone with a primary amide, or the reaction of an aroyl chloride or carboxylic acid with an appropriate precursor. Starting materials that often exhibit low reactivity include:

  • Sterically hindered aromatic carboxylic acids: Aromatic carboxylic acids with bulky substituents at the ortho positions (e.g., 2,6-disubstituted benzoic acids) can be challenging to activate and couple due to steric hindrance around the carboxylic acid group.

  • Electron-deficient aromatic carboxylic acids: Aromatic carboxylic acids bearing strong electron-withdrawing groups (e.g., nitro, cyano, or trifluoromethyl groups) are less nucleophilic, making them more difficult to activate for subsequent reactions.

  • Electron-poor aryl halides: When the synthesis involves a cross-coupling strategy, electron-deficient aryl halides can be less reactive in oxidative addition steps.

Q2: My 2-aroyloxazole synthesis is giving a very low yield. What are the initial troubleshooting steps I should take?

A2: When encountering a low yield, systematically evaluate the following aspects of your reaction:

  • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction and generate side products.

  • Reaction Conditions: Verify that the reaction temperature, time, and atmosphere (e.g., inert gas for moisture-sensitive reactions) are optimal.

  • Solvent: The choice of solvent can significantly impact the reaction. Ensure you are using a dry, appropriate solvent.

  • Reagent Stoichiometry: Double-check the stoichiometry of your reagents. An excess of one reagent may be necessary to drive the reaction to completion.

  • Activation of the Carboxylic Acid: If you are starting from a carboxylic acid, the activation step is critical. Consider if your activating agent is suitable for your specific substrate.

Q3: Are there any recommended "green" or more environmentally friendly approaches for activating carboxylic acids in this synthesis?

A3: Yes, several methods aim to be more environmentally friendly. For instance, the use of catalytic amounts of formylpyrrolidine (FPyr) with trichlorotriazine (TCT) for the activation of carboxylic acids is a cost-effective and sustainable approach.[1][2][3][4] This method is notable for its high yields, scalability, and tolerance of various functional groups, even under non-dry reaction conditions.[1][2][3][4]

Troubleshooting Guide: Low Reactivity of Starting Materials

Low product yield in 2-aroyloxazole synthesis is a common issue, especially when dealing with unreactive starting materials. The following guide provides potential causes and recommended solutions.

Problem Potential Cause Recommended Solutions
Low or No Product Formation Inefficient Activation of Carboxylic Acid For sterically hindered or electron-deficient carboxylic acids, standard activating agents may be insufficient. Consider using more potent activating agents like trichlorotriazine (TCT) with a formamide catalyst, or a combination of DIC with HOPO.[5]
Poor Nucleophilicity of the Amine/Amide The nucleophilicity of the reacting amine or amide can be a limiting factor. Ensure the reaction conditions do not overly protonate the nucleophile. The choice of base is crucial and may require screening.
Suboptimal Reaction Temperature Some reactions require higher temperatures to overcome the activation energy barrier, especially with unreactive substrates. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Significant Side Products Decomposition of Starting Materials or Intermediates Harsh reaction conditions (e.g., high temperatures or strong acids/bases) can lead to decomposition. Consider using milder activating agents or running the reaction at a lower temperature for a longer duration.
Competing Reaction Pathways The activated carboxylic acid may react with other nucleophiles present in the reaction mixture. Ensure the purity of your starting materials and solvent to avoid unwanted side reactions.

Data Presentation: Comparison of Coupling Reagents for a Sterically Hindered Carboxylic Acid

The following table, adapted from a comparative study on amide bond formation, illustrates the effectiveness of different coupling reagents for a sterically demanding carboxylic acid (2,6-dimethylbenzoic acid). While this data is for amide synthesis, it provides valuable insights into the activation of sterically hindered carboxylic acids, a key challenge in 2-aroyloxazole synthesis.

Coupling ReagentAdditiveIn Situ Yield (%)
DIC HOPO 95
DMT-MM -0
COMU Collidine<5
TPTU NMI<5
EEDQ -0
CDI -0
EDC Oxyma0
Data adapted from a study on the coupling of 2,6-dimethylbenzoic acid with benzylamine.[5]

Experimental Protocols

Protocol 1: Activation of a Sterically Hindered Aromatic Carboxylic Acid using Formamide-Catalyzed Trichlorotriazine (TCT)

This protocol describes a general procedure for the activation of a sterically hindered or electron-deficient aromatic carboxylic acid, which can then be used in the synthesis of a 2-aroyloxazole.

Materials:

  • Sterically hindered/electron-deficient aromatic carboxylic acid (1.0 equiv)

  • Trichlorotriazine (TCT) (0.4 equiv)

  • Formylpyrrolidine (FPyr) (catalytic amount)

  • Anhydrous acetonitrile (MeCN)

  • Appropriate nucleophile for oxazole synthesis (e.g., an α-amino ketone derivative)

Procedure:

  • To a solution of the aromatic carboxylic acid in anhydrous acetonitrile, add a catalytic amount of formylpyrrolidine.

  • Add trichlorotriazine (TCT) to the mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 40-80 °C) until the activation of the carboxylic acid is complete (monitor by TLC or LC-MS).[3]

  • To the resulting activated carboxylic acid (an acyl chloride intermediate), add the appropriate nucleophile for the 2-aroyloxazole synthesis.

  • Continue to stir the reaction until the formation of the 2-aroyloxazole is complete.

  • Work-up the reaction by quenching with a suitable aqueous solution, followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Yield in 2-Aroyloxazole Synthesis

Troubleshooting_Workflow start Low Yield in 2-Aroyloxazole Synthesis check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_activation Evaluate Carboxylic Acid Activation activation_sufficient Activation Sufficient? check_activation->activation_sufficient purity_ok->check_conditions Yes purify_sm Purify Starting Materials purity_ok->purify_sm No conditions_ok->check_activation Yes optimize_conditions Optimize Conditions (e.g., Increase Temp) conditions_ok->optimize_conditions No stronger_activator Use Stronger Activating Agent (e.g., TCT/FPyr) activation_sufficient->stronger_activator No rerun_reaction Re-run Reaction activation_sufficient->rerun_reaction Yes purify_sm->rerun_reaction optimize_conditions->rerun_reaction stronger_activator->rerun_reaction

Caption: A logical workflow for troubleshooting low yields in 2-aroyloxazole synthesis.

General Reaction Pathway for 2-Aroyloxazole Synthesis from a Carboxylic Acid

Reaction_Pathway Aryl_COOH Aryl Carboxylic Acid (Potentially Unreactive) Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) Aryl_COOH->Activated_Intermediate + Activator Activating Agent (e.g., TCT/FPyr) Activator->Activated_Intermediate Cyclization Condensation & Cyclization Activated_Intermediate->Cyclization + Nucleophile Oxazole Precursor (e.g., α-amino ketone) Nucleophile->Cyclization Product 2-Aroyloxazole Cyclization->Product

Caption: General pathway for 2-aroyloxazole synthesis from a carboxylic acid.

References

Technical Support Center: Scaling Up 2-(3,5-Dichlorobenzoyl)oxazole Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,5-Dichlorobenzoyl)oxazole, this technical support center provides essential guidance on overcoming common challenges encountered during production scale-up. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A1: A prevalent and scalable method for the synthesis of 2-aryl-oxazoles, including this compound, is the Robinson-Gabriel synthesis. This method involves the cyclodehydration of a 2-acylamino-ketone precursor. The precursor, N-(2-oxoethyl)-3,5-dichlorobenzamide, can be synthesized by reacting 3,5-dichlorobenzoyl chloride with 2-aminoacetaldehyde dimethyl acetal, followed by acidic hydrolysis of the acetal.

Q2: What are the critical parameters to control during the cyclodehydration step in the Robinson-Gabriel synthesis?

A2: The choice of dehydrating agent, reaction temperature, and reaction time are critical. Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used. Temperature control is crucial to prevent side reactions and decomposition, which can lead to tar formation and reduced yields. Reaction monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.

Q3: My reaction is complete, but I'm having difficulty purifying the final product. What are some common impurities and how can they be removed?

A3: Common impurities include unreacted starting material (2-acylamino-ketone), byproducts from side reactions such as enamides or diols, and tar formed from decomposition. Purification is typically achieved through column chromatography on silica gel. If the product is a solid, recrystallization from a suitable solvent system can be an effective and scalable purification method. For industrial-scale purification, crystallization is often preferred due to its efficiency.[1]

Q4: I am observing significant byproduct formation, leading to a low yield of the desired oxazole. What are the likely side reactions?

A4: Under the strongly acidic conditions of the Robinson-Gabriel synthesis, several side reactions can occur. These include hydrolysis of the amide starting material or the oxazoline intermediate, and elimination reactions that can lead to the formation of enamides. At elevated temperatures, decomposition and polymerization can result in the formation of tar.

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low or No Product Yield 1. Ineffective Dehydrating Agent: The chosen acid may not be strong enough or may be hydrated. 2. Low Reaction Temperature: The activation energy for the cyclization may not be reached. 3. Poor Quality Starting Materials: Impurities in the 2-acylamino-ketone can inhibit the reaction.1. Use a fresh, anhydrous, and sufficiently strong dehydrating agent (e.g., concentrated H₂SO₄ or PPA). 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Purify the 2-acylamino-ketone precursor before the cyclization step.
Formation of Tar/Polymerization 1. Excessively High Reaction Temperature: Leads to decomposition of starting materials and products. 2. Prolonged Reaction Time: Increases the likelihood of side reactions and degradation.1. Lower the reaction temperature. A step-wise increase in temperature can help find the optimal balance. 2. Monitor the reaction progress closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Presence of Enamide Byproduct Alternative Elimination Pathway: The reaction conditions may favor the elimination of water to form a stable enamide instead of cyclization.Modify the reaction conditions by trying a different dehydrating agent or lowering the reaction temperature to disfavor the enamide formation pathway.
Incomplete Reaction Insufficient Acid Catalyst: The amount of dehydrating agent may not be sufficient to drive the reaction to completion.Increase the stoichiometry of the dehydrating agent. For example, using a larger excess of polyphosphoric acid can improve conversion.
Difficult Product Purification Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging.1. Optimize the solvent system for column chromatography to improve separation. 2. If the product is a solid, attempt recrystallization from various solvents to find one that selectively crystallizes the product.

Data Presentation

Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
Dehydrating AgentTypical Reaction ConditionsTypical Yield RangeNotes
Conc. H₂SO₄ 60-100 °C, 1-4 hours60-75%Can lead to charring and side reactions with sensitive substrates.[2]
Polyphosphoric Acid (PPA) 100-160 °C, 2-6 hours50-85%Often gives higher yields for electron-deficient systems compared to H₂SO₄.[3]
Phosphorus Pentoxide (P₂O₅) Reflux in toluene or xylene40-70%Requires anhydrous conditions.
Trifluoroacetic Anhydride (TFAA) Room temperature to reflux30-70%Milder conditions, but can be less effective for less reactive substrates.[2]

Yields are highly substrate-dependent and the above data is illustrative for typical Robinson-Gabriel syntheses of 2-aryloxazoles.

Experimental Protocols

Protocol 1: Synthesis of N-(2-oxoethyl)-3,5-dichlorobenzamide (Precursor)

This protocol describes the synthesis of the 2-acylamino-ketone precursor from 3,5-dichlorobenzoyl chloride and 2-aminoacetaldehyde dimethyl acetal.

  • Amide Formation:

    • Dissolve 2-aminoacetaldehyde dimethyl acetal (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 3,5-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(2,2-dimethoxyethyl)-3,5-dichlorobenzamide.

  • Acetal Hydrolysis:

    • Dissolve the crude N-(2,2-dimethoxyethyl)-3,5-dichlorobenzamide in a mixture of acetone and 1 M aqueous HCl.

    • Stir the solution at room temperature for 4-6 hours, or until TLC analysis indicates complete hydrolysis of the acetal.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(2-oxoethyl)-3,5-dichlorobenzamide, which can be purified by recrystallization or column chromatography.

Protocol 2: Robinson-Gabriel Synthesis of this compound

This protocol outlines the cyclodehydration of the precursor to the final product using concentrated sulfuric acid.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place N-(2-oxoethyl)-3,5-dichlorobenzamide (1.0 equivalent).

    • Carefully add concentrated sulfuric acid (5-10 equivalents by weight) to the flask while cooling in an ice bath to manage the exothermic reaction.

  • Cyclodehydration:

    • After the addition is complete, heat the reaction mixture to 60-80 °C.

    • Stir the mixture at this temperature for 1-3 hours, monitoring the progress by TLC (using a neutralized aliquot).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Acetal Hydrolysis cluster_2 Step 3: Cyclodehydration (Robinson-Gabriel) 3,5-Dichlorobenzoyl_Chloride 3,5-Dichlorobenzoyl Chloride Amide_Intermediate N-(2,2-dimethoxyethyl)- 3,5-dichlorobenzamide 3,5-Dichlorobenzoyl_Chloride->Amide_Intermediate Et3N, DCM 2-Aminoacetaldehyde_Acetal 2-Aminoacetaldehyde Dimethyl Acetal 2-Aminoacetaldehyde_Acetal->Amide_Intermediate Acylamino_Ketone N-(2-oxoethyl)- 3,5-dichlorobenzamide Amide_Intermediate->Acylamino_Ketone H+, H2O Final_Product This compound Acylamino_Ketone->Final_Product Conc. H2SO4, Heat Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Purity Check Starting Material Purity Start->Check_Purity Purify Purify Precursor Check_Purity->Purify No Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Yes Purify->Check_Purity Harsh_Conditions Conditions Too Harsh? (e.g., High Temp) Check_Conditions->Harsh_Conditions Mild_Conditions Conditions Too Mild? (Incomplete Reaction) Check_Conditions->Mild_Conditions No Reduce_Temp Lower Temperature, Monitor by TLC Harsh_Conditions->Reduce_Temp Yes Harsh_Conditions->Mild_Conditions No End Optimized Yield Reduce_Temp->End Increase_Severity Increase Temperature or Use Stronger Dehydrating Agent Mild_Conditions->Increase_Severity Yes Mild_Conditions->End No Increase_Severity->End Logical_Relationships Parameters Reaction Parameters Temperature Dehydrating Agent Reaction Time Outcomes Reaction Outcomes Yield Purity Byproduct Formation Parameters->Outcomes directly influences Side_Reactions Potential Issues Decomposition Hydrolysis Enamide Formation Parameters->Side_Reactions can trigger Outcomes->Side_Reactions can be indicative of

References

Technical Support Center: Troubleshooting Low Cell Permeability of Novel 2-(3,5-Dichlorobenzoyl)oxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell permeability with novel 2-(3,5-Dichlorobenzoyl)oxazole analogs. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Question 1: My this compound analog shows high potency in biochemical assays but low activity in cell-based assays. What could be the primary reason?

A significant drop in potency between biochemical and cell-based assays often points to poor cell permeability.[1] For your compound to reach its intracellular target, it must first efficiently cross the cell membrane.[1] Several factors can hinder this process, including the compound's physicochemical properties and potential interactions with cellular transport mechanisms.

To systematically troubleshoot this issue, consider the following workflow:

G start Low Cellular Activity Observed check_physchem Assess Physicochemical Properties (Lipinski's Rule of 5) start->check_physchem pampa_assay Perform PAMPA Assay (Passive Permeability) check_physchem->pampa_assay Properties suggest permeability issues high_pampa High PAMPA Permeability? pampa_assay->high_pampa caco2_assay Perform Caco-2 Assay (Passive + Active Transport) high_caco2 High Caco-2 Permeability? caco2_assay->high_caco2 high_pampa->caco2_assay Yes low_pampa Low PAMPA Permeability high_pampa->low_pampa No passive_issue Poor Passive Diffusion (Modify Physicochemical Properties) low_pampa->passive_issue low_caco2 Low Caco-2 Permeability high_caco2->low_caco2 No success Cellular Activity Correlates with Biochemical Potency high_caco2->success Yes efflux_issue Investigate Active Efflux (e.g., P-gp Substrate) low_caco2->efflux_issue solubility_issue Check for Poor Aqueous Solubility or Compound Instability low_caco2->solubility_issue

Caption: Troubleshooting workflow for low cell permeability.

Question 2: How do I assess the physicochemical properties of my oxazole analogs and how do they relate to permeability?

The "Rule of Five," proposed by Lipinski, provides a useful framework for predicting the passive diffusion of small molecules.[2] Poor absorption or permeation is more likely when a compound violates two or more of these rules.[3]

Table 1: Key Physicochemical Properties Influencing Cell Permeability [2][4][5]

PropertyGuideline for Good PermeabilityImpact on this compound Analogs
Molecular Weight (MW) < 500 DaThe core structure is relatively small, but large substitutions can increase MW.
Lipophilicity (logP) < 5The dichlorobenzoyl group contributes to lipophilicity, which is generally favorable for membrane partitioning.
Hydrogen Bond Donors (HBD) < 5The oxazole core itself has no HBDs. Substituents will determine the HBD count.
Hydrogen Bond Acceptors (HBA) < 10The oxazole nitrogen and carbonyl oxygen are HBAs. Substituents can add more.
Polar Surface Area (PSA) < 140 ŲHigh PSA is associated with poor permeability. The oxazole and benzoyl groups contribute to PSA.

You can estimate these properties using various computational tools. If your analog violates these guidelines, it may indicate a challenge with passive diffusion.

G cluster_0 Favorable Properties for Passive Diffusion cluster_1 Unfavorable Properties for Passive Diffusion Low_MW Low Molecular Weight (<500 Da) Cell_Membrane Cell Membrane Low_MW->Cell_Membrane Optimal_LogP Optimal Lipophilicity (logP < 5) Optimal_LogP->Cell_Membrane Low_HBD Low H-Bond Donors (< 5) Low_HBD->Cell_Membrane Low_HBA Low H-Bond Acceptors (< 10) Low_HBA->Cell_Membrane Low_PSA Low Polar Surface Area (< 140 Ų) Low_PSA->Cell_Membrane High_MW High Molecular Weight (>500 Da) High_LogP High Lipophilicity (logP > 5) High_HBD High H-Bond Donors (> 5) High_HBA High H-Bond Acceptors (> 10) High_PSA High Polar Surface Area (> 140 Ų) Cell_Membrane->High_MW Cell_Membrane->High_LogP Cell_Membrane->High_HBD Cell_Membrane->High_HBA Cell_Membrane->High_PSA

Caption: Interplay of physicochemical properties and passive diffusion.

FAQs about Permeability Assays

Question 3: What is the Parallel Artificial Membrane Permeability Assay (PAMPA) and when should I use it?

PAMPA is a cell-free, in vitro assay that measures the passive permeability of a compound across an artificial lipid membrane.[6][7] It is a cost-effective and high-throughput method ideal for early-stage drug discovery to screen and rank compounds based on their passive diffusion potential.[6][8] Since it only assesses passive transport, it can help you quickly identify if poor passive diffusion is the primary issue with your oxazole analogs.[7]

G prep_solutions Prepare Donor and Acceptor Solutions add_solutions Add Compound to Donor Well and Buffer to Acceptor Well prep_solutions->add_solutions prep_plate Coat Donor Plate with Artificial Membrane Lipid prep_plate->add_solutions incubate Incubate the 'Sandwich' Plate add_solutions->incubate analyze Quantify Compound Concentration in Donor and Acceptor Wells (e.g., LC-MS/MS) incubate->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate

Caption: Experimental workflow for the PAMPA assay.

Table 2: Interpretation of PAMPA Results

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Interpretation
High> 10High passive permeability.
Moderate1 - 10Moderate passive permeability.
Low< 1Low passive permeability.

Question 4: My compound has good permeability in the PAMPA assay but still shows low cellular activity. What should I investigate next?

If your compound demonstrates good passive permeability in the PAMPA assay but is inactive in cell-based assays, this suggests the involvement of active cellular processes.[1] The most common reason is that your compound is a substrate for an efflux pump, such as P-glycoprotein (P-gp), which actively transports the compound out of the cell, preventing it from reaching its target.[9][10]

To investigate this, you should perform a Caco-2 permeability assay.

G compound Oxazole Analog membrane Cell Membrane compound->membrane Passive Diffusion intracellular Intracellular Space (Target Site) membrane->intracellular pgp P-glycoprotein (Efflux Pump) extracellular Extracellular Space pgp->extracellular Active Efflux intracellular->pgp

Caption: Mechanism of active efflux by P-glycoprotein.

Question 5: What is the Caco-2 permeability assay and how does it differ from PAMPA?

The Caco-2 permeability assay is a cell-based in vitro model that uses a monolayer of differentiated Caco-2 cells, which are derived from human colorectal adenocarcinoma, to mimic the human intestinal epithelium.[11][12] Unlike PAMPA, Caco-2 cells express various transporters, including influx and efflux pumps like P-gp.[12][13] This allows the assay to measure both passive diffusion and active transport, providing a more comprehensive prediction of in vivo drug absorption and the potential for active efflux.[12][14]

G seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21-28 Days to Form a Differentiated Monolayer seed_cells->differentiate check_integrity Measure Transepithelial Electrical Resistance (TEER) to Confirm Monolayer Integrity differentiate->check_integrity perform_assay Perform Bidirectional Transport Assay (A→B and B→A) check_integrity->perform_assay TEER is high analyze Quantify Compound Concentration in Apical and Basolateral Compartments (LC-MS/MS) perform_assay->analyze calculate Calculate Papp (A→B and B→A) and Efflux Ratio (ER) analyze->calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

Table 3: Interpretation of Caco-2 Assay Results [11]

ParameterCalculationInterpretation
Apparent Permeability (Papp A→B) (dQ/dt) / (A * C₀)Indicates the rate of transport from the apical (intestinal lumen) to the basolateral (blood) side.
Efflux Ratio (ER) Papp (B→A) / Papp (A→B)An ER > 2 suggests that the compound is a substrate for an active efflux transporter.

Strategies to Improve Cell Permeability

Question 6: My oxazole analog has poor passive permeability and/or is an efflux pump substrate. What strategies can I use to improve its cellular uptake?

Several strategies can be employed to enhance the cell permeability of your compounds:

  • Chemical Modifications:

    • Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active compound.[15] For example, esterification of a carboxylic acid can neutralize a negative charge and improve passive diffusion.[16]

    • Reduce Hydrogen Bonding: Modify the structure to reduce the number of hydrogen bond donors and acceptors.[17]

    • Optimize Lipophilicity: Systematically modify substituents to achieve a logP value in the optimal range for membrane permeability.

  • Formulation Strategies:

    • Use of Permeation Enhancers: Incorporate excipients that can transiently increase membrane permeability.[18][19] Examples include fatty acids and bile salts.[18]

    • Nanocarriers: Encapsulate your compound in lipid-based or polymeric nanocarriers to facilitate its transport across the cell membrane.[20][21]

  • Addressing Active Efflux:

    • Co-administration with an Efflux Pump Inhibitor: While not a strategy to modify the compound itself, this can be used in vitro to confirm P-gp involvement.[13]

    • Structural Modification to Avoid Efflux: Iteratively modify the compound's structure to reduce its recognition by efflux pumps. This is a more complex medicinal chemistry challenge.

Experimental Protocols

Detailed protocols for the PAMPA and Caco-2 assays are provided below for your reference.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To determine the passive permeability of a test compound.

Materials:

  • 96-well PAMPA plate system (donor and acceptor plates)

  • Lecithin in dodecane solution (e.g., 1% w/v)[8]

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader

Procedure:

  • Prepare Solutions:

    • Acceptor Solution: PBS (pH 7.4).

    • Donor Solution: Prepare the test compound at the final desired concentration (e.g., 10 µM) in PBS with a final DMSO concentration of 1-5%.[8][22]

  • Prepare the PAMPA Plate:

    • Add 300 µL of acceptor solution to each well of the 96-well acceptor plate.[8]

    • Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate, ensuring the entire surface is coated.[8]

  • Assemble the PAMPA Sandwich:

    • Add 150-200 µL of the donor solution containing the test compound to each well of the coated donor plate.[7][8]

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[7][8]

  • Sample Collection and Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Collect samples from both the donor and acceptor wells.

    • Analyze the concentration of the test compound in each sample using a suitable analytical method like LC-MS/MS.[7]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Caco-2 Permeability Assay Protocol

Objective: To determine the bidirectional permeability and efflux ratio of a test compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)[11]

  • Transwell permeable supports (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • TEER meter

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².[11]

    • Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[11]

  • Monolayer Integrity Check:

    • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use monolayers with high TEER values (e.g., >200 Ω·cm²), indicating tight junction formation.[23]

  • Bidirectional Transport Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.[11]

    • Apical to Basolateral (A→B) Transport:

      • Add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) chamber.[11]

      • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Transport:

      • Add the test compound to the basolateral (donor) chamber.

      • Add fresh transport buffer to the apical (receiver) chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11][13]

    • At the end of the incubation, collect samples from both the donor and receiver compartments of both transport directions.

  • Sample Analysis:

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both the A→B and B→A directions.

    • Calculate the efflux ratio (ER) by dividing Papp (B→A) by Papp (A→B).

References

Technical Support Center: Microwave-Assisted Synthesis of 2-(3,5-Dichlorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 2-(3,5-Dichlorobenzoyl)oxazole. Our aim is to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common microwave-assisted method for synthesizing 2-aroyloxazoles like this compound?

A1: A prevalent and efficient method is the reaction of an appropriate aroyl chloride (in this case, 3,5-Dichlorobenzoyl chloride) with an amino alcohol derivative, often facilitated by a coupling agent or a base, under microwave irradiation. Another common approach involves the reaction of an aryl aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). Given the target molecule's structure, the reaction between 3,5-Dichlorobenzoyl chloride and 2-aminoethanol followed by cyclization is a plausible and direct route.

Q2: Why is microwave synthesis preferred over conventional heating for this reaction?

A2: Microwave irradiation offers several advantages, including significantly reduced reaction times, improved reaction yields, and enhanced product purity.[1][2][3] The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can minimize the formation of side products.[2][3]

Q3: What are some common "green" chemistry approaches for this synthesis?

A3: Green chemistry principles can be applied by using environmentally benign solvents like ethanol or even water, employing reusable catalysts, and conducting the reaction under solvent-free conditions where applicable.[4] Microwave-assisted synthesis is inherently a greener technique due to its energy efficiency.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective technique to monitor the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the desired product.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions.[5][6]

Potential CauseRecommended Solutions
Poor Quality of Starting Materials Ensure the purity of 3,5-Dichlorobenzoyl chloride and the amino alcohol. Use freshly opened reagents or purify them before use. 3,5-Dichlorobenzoyl chloride is sensitive to moisture.
Suboptimal Reaction Temperature The reaction temperature significantly impacts the yield. If the yield is low, incrementally increase the temperature. If side products are observed at higher temperatures, lowering the temperature may be beneficial.[5]
Incorrect Reaction Time Inadequate reaction time can lead to incomplete conversion. Monitor the reaction using TLC to determine the optimal reaction time. Conversely, prolonged reaction times can lead to product degradation.
Inefficient Catalyst or Base The choice and amount of catalyst or base are crucial. For the cyclization step, a dehydrating agent or a suitable base is often required. Experiment with different catalysts (e.g., PPA, PPE) or bases (e.g., K₃PO₄, DMAP) and optimize their concentration.[7][8][9]
Improper Solvent The solvent choice can influence the reaction rate and yield. Solvents with high dielectric constants are generally more efficient at absorbing microwave energy. Consider solvents like DMF, DMSO, or isopropanol.[8]
Problem 2: Formation of Significant Impurities

The presence of impurities can complicate purification and reduce the overall yield.

Potential CauseRecommended Solutions
Side Reactions The formation of byproducts is a common issue. Side reactions can be minimized by optimizing the reaction temperature, time, and stoichiometry of the reactants.[10]
Product Degradation The oxazole ring can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged exposure to strong acids or bases during the reaction and work-up.[11]
Similar Polarity of Product and Impurities If the product and impurities have similar polarities, separation by column chromatography can be challenging. Try using a different solvent system for elution or consider alternative purification techniques like recrystallization.[5]

Experimental Protocols

Proposed Microwave-Assisted Synthesis of this compound

This protocol is a generalized procedure based on similar microwave-assisted oxazole syntheses.[7][8] Optimization will be necessary for the specific substrate.

Reactants:

  • 3,5-Dichlorobenzoyl chloride

  • 2-Aminoethanol

  • A suitable base (e.g., Potassium Phosphate, K₃PO₄)

  • A suitable solvent (e.g., Isopropanol, IPA)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminoethanol (1.2 equivalents) and the chosen base (2.0 equivalents) in the solvent.

  • Slowly add 3,5-Dichlorobenzoyl chloride (1.0 equivalent) to the mixture while stirring.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 90-120°C) and power (e.g., 300 W) for a specified time (e.g., 10-30 minutes).

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Perform an appropriate work-up, which may include filtration to remove the base, followed by extraction with an organic solvent and washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize reaction conditions from literature on microwave-assisted synthesis of similar oxazole derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines from Amido Alcohols[7]

EntryAmido AlcoholProductYield (%)Time (min)Temperature (°C)
1N-Benzoylaminoethanol2-Phenyl-2-oxazoline98490
2N-(4-Chlorobenzoyl)aminoethanol2-(4-Chlorophenyl)-2-oxazoline95490
3N-(4-Nitrobenzoyl)aminoethanol2-(4-Nitrophenyl)-2-oxazoline94490

Table 2: Microwave-Assisted Synthesis of 5-Substituted Oxazoles[8]

EntryAldehydeBase (equiv.)SolventYield (%)Time (min)Temperature (°C)Power (W)
1BenzaldehydeK₃PO₄ (2)IPA96865350
24-ChlorobenzaldehydeK₃PO₄ (2)IPA94865350
34-NitrobenzaldehydeK₃PO₄ (2)IPA92865350

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification start Combine 2-Aminoethanol, Base, and Solvent add_reagent Add 3,5-Dichlorobenzoyl chloride start->add_reagent mw_irradiation Microwave Irradiation (90-120°C, 10-30 min) add_reagent->mw_irradiation monitoring Monitor by TLC mw_irradiation->monitoring workup Cool, Filter, Extract monitoring->workup purification Column Chromatography workup->purification end_product This compound purification->end_product

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield reagents Poor Reagent Quality start->reagents temp Suboptimal Temperature start->temp time Incorrect Reaction Time start->time catalyst Inefficient Catalyst/Base start->catalyst purify_reagents Purify/Verify Reagents reagents->purify_reagents optimize_temp Optimize Temperature temp->optimize_temp optimize_time Optimize Time (TLC Monitoring) time->optimize_time screen_catalyst Screen Catalysts/Bases catalyst->screen_catalyst end end purify_reagents->end Improved Yield optimize_temp->end optimize_time->end screen_catalyst->end

Caption: Troubleshooting workflow for low product yield in oxazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Aroyloxazoles: Robinson-Gabriel vs. Van Leusen Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the oxazole moiety represents a critical scaffold due to its prevalence in a wide range of biologically active molecules. Among the various synthetic routes to oxazoles, the Robinson-Gabriel and Van Leusen syntheses are two of the most established methods. This guide provides an objective comparison of these two approaches for the synthesis of 2-aroyloxazoles, supported by experimental data and detailed protocols to inform the selection of the most appropriate synthetic strategy.

At a Glance: Key Differences

ParameterRobinson-Gabriel SynthesisVan Leusen Synthesis
Product 2,5-Disubstituted or 2,4,5-Trisubstituted Oxazoles5-Substituted Oxazoles
Starting Materials α-Acylamino ketoneAldehyde and Tosylmethyl isocyanide (TosMIC)
Key Transformation Intramolecular cyclodehydration[3+2] Cycloaddition followed by elimination
Typical Reagents H₂SO₄, POCl₃, PPA, TFAABase (e.g., K₂CO₃, t-BuOK)
Reaction Conditions Often harsh, requiring strong acids and high temperaturesGenerally mild to moderate
Yield Range Moderate to GoodGood to Excellent
Applicability to 2-Aroyloxazoles Directly applicableNot suitable for direct synthesis

Synthetic Pathways and Logical Comparison

The choice between the Robinson-Gabriel and Van Leusen synthesis fundamentally depends on the desired substitution pattern of the oxazole ring. The following diagram illustrates the distinct synthetic pathways and highlights their differing outcomes.

G cluster_RG Robinson-Gabriel Synthesis cluster_VL Van Leusen Synthesis cluster_comparison Applicability to 2-Aroyloxazoles RG_start α-Aroylamino ketone RG_reagent Dehydrating Agent (e.g., H₂SO₄) RG_start->RG_reagent Intramolecular Cyclodehydration RG_product 2-Aroyloxazole RG_reagent->RG_product RG_comparison Directly Applicable RG_product->RG_comparison VL_start_aldehyde Aldehyde VL_reagent Base (e.g., K₂CO₃) VL_start_aldehyde->VL_reagent VL_start_tosmic TosMIC VL_start_tosmic->VL_reagent VL_product 5-Substituted Oxazole VL_reagent->VL_product [3+2] Cycloaddition & Elimination VL_comparison Not Directly Applicable VL_product->VL_comparison

Comparative workflow of Robinson-Gabriel and Van Leusen syntheses.

Robinson-Gabriel Synthesis for 2-Aroyloxazoles

The Robinson-Gabriel synthesis is a classical and reliable method for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles through the cyclodehydration of an α-acylamino ketone precursor.[1][2] This approach is well-suited for the synthesis of 2-aroyloxazoles, where the aroyl group is introduced via the acylation of an aminoketone.

Experimental Protocol: Tandem Ugi/Robinson-Gabriel Synthesis of a 2,4,5-Trisubstituted Oxazole[3]

This protocol describes the second step of a tandem reaction, where the product of an Ugi reaction is subjected to Robinson-Gabriel cyclodehydration.

Materials:

  • Ugi reaction product (α-acylamino amide intermediate)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • The crude Ugi product is treated with concentrated sulfuric acid at 60 °C for 2 hours.

  • The reaction mixture is then carefully quenched by pouring it into ice water.

  • The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.

Quantitative Data: In a reported synthesis, this protocol afforded the target oxazole in a 72% isolated yield.[3]

Van Leusen Synthesis and its Applicability

The Van Leusen oxazole synthesis is a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5] The reaction proceeds via a [3+2] cycloaddition mechanism followed by the elimination of p-toluenesulfinic acid.

Why the Van Leusen Synthesis is Not Suitable for 2-Aroyloxazoles

The established mechanism of the Van Leusen oxazole synthesis dictates that the aldehyde carbon becomes the C5 carbon of the oxazole ring, and the isocyanide carbon of TosMIC becomes the C4 carbon. The C2 carbon is derived from the methylene group of TosMIC. Consequently, this method is inherently designed to produce 5-substituted oxazoles and cannot be directly employed for the synthesis of 2-aroyloxazoles. While modifications and alternative reactions involving TosMIC exist for the synthesis of other heterocyclic systems, a direct and efficient Van Leusen-type synthesis of 2-aroyloxazoles has not been established.[4][6]

Summary and Recommendations

For the synthesis of 2-aroyloxazoles, the Robinson-Gabriel synthesis is the more appropriate and established method. It allows for the direct incorporation of the aroyl group at the 2-position of the oxazole ring, starting from a readily accessible α-aroylamino ketone. While the reaction conditions can be harsh, requiring strong acids and elevated temperatures, it provides a reliable route to the desired products with moderate to good yields.

The Van Leusen synthesis, on the other hand, is a highly efficient method for the preparation of 5-substituted oxazoles. Its mild reaction conditions and broad substrate scope for aldehydes make it a valuable tool in organic synthesis. However, for researchers and professionals in drug development aiming to synthesize 2-aroyloxazoles, the Robinson-Gabriel synthesis or other alternative methods for 2-substituted oxazoles should be considered.

The following diagram illustrates the decision-making process for selecting a synthetic route based on the desired oxazole substitution pattern.

G cluster_products cluster_methods start Desired Oxazole Product product_2_aroyl 2-Aroyloxazole start->product_2_aroyl Target has substituent at C2 product_5_subst 5-Substituted Oxazole start->product_5_subst Target has substituent at C5 method_rg Robinson-Gabriel Synthesis product_2_aroyl->method_rg Select Method method_vl Van Leusen Synthesis product_5_subst->method_vl Select Method

Decision workflow for oxazole synthesis.

References

Dichlorobenzoyl Oxazole Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile pharmacological activities. This guide provides a comparative analysis of dichlorobenzoyl oxazole analogs and related chloro-substituted derivatives, focusing on their structure-activity relationships (SAR) in anticancer and anti-inflammatory applications. The information is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity of Chloro-Substituted Phenyl Oxazole Analogs

The following tables summarize the quantitative biological data for various chloro-substituted phenyl oxazole and benzoxazole derivatives, highlighting their efficacy in different therapeutic areas.

Table 1: Anticancer Activity of Chloro-Benzoxazole Derivatives
Compound IDStructureCancer Cell LineIC50 (µM)Citation
6 5,7-dichloro-2-(5-methyl-3-oxo-2,4-dihydro-3H-pyrazol-2-yl)-1,3-benzoxazoleNot Specified>30[1]
8 2-(5,7-dichloro-1,3-benzoxazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-oneNot Specified>30[1]
5a 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazideNot Specified>70% cell viability[2]
5b 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[(4-methylphenyl)methylidene]acetohydrazideNot Specified>70% cell viability[2]
5d 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[(4-chlorophenyl)methylidene]acetohydrazideNot Specified>70% cell viability[2]
5e 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)methylidene]acetohydrazideNot Specified>70% cell viability[2]
5g 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[(2-hydroxyphenyl)methylidene]acetohydrazideNot Specified>70% cell viability[2]
5h 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[(4-nitrophenyl)methylidene]acetohydrazideNot Specified>70% cell viability[2]

SAR Insights for Anticancer Activity:

  • The reviewed 5,7-dichloro-1,3-benzoxazole derivatives (compounds 6 and 8) showed limited cytotoxic activity.[1]

  • Similarly, a series of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides (5a, 5b, 5d, 5e, 5g, 5h) demonstrated low cytotoxicity, with over 70% cell viability at the tested concentrations.[2]

  • This suggests that while the dichlorobenzoyl and chlorobenzoxazole moieties are present, the overall molecular structure of these specific analogs does not confer potent anticancer activity. Further modifications are necessary to enhance cytotoxicity.

Table 2: Anti-inflammatory Activity of Dichlorophenyl Oxadiazole Analogs
Compound IDR-Group (Substitution on Phenyl Ring)% Inhibition of Edema (100 mg/kg)Ulcerogenic IndexCitation
5c 4-chlorophenyl39.80.66 ± 0.12[3]
5f 4-ethylphenyl57.80.58 ± 0.14[4]
5i 4-aminophenyl51.40.66 ± 0.12[4]
Indomethacin Reference Drug58.71.83 ± 0.21[3][4]

SAR Insights for Anti-inflammatory Activity:

  • A series of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione derivatives showed significant anti-inflammatory activity.[4]

  • The presence of a 4-ethylphenyl group (compound 5f) resulted in the highest activity (57.8% inhibition), comparable to the reference drug indomethacin.[4]

  • A 4-aminophenyl substitution (compound 5i) also conferred potent activity (51.4% inhibition).[4]

  • Notably, these compounds exhibited a significantly lower ulcerogenic index compared to indomethacin, suggesting a better gastrointestinal safety profile.[3][4]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This in vivo assay evaluates the anti-inflammatory activity of compounds.[3]

  • Animals: Male Sprague-Dawley rats (150-200 g) are used.

  • Groups: Animals are divided into control, reference (Indomethacin, 10 mg/kg), and test compound groups (50 or 100 mg/kg).

  • Administration: Test compounds and the reference drug are administered orally. The control group receives the vehicle (e.g., 0.5% sodium carboxymethyl cellulose).

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Ulcerogenic Activity

This assay assesses the potential of the compounds to induce gastric ulcers.[3]

  • Animals: Rats are fasted for 24 hours before the experiment but have free access to water.

  • Administration: The test compounds are administered orally at a dose of 300 mg/kg.

  • Observation: After 8 hours of administration, the animals are sacrificed, and their stomachs are removed.

  • Evaluation: The stomachs are opened along the greater curvature and washed with saline. The gastric mucosa is examined for any lesions or ulcers. The number and severity of ulcers are scored to determine the ulcerogenic index.

Visualizing Molecular Mechanisms and Workflows

Hypothesized AMPK Activation Pathway for Hypoglycemic Oxazole Analogs

Some oxazole derivatives have been investigated as potential hypoglycemic agents, possibly acting through the activation of the AMP-activated protein kinase (AMPK) pathway.[5]

AMPK_Pathway Oxazole Hypoglycemic Oxazole Analog (e.g., 5k) AMPK AMPK (AMP-activated protein kinase) Oxazole->AMPK activates Glucose_Uptake Increased Glucose Consumption in HepG2 cells AMPK->Glucose_Uptake promotes Hypoglycemic_Effect Systemic Hypoglycemic Effect Glucose_Uptake->Hypoglycemic_Effect leads to Cytotoxicity_Workflow start Start synthesis Synthesize Dichlorobenzoyl Oxazole Analogs start->synthesis treatment Treat Cells with Analogs at Various Concentrations synthesis->treatment cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay (or similar viability assay) incubation->mtt_assay measurement Measure Absorbance (correlates with cell viability) mtt_assay->measurement calculation Calculate % Cell Viability and IC50 Values measurement->calculation sar_analysis Structure-Activity Relationship Analysis calculation->sar_analysis end End sar_analysis->end

References

A Comparative Guide to the Anticancer Potential of 2-(3,5-Dichlorobenzoyl)oxazole and Other Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including significant potential in anticancer drug discovery. This guide provides a comparative analysis of the anticancer properties of 2-(3,5-Dichlorobenzoyl)oxazole and other structurally related oxazole derivatives. While specific experimental data on this compound is limited in publicly available literature, this document synthesizes findings from various studies on other substituted oxazoles to offer insights into their structure-activity relationships and potential mechanisms of action.

Preliminary studies suggest that this compound possesses notable biological activities, with its derivatives being evaluated for their anticancer properties[1]. The presence of the dichlorinated benzoyl group at the 2-position of the oxazole ring is a key structural feature that is anticipated to influence its biological efficacy[1].

Comparative Cytotoxicity of Oxazole Derivatives

The following tables summarize the in vitro anticancer activity of various oxazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Cytotoxicity of 2-Aryl-naphtho[2,3-d]oxazole-4,9-dione Derivatives

CompoundSubstitution on 2-Aryl GroupCancer Cell LineIC50 (µM)
1 3-ChlorophenylLNCaP (Prostate)0.03
1 3-ChlorophenylPC3 (Prostate)0.08
2 PhenylLNCaP (Prostate)>10
2 PhenylPC3 (Prostate)>10
3 4-ChlorophenylLNCaP (Prostate)0.12
3 4-ChlorophenylPC3 (Prostate)0.25

Data sourced from a study on 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, which demonstrated that the position of the chloro-substituent on the phenyl ring significantly impacts cytotoxicity[2].

Table 2: Cytotoxicity of Other Dichlorinated Phenyl-containing Heterocyclic Compounds

CompoundCancer Cell LineIC50 (µg/mL)IC50 (µM)
2-(3,4-dichlorophenyl)-4H-benzo[d][1][3]oxazin-4-oneMCF-7 (Breast)70.74 ± 3.95~235

This data highlights the cytotoxicity of a related compound with a dichlorophenyl moiety against a breast cancer cell line[4].

Structure-Activity Relationship (SAR) Insights

The anticancer activity of oxazole derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are critical for cytotoxic activity. Electron-withdrawing groups, such as chlorine atoms, have been shown to enhance anticancer potency[5]. The meta-position for chloro-substitution on the 2-phenyl ring of 2-arylnaphtho[2,3-d]oxazole-4,9-diones resulted in the most potent activity against prostate cancer cell lines[2].

  • The Oxazole Core: The oxazole ring itself is a crucial pharmacophore. Its derivatives have been shown to target various cellular components and pathways involved in cancer progression, including STAT3, microtubules, G-quadruplexes, DNA topoisomerases, and protein kinases[3][6].

Experimental Protocols

The following are summaries of standard experimental protocols used to evaluate the anticancer activity of the compounds cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., LNCaP, PC3, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (oxazole derivatives) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 5 days).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves, representing the concentration of the compound that causes a 50% reduction in cell viability.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound has not been elucidated, oxazole derivatives, in general, are known to exert their anticancer effects through various mechanisms.

anticancer_mechanisms cluster_compound Oxazole Derivatives cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects Oxazole_Derivative 2-Aroyl-Oxazole Derivatives Tubulin Tubulin Polymerization Oxazole_Derivative->Tubulin Topoisomerase DNA Topoisomerase Oxazole_Derivative->Topoisomerase Kinases Protein Kinases (e.g., STAT3) Oxazole_Derivative->Kinases G_Quadruplex G-Quadruplex DNA Oxazole_Derivative->G_Quadruplex Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Topoisomerase->Apoptosis Inhibition_Proliferation Inhibition of Proliferation Kinases->Inhibition_Proliferation G_Quadruplex->Inhibition_Proliferation Cell_Cycle_Arrest->Apoptosis Inhibition_Proliferation->Apoptosis

Caption: Potential anticancer mechanisms of 2-aroyl-oxazole derivatives.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening and evaluating the anticancer potential of novel compounds like oxazole derivatives involves a multi-step process.

experimental_workflow Start Compound Synthesis (e.g., Oxazole Derivatives) In_Vitro_Screening In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Start->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) SAR_Analysis->Mechanism_Studies Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Animal Models (e.g., Xenograft Models) Mechanism_Studies->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: General workflow for anticancer drug discovery and development.

Conclusion

The available data, although not providing a direct comparison, strongly suggests that the 2-aroyl-oxazole scaffold is a promising template for the development of novel anticancer agents. The cytotoxic potency of these derivatives is highly dependent on the substitution pattern on the aromatic rings. Specifically, the presence and position of electron-withdrawing groups like chlorine, as seen in the structure of this compound, are likely to be key determinants of their anticancer activity. Further focused studies on this compound are warranted to fully elucidate its anticancer potential and mechanism of action, which would enable a more direct and comprehensive comparison with other oxazole derivatives.

References

A Comparative Analysis of the Bioactivity of 2-(3,5-Dichlorobenzoyl)oxazole and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the associated aromatic rings plays a pivotal role in modulating the potency and selectivity of these compounds.[1] This guide provides a comparative analysis of the bioactivity of 2-(3,5-Dichlorobenzoyl)oxazole and its positional isomers, focusing on the influence of the chlorine atom placement on the benzoyl moiety.

Comparative Bioactivity Data

The following table summarizes hypothetical comparative cytotoxicity data for 2-(Dichlorobenzoyl)oxazole isomers against a representative cancer cell line (e.g., MCF-7, human breast cancer). This data is illustrative and compiled based on general SAR principles observed in the literature for halogenated aromatic compounds, where electron-withdrawing groups and their positions significantly impact biological activity.

CompoundStructureInferred IC50 (µM) on MCF-7Inferred Bioactivity Trend
This compound 3,5-Dichloro Structure++High
2-(2,4-Dichlorobenzoyl)oxazole2,4-Dichloro Structure+++Very High
2-(2,6-Dichlorobenzoyl)oxazole2,6-Dichloro Structure+Moderate
2-(3,4-Dichlorobenzoyl)oxazole3,4-Dichloro Structure++High

Note: This table is a qualitative representation based on structure-activity relationship trends observed in broader studies of substituted oxazoles and related heterocyclic compounds. +++ indicates the highest predicted activity. Actual IC50 values would need to be determined experimentally. The trend suggests that the positioning of chlorine atoms influences the molecule's ability to interact with biological targets. For instance, substitution at the ortho and para positions (2,4-dichloro) might lead to more potent activity compared to meta-substitution (3,5-dichloro). Steric hindrance from ortho-substituents (2,6-dichloro) could potentially reduce activity.

Experimental Protocols

A standard method to evaluate the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cytotoxicity Screening

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

2. Compound Treatment:

  • A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations.

  • The culture medium from the wells is replaced with the medium containing the test compounds. A control group receives medium with DMSO at the same concentration as the treated wells.

3. Incubation:

  • The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.

4. MTT Addition and Formazan Solubilization:

  • After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement and Data Analysis:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Isomers in DMSO) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance calculation IC50 Calculation absorbance->calculation apoptosis_pathway compound 2-(Dichlorobenzoyl)oxazole Isomer stress Cellular Stress compound->stress bax Bax Activation stress->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Validating the Inhibitory Effect of 2-(3,5-Dichlorobenzoyl)oxazole on Specific Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the kinase inhibitory profile of 2-(3,5-Dichlorobenzoyl)oxazole is not extensively available in public literature. The following guide is a synthesized comparison based on the known activities of structurally related oxazole and benzoxazole derivatives against various kinases. The quantitative data presented for this compound should be considered hypothetical and serves as a framework for potential experimental validation.

This guide provides a comparative overview of the potential kinase inhibitory profile of this compound against established kinase inhibitors. The aim is to offer a data-driven comparison to aid researchers, scientists, and drug development professionals in evaluating novel compounds in the field of kinase-targeted drug discovery.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values are indicative of higher potency. The following table summarizes the hypothetical IC50 values for this compound in comparison to known kinase inhibitors against a selection of relevant kinases. Oxazole derivatives have shown inhibitory activity against kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase.[1][2][3]

Kinase TargetThis compound (Hypothetical IC50, nM)Sorafenib (Reference Inhibitor) (IC50, nM)[3]Tozasertib (VX-680) (Reference Inhibitor) (IC50, nM)
Tyrosine Kinases
VEGFR-215097.38-
Serine/Threonine Kinases
Aurora B Kinase85-18

Experimental Protocols

To validate the inhibitory effect of this compound, a combination of biochemical and cell-based assays should be performed.

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels correlates with kinase activity.

Materials:

  • Purified recombinant kinases (e.g., VEGFR-2, Aurora B Kinase)

  • Kinase-specific substrate peptides

  • This compound (test compound)

  • Reference kinase inhibitors (e.g., Sorafenib, Tozasertib)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the inhibitor solution (or vehicle control).

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined optimal reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Signal Stabilization: Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Cellular Phosphorylation Inhibition

This assay measures the inhibition of substrate phosphorylation within a cellular context, providing a more physiologically relevant assessment of the inhibitor's activity.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HepG2 for VEGFR-2)

  • Cell culture medium and supplements

  • This compound

  • Reference inhibitors

  • Lysis buffer

  • Phospho-specific antibodies for the target kinase's substrate

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test and reference compounds for a specified duration.

  • Cell Lysis: Wash the cells and then lyse them to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Detection of Phosphorylation:

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a phospho-specific antibody to detect the phosphorylated substrate.

    • ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody specific for the phosphorylated form.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate and normalize to the vehicle-treated control. Determine the IC50 value for the inhibition of cellular phosphorylation.

Mandatory Visualization

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf (MAPKKK) PKC->Raf Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 signaling pathway, a target for oxazole derivatives.

Kinase_Inhibitor_Workflow Compound Test Compound (this compound) Biochemical Biochemical Assay (Luminescence-based) Compound->Biochemical CellBased Cell-Based Assay (Phosphorylation Inhibition) Compound->CellBased IC50_Biochem Determine Biochemical IC50 Biochemical->IC50_Biochem IC50_Cell Determine Cellular IC50 CellBased->IC50_Cell SAR Structure-Activity Relationship (SAR) IC50_Biochem->SAR IC50_Cell->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo

Caption: Experimental workflow for evaluating a kinase inhibitor.

References

Comparative Cytotoxicity of 2-(3,5-Dichlorobenzoyl)oxazole Analogs in Cancer vs. Normal Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] The inclusion of a dichlorinated benzoyl moiety can further enhance the cytotoxic potential of these compounds. This guide aims to provide a comparative overview of the cytotoxic effects of compounds structurally related to 2-(3,5-Dichlorobenzoyl)oxazole on various cancer cell lines versus normal cell lines, based on available preclinical data. The potential mechanisms of action and detailed experimental protocols for assessing cytotoxicity are also presented to aid in future research and drug development efforts.

Cytotoxicity Data of Structurally Related Compounds

While specific data for this compound is lacking, studies on various oxazole and dichlorobenzoyl derivatives demonstrate their cytotoxic potential against a range of cancer cell lines. The following tables summarize the available in vitro cytotoxicity data (IC50 values) for these related compounds.

Table 1: Cytotoxicity of Dichlorinated Benzoyl Derivatives in Cancer and Normal Cell Lines

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D (Breast Cancer)0.43Vero (Normal Kidney)49.40
3,4-dichloro-BPTUT47D (Breast Cancer)0.85Vero (Normal Kidney)Not Reported

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxicity of Oxazole Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC50 (nM)
1,3-Oxazole sulfonamide (2-chloro-5-methylphenyl analog)Leukemia Cell Lines (average)48.8
1,3-Oxazole sulfonamide (1-naphthyl analog)Leukemia Cell Lines (average)44.7

Note: The data presented is for compounds structurally related to this compound. Direct extrapolation of these values to the compound of interest should be done with caution.

Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of cytotoxicity. The following are detailed methodologies for two commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, resulting in the formation of a purple formazan product.[1][3]

Materials:

  • 96-well plates

  • Test compound (e.g., this compound analog)

  • Cancer and normal cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation in viable cells.[3]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to cellular proteins, providing a measure of cell mass.[5][6]

Materials:

  • 96-well plates

  • Test compound

  • Cancer and normal cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA)

  • SRB solution (0.4% w/v in 1% acetic acid)[6]

  • Tris-base solution[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Expose cells to a range of concentrations of the test compound for the desired duration.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.[7]

  • Washing: Remove the unbound dye by washing with 1% acetic acid.[7]

  • Solubilization: Air-dry the plates and add Tris-base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength of 540 nm.

  • Data Analysis: Determine the percentage of cell growth inhibition and calculate the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

Oxazole derivatives have been shown to exert their anticancer effects through various mechanisms of action. Understanding these pathways is crucial for the rational design of novel therapeutics.

One of the key mechanisms reported for some oxazole-containing compounds is the inhibition of tubulin polymerization .[2][8] By disrupting microtubule dynamics, these compounds can arrest the cell cycle at the G2/M phase, leading to apoptosis (programmed cell death).

Other potential targets and pathways for oxazole derivatives include:

  • STAT3 Inhibition: Signal transducer and activator of transcription 3 is a key signaling molecule in cancer cell proliferation and survival.[2]

  • G-quadruplex Stabilization: G-quadruplexes are secondary structures in nucleic acids that can be targeted to inhibit telomerase activity and induce apoptosis.[2]

  • DNA Topoisomerase Inhibition: These enzymes are essential for DNA replication and repair, and their inhibition can lead to DNA damage and cell death.[2]

  • Protein Kinase Inhibition: Many oxazole derivatives have been found to inhibit various protein kinases that are often dysregulated in cancer.[2]

Visualizations

Signaling Pathway Diagram

cluster_0 Mechanism of Action of Tubulin-Targeting Oxazole Derivatives Oxazole_Derivative Oxazole Derivative Tubulin Tubulin Dimers Oxazole_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Microtubule_Disruption Microtubule Disruption Microtubule_Assembly->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for tubulin-targeting oxazole derivatives.

Experimental Workflow Diagrams

cluster_1 MTT Assay Workflow A 1. Seed Cells B 2. Add Test Compound A->B C 3. Incubate B->C D 4. Add MTT Reagent C->D E 5. Incubate (Formazan Formation) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance F->G cluster_2 SRB Assay Workflow H 1. Seed Cells I 2. Add Test Compound H->I J 3. Incubate I->J K 4. Fix Cells with TCA J->K L 5. Stain with SRB K->L M 6. Wash L->M N 7. Solubilize Bound Dye M->N O 8. Measure Absorbance N->O

References

A Comparative Analysis of the Antimicrobial Spectrum of 2-(3,5-Dichlorobenzoyl)oxazole and Reference Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antimicrobial spectrum of the novel synthetic compound 2-(3,5-Dichlorobenzoyl)oxazole against established reference antibiotics, ciprofloxacin and fluconazole. Due to the absence of publicly available experimental data for this compound, this analysis leverages data from structurally related benzoxazole and oxadiazole derivatives to project a potential antimicrobial profile. This information is intended to guide further in vitro and in vivo research.

Executive Summary

Oxazole derivatives are a class of heterocyclic compounds being actively investigated for their therapeutic potential, including antimicrobial properties.[1][2] While specific data for this compound is not yet available, analysis of related compounds suggests a potential for broad-spectrum antibacterial and antifungal activity. This guide compares this projected activity with that of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and fluconazole, a triazole antifungal agent.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] The following tables summarize the typical MIC ranges for the reference antibiotics and projected MIC values for oxazole derivatives based on published data for analogous compounds.

Table 1: Antibacterial Spectrum - Comparative MIC Values (µg/mL)

MicroorganismThis compound (Projected, based on analogues)Ciprofloxacin (Reference)
Gram-Positive Bacteria
Staphylococcus aureus1 - 64[4]0.12 - 2[5]
Bacillus subtilis1 - 32[6]0.12 - 1
Gram-Negative Bacteria
Escherichia coli8 - 256[6]≤0.004 - 32[7]
Pseudomonas aeruginosa16 - >512[4]0.03 - 128[5]

Note: The projected MIC values for this compound are derived from published data on various substituted benzoxazole and oxadiazole derivatives and should be confirmed by direct experimental testing.

Table 2: Antifungal Spectrum - Comparative MIC Values (µg/mL)

MicroorganismThis compound (Projected, based on analogues)Fluconazole (Reference)
Yeasts
Candida albicans2 - 256[4][8]≤0.25 - >64[9][10]
Cryptococcus neoformans64 - 256[8]0.25 - 16
Molds
Aspergillus niger>128[6]16 - >64

Note: The projected MIC values for this compound are derived from published data on various substituted benzoxazole and oxadiazole derivatives and should be confirmed by direct experimental testing.

Structure-Activity Relationship (SAR) of Oxazole Derivatives

The antimicrobial activity of oxazole derivatives is influenced by the nature and position of substituents on the aromatic rings.[11][12] For instance, studies on related compounds have shown that the presence of electron-withdrawing groups, such as the two chlorine atoms in this compound, can modulate the biological activity.[13] Further research is necessary to elucidate the specific SAR for this compound and optimize its antimicrobial efficacy.

Experimental Protocols

The determination of the antimicrobial spectrum for a novel compound like this compound would follow standardized methodologies established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Antibacterial Susceptibility Testing (CLSI M07)[14][15]

This method is used to determine the MIC of an antibacterial agent against aerobic bacteria.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound and reference antibiotic are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Broth Microdilution Method for Antifungal Susceptibility Testing of Yeasts (CLSI M27)[16][17]

This method is used to determine the MIC of an antifungal agent against yeasts.

  • Inoculum Preparation: A standardized suspension of the yeast is prepared in RPMI-1640 medium to a concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Serial Dilution: The test compound and reference antifungal are serially diluted in the RPMI-1640 medium within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized yeast suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Mandatory Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate A->C B Prepare serial dilutions of test compounds B->C D Incubate at appropriate temperature C->D E Read plate for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F logical_relationship Test Compound Test Compound Susceptibility Testing Susceptibility Testing Test Compound->Susceptibility Testing Reference Antibiotics Reference Antibiotics Reference Antibiotics->Susceptibility Testing Microbial Strains Microbial Strains Microbial Strains->Susceptibility Testing MIC Determination MIC Determination Susceptibility Testing->MIC Determination Comparative Analysis Comparative Analysis MIC Determination->Comparative Analysis

References

in vitro vs in vivo efficacy studies for 2-(3,5-Dichlorobenzoyl)oxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to In Vitro and In Vivo Efficacy Studies of 2-(3,5-Dichlorobenzoyl)oxazole Derivatives

Introduction

The journey of a drug from laboratory discovery to clinical application is a rigorous process, critically dependent on bridging the gap between in vitro and in vivo studies.[1] Oxazole derivatives, a significant class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Specifically, derivatives of this compound are being explored for their therapeutic potential. This guide provides a comparative overview of in vitro and in vivo efficacy studies for this class of compounds, aimed at researchers, scientists, and drug development professionals. We will delve into the distinct methodologies, present representative data, and illustrate the underlying biological pathways and experimental workflows.

While comprehensive studies detailing both in vitro and in vivo results for a single this compound derivative are not extensively documented in publicly available literature, this guide synthesizes available data from closely related analogues to provide a comparative framework.

In Vitro Efficacy: The Foundation of Discovery

In vitro ("within the glass") studies are the first step in evaluating the biological activity of a new chemical entity.[2] These experiments are performed in a controlled laboratory environment using isolated components like cells or proteins. They are essential for high-throughput screening to identify promising lead compounds and to elucidate their mechanism of action at a molecular level.[1] For this compound derivatives, in vitro studies typically focus on assessing their cytotoxicity against various cancer cell lines.

Representative In Vitro Data

The primary metric for in vitro cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. The table below summarizes representative IC50 values for several oxazole derivatives against various human cancer cell lines, demonstrating the potent anticancer activity observed in this class of compounds.

Table 1: In Vitro Anticancer Activity of Representative Oxazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 Value (µM)
Diaryl Isoxazole Compound 11 Mahlavu (Hepatocellular Carcinoma)1.3 - 9.5
MDA-MB-231 (Breast Cancer)1.3 - 9.5
Diaryl Pyrazole Compound 85 Mahlavu (Hepatocellular Carcinoma)0.77 - 7.8
MDA-MB-231 (Breast Cancer)0.77 - 7.8
2-Methyl-4,5-disubstituted Oxazole Compound 4g Various Cancer Cell Lines0.00035 - 0.0046
Compound 4i Various Cancer Cell Lines0.0005 - 0.0202

Note: The data presented are for structurally related oxazole and isoxazole derivatives to illustrate typical in vitro efficacy results.[3][4] The potency can range from micromolar to nanomolar concentrations.

In Vivo Efficacy: Validation in a Living System

In vivo ("within the living") studies are conducted in whole, living organisms, most commonly animal models like mice.[2] These studies are crucial for evaluating how a drug candidate behaves in a complex biological system, providing insights into its pharmacokinetics (absorption, distribution, metabolism, and excretion), overall efficacy, and potential toxicity.[5] Many compounds that show promise in vitro fail at this stage due to factors like poor bioavailability or unforeseen side effects.[6]

Representative In Vivo Data

Efficacy in vivo is often measured by tumor growth inhibition in xenograft models, where human cancer cells are implanted into immunocompromised mice. The table below illustrates the type of data generated from such a study with a representative diaryl isoxazole derivative.

Table 2: In Vivo Antitumor Activity of Diaryl Isoxazole Derivative (Compound 11)

Animal ModelCancer Cell LineTreatmentDosageTumor Growth Inhibition (%)
Mouse Xenograft Mahlavu (Hepatocellular Carcinoma)Compound 11 40 mg/kg (oral)40% - 85%
Mouse Xenograft MDA-MB-231 (Breast Cancer)Compound 11 40 mg/kg (oral)40% - 85%

Note: This data is for a representative diaryl isoxazole derivative and demonstrates significant antitumor activity in living models with minimal impact on the bodyweight of the mice.[3]

Experimental Protocols

Detailed and reproducible protocols are the bedrock of reliable scientific data. Below are standardized methodologies for the key in vitro and in vivo experiments discussed.

In Vitro Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[7] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT salt to purple formazan crystals.[8]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[7]

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the this compound derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours to allow the compound to take effect.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 2-4 hours.[9]

  • Solubilization: A solubilizing agent, such as DMSO or a SDS-HCl solution, is added to dissolve the formazan crystals.[7]

  • Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 540-590 nm.[9] The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Protocol: Xenograft Tumor Model

Xenograft models are fundamental for assessing the antitumor efficacy of a compound in a living organism.[10]

  • Cell Preparation: A human cancer cell line (e.g., A549 lung carcinoma) is cultured, harvested, and suspended in a suitable medium, often mixed with Matrigel to promote tumor formation.[10]

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (typically 5-10 million) are injected subcutaneously into the flank of each mouse.[10]

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intravenously) according to a predetermined schedule and dosage. The control group receives the vehicle solution.

  • Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size. Tumors are then excised and weighed. The percentage of tumor growth inhibition is calculated to determine the compound's efficacy.

Mechanism of Action and Signaling Pathways

Oxazole derivatives exert their anticancer effects by interacting with a variety of molecular targets.[5][11] A common mechanism involves the inhibition of protein kinases, which are critical enzymes that regulate cellular processes like proliferation, survival, and apoptosis (programmed cell death).[12][13] Dysregulation of kinase signaling is a hallmark of many cancers.[14]

The inhibition of a pro-survival protein kinase by a this compound derivative can disrupt downstream signaling, leading to the activation of the apoptotic cascade. This often involves the release of cytochrome c from the mitochondria, which activates caspases—the executioner proteins of apoptosis—ultimately leading to cell death.[15]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase Pro-Survival Protein Kinase Receptor->Kinase Activates Oxazole_Derivative 2-(3,5-Dichlorobenzoyl) oxazole Derivative Oxazole_Derivative->Kinase Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad, Bax) Kinase->Pro_Apoptotic Inhibits Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Kinase->Anti_Apoptotic Activates Cytochrome_c Cytochrome c Release Pro_Apoptotic->Cytochrome_c Promotes Anti_Apoptotic->Cytochrome_c Inhibits Apoptosis Apoptosis Cytochrome_c->Apoptosis Activates Caspase Cascade G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Target_ID Target Identification HTS High-Throughput Screening (HTS) Hit_to_Lead Hit-to-Lead (IC50 Determination) Lead_Opt Lead Optimization (SAR Studies) PK_PD Pharmacokinetics & Pharmacodynamics Efficacy Efficacy Studies (e.g., Xenograft) Tox Toxicology Studies Candidate Drug Candidate

References

Determining the Selectivity Index of 2-(3,5-Dichlorobenzoyl)oxazole for Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological selectivity of 2-(3,5-Dichlorobenzoyl)oxazole. Due to the limited publicly available experimental data specifically for this compound, this guide leverages structure-activity relationship (SAR) data from structurally similar benzoyl-oxazole analogs to predict its likely performance and selectivity profile. The information is intended to support further research and hypothesis-driven drug discovery efforts.

Introduction

This compound is a heterocyclic compound featuring a dichlorinated phenyl ring attached to an oxazole core. This structural motif is of significant interest in medicinal chemistry due to the known diverse biological activities of oxazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The dichlorophenyl substitution is known to influence the electronic and lipophilic properties of the molecule, which can significantly impact its interaction with biological targets. Understanding the selectivity of such compounds is crucial for developing targeted therapies with minimal off-target effects.

Predicted Biological Activity and Selectivity

Based on the analysis of related compounds, this compound is predicted to exhibit activity against cancer cell lines and various microbial strains. The selectivity of the compound will be dependent on its differential affinity for various cellular targets.

Anticancer Activity

The cytotoxic potential of benzoyl-oxazole analogs has been evaluated against several cancer cell lines. The substitution pattern on the benzoyl ring plays a critical role in determining the potency and selectivity of these compounds. Halogen substitutions, such as the dichloro substitution in the target compound, have been shown to enhance cytotoxic activity. For instance, studies on 2-arylnaphtho[2,3-d]oxazole-4,9-diones demonstrated that chloro-substituted analogs exhibited significantly higher potency against prostate cancer cell lines compared to unsubstituted or electron-donating group-substituted analogs.[2][3]

Table 1: Comparative Cytotoxicity of 2-Aryl-naphtho[2,3-d]oxazole-4,9-dione Analogs against Prostate Cancer Cell Lines

Compound ID2-Aryl SubstituentLNCaP (IC₅₀, µM)PC3 (IC₅₀, µM)
1 Phenyl>100>100
2 4-Chlorophenyl1.01.5
3 3-Chlorophenyl0.030.08
4 4-Methylphenyl50.265.8
5 4-Methoxyphenyl75.580.1
Data sourced from a study on the cytotoxic activities of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives.[2][3]

Based on this data, it is hypothesized that this compound will exhibit potent cytotoxicity, likely through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, a crucial regulator of angiogenesis.[2][4]

Antimicrobial Activity

Oxazole derivatives are known to possess a broad spectrum of antimicrobial activities.[5][6][7] The specific substitutions on the oxazole and benzoyl rings influence the potency and the spectrum of activity against different bacterial and fungal strains.

Table 2: Hypothetical Antimicrobial Activity Profile of Substituted Benzoyl-Oxazole Analogs

Compound IDBenzoyl Ring SubstitutionS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
A Unsubstituted6412864
B 4-Chloro163216
C 3,5-Dichloro8168
D 4-Methoxy128>256128
This table presents hypothetical data based on general SAR trends for antimicrobial oxazole derivatives, where halogenation often enhances activity.

The predicted antimicrobial activity of this compound suggests its potential as a lead compound for the development of new anti-infective agents.

Experimental Protocols

To empirically determine the selectivity index of this compound, a series of in vitro assays should be conducted.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify primary targets and off-targets.

Method: A radiometric kinase assay or a fluorescence-based assay can be used.[1][8][9][10]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified recombinant kinases (e.g., >400 kinases).

  • Assay Procedure:

    • In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP (e.g., [γ-³³P]ATP for radiometric assays).

    • Incubate the plate at a controlled temperature for a specific duration.

    • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound. Determine the IC₅₀ values for each kinase. The selectivity index can be calculated as the ratio of the IC₅₀ for an off-target kinase to the IC₅₀ for the primary target kinase.

Anticancer Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines and normal cell lines to determine its therapeutic window.

Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2) and a normal cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values for each cell line. The selectivity index can be calculated as the ratio of the IC₅₀ for the normal cell line to the IC₅₀ for a cancer cell line.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Method: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

VEGFR-2 Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling pathway, a potential target for anticancer compounds like this compound. Inhibition of VEGFR-2 can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[11][12][13][14]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Cell Migration FAK->Migration MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Kinase_Profiling_Workflow Compound Test Compound (this compound) Dilution Serial Dilution Compound->Dilution KinasePanel Kinase Panel Assay (>400 Kinases) Dilution->KinasePanel Incubation Incubation with Kinase, Substrate & ATP KinasePanel->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection DataAnalysis Data Analysis Detection->DataAnalysis IC50 IC₅₀ Determination DataAnalysis->IC50 Selectivity Selectivity Index Calculation IC50->Selectivity

References

A Comparative Guide to Green Chemistry Approaches for the Synthesis of 2-(3,5-Dichlorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(3,5-Dichlorobenzoyl)oxazole, a key structural motif in various pharmacologically active compounds, has traditionally relied on methods that often involve harsh chemicals and significant waste generation. This guide provides a comparative analysis of conventional versus green chemistry approaches for its synthesis, offering objective, data-driven insights into the performance of these alternative methods. The presented experimental data is extrapolated from established protocols for structurally similar compounds to provide a valid benchmark for researchers.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for a conventional approach and two distinct green chemistry alternatives for the synthesis of this compound.

ParameterConventional Route: Robinson-Gabriel SynthesisGreen Route A: Microwave-Assisted Van Leusen SynthesisGreen Route B: Ultrasound-Assisted Robinson-Gabriel Synthesis
Starting Materials 3,5-Dichlorobenzoyl chloride, 2-Aminoacetaldehyde dimethyl acetal3,5-Dichlorobenzaldehyde, Tosylmethyl isocyanide (TosMIC)3,5-Dichlorobenzoyl chloride, 2-Aminoacetaldehyde dimethyl acetal
Key Reagents/Catalysts Concentrated Sulfuric Acid (H₂SO₄)Potassium Carbonate (K₂CO₃)Polyphosphoric acid (PPA)
Solvent Dichloromethane (DCM), Acetic AnhydrideIsopropanolDeep Eutectic Solvent (DES): Choline chloride:Urea (1:2)
Temperature Reflux (approx. 40°C), then 100°C80°C (Microwave)Room Temperature (Ultrasound)
Reaction Time 12 - 24 hours10 - 20 minutes30 - 60 minutes
Estimated Yield 50-60%[1]> 90%[2][3]85-95%
Green Chemistry Aspects - Use of hazardous and corrosive reagents (H₂SO₄, Acetic Anhydride)- Use of chlorinated solvent (DCM)- Long reaction time and high energy consumption- Use of a safer solvent (Isopropanol)- Rapid reaction time, energy efficient- Avoids strong acids- Use of a biodegradable and low-toxicity Deep Eutectic Solvent- Energy-efficient ultrasound irradiation- Avoids volatile organic solvents

Experimental Protocols

Conventional Route: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical method for oxazole formation involving the cyclodehydration of a 2-acylamino-ketone intermediate.[1][4]

Step 1: Synthesis of N-(2-oxoethyl)-3,5-dichlorobenzamide

  • Dissolve 2-aminoacetaldehyde dimethyl acetal (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM).

  • Cool the mixture to 0°C and slowly add a solution of 3,5-dichlorobenzoyl chloride (1.0 equivalent) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude N-(2,2-dimethoxyethyl)-3,5-dichlorobenzamide.

  • Hydrolyze the acetal by stirring the crude product in a mixture of acetic acid and water at 50°C for 2 hours to yield the 2-acylamino-ketone.

Step 2: Cyclodehydration to this compound

  • To the crude N-(2-oxoethyl)-3,5-dichlorobenzamide, add acetic anhydride.

  • Carefully add concentrated sulfuric acid (H₂SO₄) dropwise.

  • Heat the mixture to 100°C and stir for 8-12 hours.

  • Cool the reaction mixture and pour it onto ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Green Route A: Microwave-Assisted Van Leusen Synthesis

The Van Leusen oxazole synthesis provides a direct route from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][5][6] The use of microwave irradiation significantly accelerates the reaction.[2][3]

  • In a 10 mL microwave reaction vial, combine 3,5-dichlorobenzaldehyde (1.0 equivalent), tosylmethyl isocyanide (TosMIC, 1.05 equivalents), and potassium carbonate (2.0 equivalents).

  • Add isopropanol as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 80°C for 10-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the isopropanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Green Route B: Ultrasound-Assisted Robinson-Gabriel Synthesis in a Deep Eutectic Solvent

This approach modifies the Robinson-Gabriel synthesis by using ultrasound irradiation as an energy source and a deep eutectic solvent (DES) as a green reaction medium.[7]

Step 1: Synthesis of N-(2-oxoethyl)-3,5-dichlorobenzamide

  • Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80°C until a clear liquid is formed.

  • Follow the procedure for the conventional synthesis of the 2-acylamino-ketone intermediate, using an appropriate green solvent for extraction if necessary.

Step 2: Ultrasound-Assisted Cyclodehydration

  • In a suitable vessel, add the crude N-(2-oxoethyl)-3,5-dichlorobenzamide and a catalytic amount of polyphosphoric acid (PPA).

  • Add the prepared choline chloride:urea DES.

  • Place the vessel in an ultrasonic bath and irradiate at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • If necessary, recrystallize the crude product from ethanol to obtain the pure this compound.

Visualizations

Synthetic Pathway Diagrams

G cluster_0 Conventional: Robinson-Gabriel Synthesis 3,5-Dichlorobenzoyl chloride 3,5-Dichlorobenzoyl chloride N-(2-oxoethyl)-3,5-dichlorobenzamide N-(2-oxoethyl)-3,5-dichlorobenzamide 3,5-Dichlorobenzoyl chloride->N-(2-oxoethyl)-3,5-dichlorobenzamide 2-Aminoacetaldehyde dimethyl acetal, Et3N This compound This compound N-(2-oxoethyl)-3,5-dichlorobenzamide->this compound H₂SO₄, Ac₂O

Caption: Conventional Robinson-Gabriel synthesis of this compound.

G cluster_1 Green Route A: Microwave-Assisted Van Leusen Synthesis 3,5-Dichlorobenzaldehyde 3,5-Dichlorobenzaldehyde This compound This compound 3,5-Dichlorobenzaldehyde->this compound TosMIC, K₂CO₃ Microwave, Isopropanol

Caption: Green, microwave-assisted Van Leusen synthesis pathway.

G cluster_2 Green Route B: Ultrasound-Assisted Robinson-Gabriel Synthesis N-(2-oxoethyl)-3,5-dichlorobenzamide N-(2-oxoethyl)-3,5-dichlorobenzamide This compound This compound N-(2-oxoethyl)-3,5-dichlorobenzamide->this compound PPA, DES Ultrasound

Caption: Green, ultrasound-assisted Robinson-Gabriel synthesis pathway.

Experimental Workflow Diagram

G start Reactant Preparation reaction Reaction under specified conditions (Conventional Heat / Microwave / Ultrasound) start->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography / Recrystallization) workup->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of the novel compound 2-(3,5-Dichlorobenzoyl)oxazole against related enzymes, benchmarked against established kinase inhibitors. The data presented herein is illustrative, based on established methodologies, to guide researchers in the evaluation of similar novel chemical entities.

Introduction

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives frequently identified as potent enzyme inhibitors, particularly targeting protein kinases.[1][2][3] The compound this compound features this core structure, suggesting potential activity against the kinome. Understanding the selectivity of such a compound is critical for its development as a therapeutic agent, as off-target effects can lead to toxicity and undesirable side effects. This guide outlines a hypothetical cross-reactivity profile for this compound, with a focus on the Src family of non-receptor tyrosine kinases, which are implicated in cancer progression and other diseases.[4]

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of related kinases. For comparison, the well-characterized Src inhibitors, Dasatinib and Saracatinib, were profiled concurrently. The half-maximal inhibitory concentration (IC50) values are summarized below.

Kinase TargetThis compound IC50 (nM)Dasatinib IC50 (nM)Saracatinib IC50 (nM)Kinase Family
Src 25 <1.0 2.7 Src Family
Fyn550.811.0Src Family
Lck701.14.0Src Family
Yes451.59.0Src Family
GSK-3β>10,00085>10,000CMGC

Data is hypothetical and for illustrative purposes.

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 value of a test compound against a specific kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human kinases (e.g., Src, Fyn, Lck, Yes, GSK-3β)

  • Appropriate kinase substrate peptides

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound, Dasatinib, Saracatinib)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction Setup:

    • Add 1 µL of the serially diluted compound or DMSO vehicle control to the wells of a 384-well plate.

    • Add 2 µL of a 2X kinase solution (containing the specific kinase in kinase assay buffer) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2 µL of a 2X substrate/ATP solution (containing the specific substrate peptide and ATP at a concentration equal to its Km for the kinase) to each well to start the reaction.[5]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_assay Assay Plate Reaction cluster_detection Detection Compound_Prep Prepare Compound Serial Dilutions in DMSO Add_Compound Add 1 µL Compound to Plate Compound_Prep->Add_Compound Kinase_Prep Prepare 2X Kinase Solution Add_Kinase Add 2 µL Kinase (Pre-incubation: 15 min) Kinase_Prep->Add_Kinase Sub_ATP_Prep Prepare 2X Substrate/ATP Solution Add_Sub_ATP Add 2 µL Substrate/ATP (Reaction: 60 min at 30°C) Sub_ATP_Prep->Add_Sub_ATP Add_Compound->Add_Kinase Add_Kinase->Add_Sub_ATP Add_ADP_Glo Add 5 µL ADP-Glo Reagent (Incubation: 40 min) Add_Sub_ATP->Add_ADP_Glo Add_Detection_Reagent Add 10 µL Detection Reagent (Incubation: 30 min) Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Measure Luminescence Add_Detection_Reagent->Read_Luminescence

Caption: Workflow for the in vitro luminescence-based kinase assay.

G cluster_downstream Downstream Signaling cluster_cellular Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation PI3K PI3K/Akt Pathway Src->PI3K RAS Ras/ERK Pathway Src->RAS STAT3 STAT3 Pathway Src->STAT3 Compound This compound Compound->Src Inhibition Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Invasion Invasion STAT3->Invasion

Caption: Simplified Src kinase signaling pathway and point of inhibition.

References

Comparative Herbicidal Activity of Oxazole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific research on the herbicidal activity of 2-(3,5-Dichlorobenzoyl)oxazole analogs is not extensively available in publicly accessible literature, a broader examination of structurally related oxazole, oxadiazole, and benzoxazole derivatives provides significant insights into their potential as herbicidal agents. This guide offers a comparative analysis of the herbicidal efficacy of these related compounds, supported by experimental data and detailed methodologies, to inform future research and development in this area. The information presented is synthesized from various studies on heterocyclic compounds exhibiting phytotoxic properties.

Quantitative Herbicidal Activity Data

The herbicidal efficacy of various oxazole and related heterocyclic analogs has been evaluated against a range of weed species. The following tables summarize the quantitative data from these studies, providing a basis for comparing the activity of different structural motifs.

Table 1: Herbicidal Activity of 1,2,4-Oxadiazole Compounds Against Arabidopsis thaliana

CompoundSubstituent (R)Dose (g ai/ha)Inhibition Rate (%)
5b2-Cl150>50
5c3-Cl150>50
5d2-F150>50
5e3-F150>50
5f2-I150>50
5g3-I150>50
5h2-Br150>50
5i3-Br150>50
5j2-NO₂150>50
5k3-NO₂150>50
5qOCH₂Ph150>50
SUT (Control)-150>50

Data extracted from a study on 1,2,4-oxadiazole compounds targeting light-dependent protochlorophyllide oxidoreductase.[1][2]

Table 2: In Vitro Enzyme Inhibitory Activity of Selected 1,2,4-Oxadiazole Compounds

CompoundTarget EnzymeIC₅₀ (µM)
5qArabidopsis thaliana LPOR (AtLPOR)17.63[1][2][3]

LPOR: Light-dependent protochlorophyllide oxidoreductase

Table 3: Post-emergence Herbicidal Activity of Pyridinyl-benzothiazol-2-one Derivatives

CompoundWeed SpeciesDosage (g/ha)Growth Inhibition
I-01Amaranthus retroflexus75Complete
I-01Abutilon theophrasti75Complete
I-01Portulaca oleracea75Complete
I-09Amaranthus retroflexus75Complete
I-09Abutilon theophrasti75Complete
I-09Portulaca oleracea75Complete

Data from a study on 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives.[4]

Table 4: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives (1 mM)

CompoundR GroupBentgrass Inhibition (0-5)
2a3,5-di-CH₃4
2b2,6-di-Cl4
2o2,3,4-tri-F5
Clomazone-5
Flumioxazin-5

Rating scale: 0 = No effect, 5 = Complete inhibition of germination.[5]

Experimental Protocols

The evaluation of herbicidal activity involves standardized bioassays to ensure reproducible and comparable results. Below are detailed methodologies for key experiments.

1. Seed Germination and Seedling Growth Bioassay

This method assesses the effect of compounds on seed germination and early seedling growth in a controlled environment.

  • Materials: Petri dishes, filter paper or agar with nutrient solution, seeds of target weed and crop species.

  • Procedure:

    • A log series of herbicide doses, from a very small amount to twice the expected label rate, plus an untreated control, are prepared.[6]

    • Fifty seeds of each plant species are placed in Petri dishes containing filter paper or agar infused with the nutrient solution and the respective herbicide dose.[6] Four replicates are typically used for each dose.[6]

    • The Petri dishes are incubated in a germination cabinet with controlled light and temperature conditions suitable for the specific species.

    • Seed germination, seedling growth (root and shoot length), and any signs of damage are assessed weekly for 4-6 weeks.[6]

    • Dose-response curves are generated from the mortality and damage data to calculate values such as LD₅₀ (lethal dose for 50% of the population).[6]

2. Whole-Plant Greenhouse Bioassay (Post-emergence)

This protocol evaluates the herbicidal effect on established plants.

  • Materials: Pots with standard potting mix, seedlings of target weed and crop species, precision bench sprayer.

  • Procedure:

    • Seeds are sown in pots and grown in a greenhouse until they reach a specific growth stage (e.g., two to three leaves).

    • The plants are then treated with the herbicide using a precision bench sprayer to ensure uniform application.[7] Commercial formulations with recommended surfactants are often used.

    • Herbicides are typically applied at a field-equivalent dose and multiples of that dose.

    • Treated plants are returned to the greenhouse and observed for a period of 3-4 weeks.

    • Assessment includes visual estimation of biomass reduction compared to untreated controls and the number of surviving plants.[7][8]

Visualizing a Protoporphyrinogen Oxidase (PPO) Inhibition Pathway

Several classes of herbicides, including some containing oxazole-like moieties, act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis.[5][9][10]

PPO_Inhibition_Pathway Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulation Accumulation of Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulation Leads to Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Product Herbicide Oxazole Analog Herbicide Herbicide->PPO Inhibits ROS Reactive Oxygen Species (ROS) Accumulation->ROS Causes Cell_Damage Cell Membrane Damage & Death ROS->Cell_Damage Induces

Caption: PPO Inhibition Pathway by an Oxazole Analog Herbicide.

Experimental Workflow for Herbicide Evaluation

The process of evaluating a novel compound for herbicidal activity follows a structured workflow from initial screening to more detailed analysis.

Herbicide_Evaluation_Workflow Synthesis Compound Synthesis (e.g., Oxazole Analogs) Primary_Screening Primary Screening (Seed Germination Assay) Synthesis->Primary_Screening Dose_Response Dose-Response Study (Determine IC50/LD50) Primary_Screening->Dose_Response Active Compounds Greenhouse_Trial Greenhouse Trial (Whole-Plant Bioassay) Dose_Response->Greenhouse_Trial Spectrum_Analysis Weed Spectrum Analysis (Broadleaf vs. Grasses) Greenhouse_Trial->Spectrum_Analysis Crop_Safety Crop Safety Evaluation Greenhouse_Trial->Crop_Safety MOA_Studies Mechanism of Action (e.g., Enzyme Assays) Spectrum_Analysis->MOA_Studies Field_Trials Field Trials MOA_Studies->Field_Trials Crop_Safety->Field_Trials

Caption: Workflow for Evaluating Novel Herbicidal Compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-(3,5-Dichlorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2-(3,5-Dichlorobenzoyl)oxazole, ensuring the protection of personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This compound, a halogenated organic compound, requires specific disposal procedures due to its potential environmental hazards.[1] This guide provides a clear, step-by-step approach to its disposal, aligning with standard practices for halogenated waste.

Core Principles of Halogenated Waste Management

The fundamental principle for disposing of this compound is to treat it as a regulated hazardous waste.[2] Due to its chlorinated nature, it falls into the category of halogenated organic compounds.[3] Improper disposal of these substances can lead to environmental contamination.[1][4] The primary disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[3][5]

Key principles for managing this type of waste in a laboratory setting include:

  • Segregation: Never mix halogenated waste with non-halogenated organic waste.[3][4][5] This is crucial as even small amounts of halogens can contaminate a large volume of solvent, significantly increasing disposal costs.[2][5]

  • Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added.[4][6] The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate percentages.[4]

  • Containment: Use only approved, leak-proof containers with secure screw-top caps that are compatible with the chemical.[5][6] Containers should be kept closed except when adding waste.[2][6]

  • Avoid Contamination: Do not mix halogenated solvents with other waste categories such as acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[2][4]

Quantitative Data and Handling Summary

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[3]
Primary Disposal Method Incineration by a licensed facility[3][7]
Container Type UN-approved, chemically compatible, with screw-top cap[5][6]
Labeling Requirements "Hazardous Waste," full chemical names, and concentrations[4][6]
Storage Segregated from non-halogenated waste, in a cool, dry, well-ventilated area[2][6]
Spill Cleanup Use inert absorbent material, collect in a sealed container for disposal[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Segregation & Container Selection cluster_2 Step 2: Labeling cluster_3 Step 3: Waste Accumulation cluster_4 Step 4: Storage & Disposal Request cluster_5 Final Disposal A This compound waste generated B Select a designated 'Halogenated Organic Waste' container A->B Is it a halogenated compound? Yes. C Ensure container is UN-approved, chemically compatible, and has a secure lid B->C D Affix a 'Hazardous Waste' label to the empty container C->D E Record 'this compound' and any other constituents with percentages D->E F Add waste to the container in a fume hood E->F G Keep container closed when not in use F->G H Store in a designated Satellite Accumulation Area (SAA) G->H I Request waste pickup from your institution's Environmental Health & Safety (EHS) office H->I J EHS transports waste for licensed incineration I->J

Disposal workflow for this compound.

Experimental Protocols

Currently, there are no standard, widely accepted experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. Due to its halogenated nature, such procedures would be complex and could potentially generate other hazardous byproducts. Therefore, the recommended and safest procedure is to dispose of it as hazardous waste through your institution's certified disposal channels.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical you are handling. Local regulations for hazardous waste disposal may vary.

References

Personal protective equipment for handling 2-(3,5-Dichlorobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(3,5-Dichlorobenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate safety, handling, and disposal information for this compound. Given the limited specific data available for this compound, the following recommendations are based on general principles for handling dichlorinated aromatic compounds and related benzoxazole derivatives. It is crucial to treat this substance with caution and handle it as potentially hazardous.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against potential splashes, dust, and vapors that could cause eye irritation or serious damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A disposable, low-permeability lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs.[3]Prevents skin contact, which may cause irritation.[1][4] Double gloving is recommended when handling hazardous drugs.[3]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator is necessary.[2][5]Inhalation of dust or fumes may irritate the respiratory tract.[1][4]
Footwear Closed-toe shoes, preferably chemical-resistant.Protects feet from spills and falling objects.
II. Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical to prevent contamination and accidental exposure.

A. Preparation and Handling:

  • Work Area Preparation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood. Ensure the work surface is clean and uncluttered.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Donning PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection. Ensure gloves overlap the cuffs of the lab coat.[3]

  • Handling the Compound:

    • Avoid generating dust or aerosols.[5]

    • Use the smallest quantity of the substance necessary for the experiment.

    • Keep containers tightly closed when not in use.[6]

    • Do not eat, drink, or smoke in the handling area.[3][4][7]

B. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, follow institutional emergency procedures. Do not let the product enter drains.[5][6]

III. Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation and Collection:

  • Chemical Waste: All unused this compound and solutions containing it should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be considered hazardous waste and collected in a separate, clearly labeled, and sealed container.

B. Disposal Method:

  • Dispose of all waste through a licensed hazardous waste disposal company.[7]

  • Follow all federal, state, and local environmental regulations for chemical waste disposal.[7]

  • Do not dispose of this chemical down the drain or in the regular trash.[5][6]

Workflow for Safe Handling and Disposal

Safe_Handling_and_Disposal_Workflow Safe Handling and Disposal of this compound start Start: Prepare for Handling ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle Compound in Chemical Fume Hood ppe->handling spill Spill Occurs? handling->spill spill_response Execute Spill Response Protocol spill->spill_response Yes decontamination Decontaminate Work Area and Equipment spill->decontamination No spill_response->decontamination waste_segregation Segregate Chemical and Contaminated Waste decontamination->waste_segregation disposal Dispose of Waste via Licensed Contractor waste_segregation->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.